(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Description
BenchChem offers high-quality (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Orthogonally Protected 1,3-Diaminocyclopentane Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopentane ring is a privileged scaffold in medicinal chemistry, valued for its ability to present substituents in well-defined three-dimensional space, thereby enabling precise interactions with biological targets.[1] Specifically, 1,3-diaminocyclopentane cores are critical building blocks for a range of bioactive molecules. Their conformational rigidity, stemming from non-planar "envelope" and "half-chair" conformations, makes them superior to flexible aliphatic chains for optimizing ligand-receptor binding.[2][3][4] A primary challenge in their application is the selective functionalization of two chemically similar amino groups. This guide provides an in-depth exploration of modern synthetic strategies that employ orthogonal protection schemes to overcome this hurdle, enabling the controlled, stepwise synthesis of complex molecular architectures. We will dissect key methodologies, from multi-component reactions to stereoselective transformations, providing both the theoretical basis and field-proven experimental protocols.
The Strategic Imperative: Orthogonal Protection
In the synthesis of complex molecules with multiple reactive functional groups, the ability to selectively unmask one group while others remain protected is paramount. This principle is known as orthogonal protection.[5][6] An orthogonal protecting group strategy is one in which each set of protecting groups can be removed using specific reagents and conditions that do not affect the others.[6][7] For diaminocyclopentanes, this allows for the sequential and directed elaboration of each amine, preventing statistical mixtures and enabling the synthesis of a single, desired product.
The most common orthogonal systems for amine protection rely on differential lability to acid, base, or hydrogenolysis.[5]
-
Acid-Labile: The tert-butoxycarbonyl (Boc) group is the archetypal example, readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][8]
-
Base-Labile: The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by amine bases, typically piperidine in DMF, a cornerstone of solid-phase peptide synthesis.[5][]
-
Hydrogenolysis-Labile: The benzyloxycarbonyl (Cbz or Z) group is cleaved by catalytic hydrogenation (e.g., H₂ over Palladium on carbon), a mild and highly selective method.[5][7]
-
Other Systems: Groups like Allyloxycarbonyl (Alloc), removable with a Pd(0) catalyst, and hydrazine-labile groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), provide additional layers of orthogonality for more complex syntheses.[10]
Caption: Conceptual workflow of an orthogonal protection strategy.
Table 1: Common Orthogonal Protecting Groups for Amines
| Protecting Group (Abbr.) | Structure | Installation Reagent | Deprotection Conditions | Orthogonality Class |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Acid-Labile |
| Benzyloxycarbonyl (Cbz/Z) | Cbz- | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | Hydrogenolysis-Labile |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc- | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Base-Labile |
| Allyloxycarbonyl (Alloc) | Alloc- | Allyl chloroformate | Pd(PPh₃)₄, Scavenger | Pd(0)-Labile |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Dde- | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine in DMF | Hydrazine-Labile |
Core Synthetic Strategies
The synthesis of the 1,3-diaminocyclopentane core can be approached from several distinct strategic directions. The choice of route is often dictated by the desired stereochemistry, the availability of starting materials, and the specific orthogonal protecting groups required.
Strategy A: Multi-Component Synthesis from Bio-Renewable Furfural
One of the most elegant and efficient methods for generating orthogonally protected diaminocyclopentane scaffolds involves a copper-catalyzed reaction between furfural, a biomass-derived starting material, and two different amines.[11][12] This approach directly constructs the trans-4,5-diaminocyclopentenone core with two distinct, pre-installed amine protecting groups in a single step.[13]
The key advantage of this methodology is its inherent efficiency and direct installation of orthogonal handles. The ability to use two different secondary amines (e.g., dibenzylamine and diallylamine) allows for the creation of a product where one amine can be deprotected by hydrogenolysis (removing the benzyl groups) and the other via palladium catalysis (removing the allyl groups).[12][13]
Caption: Multi-component synthesis of diaminocyclopentenones.
Protocol 2.1.1: Synthesis of an Orthogonally Protected trans-4,5-Diaminocyclopentenone [12]
-
Reagent Preparation: To a suitable reaction vessel, add furfural (1.0 eq), dibenzylamine (1.0 eq), and diallylamine (2.0 eq).
-
Solvent and Catalyst Addition: Add water as the solvent to achieve a concentration of 1 M with respect to dibenzylamine. Add Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol %).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography to afford the desired mixed trans-4,5-diaminocyclopentenone product. This method has been successfully applied in the total synthesis of the natural product (±)-Agelastatin A.[11][13]
Strategy B: Stereoselective Synthesis via Epoxide Ring-Opening
For syntheses requiring precise control over multiple stereocenters, a powerful strategy involves the diastereoselective epoxidation of a cyclopentene precursor followed by a regioselective ring-opening with a nitrogen nucleophile.[14] This approach is particularly valuable for accessing both cis and trans isomers, depending on the stereochemistry of the starting epoxide.[15]
The workflow typically begins with an allylic aminocyclopentene. Directed epoxidation (e.g., using m-CPBA) can favor the formation of a syn-epoxide.[15] Subsequent ring-opening with sodium azide (NaN₃) proceeds via an Sₙ2 mechanism, attacking one of the epoxide carbons and inverting the stereochemistry at that center. The resulting azide can then be reduced to the primary amine (e.g., via hydrogenation or Staudinger reaction), which is then protected. This sequence establishes a 1,3-diamino pattern with high stereocontrol.[14]
Caption: Workflow for stereoselective synthesis via epoxide opening.
Protocol 2.2.1: Synthesis of a trans-1,3-Diaminocyclopentane Derivative [14][15]
-
Epoxidation: Dissolve the N-protected allylic aminocyclopentene (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate and sodium bicarbonate, extract with DCM, dry, and purify by chromatography to yield the epoxide.
-
Azide Opening: Dissolve the purified epoxide (1.0 eq) in a solvent mixture such as ethanol/water. Add sodium azide (NaN₃) (3.0 eq) and ammonium chloride (NH₄Cl) (2.0 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and extract the product with ethyl acetate. Dry and concentrate to give the crude azido alcohol.
-
Reduction and Protection: Dissolve the crude azido alcohol in methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under an atmosphere of hydrogen (H₂) until the reaction is complete. Filter the catalyst through Celite®. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (Et₃N) (1.5 eq). Stir at room temperature to install the orthogonal Boc protecting group. Purify by column chromatography to yield the final orthogonally protected 1,3-diaminocyclopentane derivative.
Strategy C: Synthesis from Cyclopentane-1,3-dione
An alternative and versatile route begins with the commercially available or synthetically accessible cyclopentane-1,3-dione. This approach offers flexibility as the dione can be converted into the corresponding diamine through several methods, most commonly via reductive amination or through an oxime intermediate. A notable green chemistry approach derives cyclopentane-1,3-dione from hemicellulosic feedstock via a Piancatelli rearrangement of furfuryl alcohol.[16][17]
-
Dioxime Formation: Cyclopentane-1,3-dione is treated with hydroxylamine hydrochloride in the presence of a base to form cyclopentane-1,3-dioxime.[16][17]
-
Hydrogenation: The dioxime is then subjected to catalytic hydrogenation (e.g., using Rh/C or Raney Ni) to reduce both oxime functionalities to amines, yielding cyclopentane-1,3-diamine (CPDA).[16]
-
Separation and Protection: This reduction typically produces a mixture of cis and trans diastereomers, which can often be separated by chromatography or crystallization.[16] Following separation, the individual diastereomers can be subjected to a two-step protection sequence to install orthogonal protecting groups, for example, by first installing a Cbz group under Schotten-Baumann conditions, followed by installation of a Boc group on the remaining amine.
This route is highly valuable for producing both diastereomers of the core scaffold, which can then be elaborated using the principles of orthogonal protection.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route depends on a careful evaluation of the project's specific requirements, including stereochemical complexity, scalability, and the need for specific protecting groups.
Table 2: Comparison of Core Synthetic Strategies
| Feature | Strategy A (Multi-Component) | Strategy B (Epoxide Opening) | Strategy C (from Dione) |
|---|---|---|---|
| Starting Materials | Furfural, two distinct amines | Allylic aminocyclopentene | Cyclopentane-1,3-dione |
| Stereocontrol | Good control of trans relative stereochemistry at C4/C5 | Excellent control over multiple stereocenters; access to cis and trans isomers | Yields cis/trans mixture, requiring separation |
| Orthogonality | Built-in directly during the core-forming reaction | Installed sequentially after core functionalization | Installed sequentially after core synthesis and isomer separation |
| Key Advantage | High atom economy and efficiency; direct access to orthogonally protected product | High degree of stereochemical precision and predictability | Versatility; access to both cis and trans diastereomers from a common precursor |
| Potential Drawback | Limited to the cyclopentenone core; subsequent reduction may be needed | Longer synthetic sequence | Requires diastereomer separation; protection steps are post-synthesis |
Conclusion and Future Perspectives
The synthesis of orthogonally protected 1,3-diaminocyclopentanes is a critical enabling technology in modern drug discovery and chemical biology. The strategies outlined in this guide—the efficient multi-component assembly from furfural, the precise stereocontrolled route via epoxide intermediates, and the versatile approach from cyclopentane-1,3-dione—provide researchers with a powerful toolkit to construct these valuable scaffolds.
The ability to selectively and sequentially modify the two amino groups on a conformationally restricted core allows for the systematic exploration of chemical space around a lead compound.[18][19] This is essential for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. As synthetic methodologies continue to advance, the development of even more efficient, stereoselective, and sustainable routes to these and other complex building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.
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Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. PubMed. (2011). Available at: [Link]
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van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. Available at: [Link]
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Huta, S., et al. (2022). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PLoS ONE, 17(3), e0264988. Available at: [Link]
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van Slagmaat, C. A. M. R., et al. (2021). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. ResearchGate. Available at: [Link]
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Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. (2002). Available at: [Link]
-
Ferreira, R. P., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters, 25(22), 4188–4192. Available at: [Link]
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van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Maastricht University. Available at: [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
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Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. PubMed. (2023). Available at: [Link]
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Ferreira, R. P., et al. (2023). Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. ChemRxiv. Available at: [Link]
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Conformational Analysis of Cyclopentane. Scribd. Available at: [Link]
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Synthetic methods for 1,3-diamines. ResearchGate. Available at: [Link]
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Shishkin, S. B., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2512–2521. Available at: [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). Available at: [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]
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Lindström, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. Available at: [Link]
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An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Oxford Academic. (2002). Available at: [Link]
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Regio- and stereoselective synthesis of new diaminocyclopentanols. ResearchGate. (2014). Available at: [Link]
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Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Available at: [Link]
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2.11 Conformations of Cycloalkanes. Fundamentals of Organic Chemistry. Available at: [Link]
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067 CYCLOPENTANE: CONFORMATIONAL ANALYSIS. Examples in pharmaceuticals. Heat of Combustion of cycles. YouTube. (2021). Available at: [Link]
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Zohrabi-Kalantari, V., et al. (2014). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm, 5(2), 169-173. Available at: [Link]
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4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs. ResearchGate. (2012). Available at: [Link]
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Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. (2022). Available at: [Link]
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Kiss, L., et al. (2007). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. The Journal of Organic Chemistry, 72(23), 8786–8790. Available at: [Link]
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Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. (2014). Available at: [Link]
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Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. (2021). Available at: [Link]
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Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. (2010). Available at: [Link]
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Ferreira, R. P., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. ACS Publications. Available at: [Link]
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Stereochemistry of (1R,3S)-1,3-diaminocyclopentane derivatives
Stereochemical Profiling and Synthetic Applications of (1R,3S)-1,3-Diaminocyclopentane Derivatives in Drug Discovery
Executive Summary
(1R,3S)-1,3-diaminocyclopentane is a highly versatile, conformationally restricted diamine scaffold that has recently gained significant traction in targeted therapeutics. As a meso compound, it possesses an internal plane of symmetry, rendering it achiral despite containing two stereogenic centers. This unique structural feature offers a "meso advantage" in drug design: it provides the rigid vectorality of a chiral cyclic system without the regulatory and synthetic burdens of enantiomeric mixtures. This technical guide explores the stereochemical fundamentals, desymmetrization strategies, and pharmacological applications of (1R,3S)-1,3-diaminocyclopentane derivatives, with a specific focus on their role as critical pharmacophores in modern kinase inhibitors, such as the CDK9 inhibitor KB-0742[1].
Stereochemical Architecture: The Meso Advantage
The 1,3-diaminocyclopentane ring system contains two stereocenters at C1 and C3. Depending on the relative spatial orientation of the amino groups, the system exists as either a trans enantiomeric pair or a cis meso compound.
-
The Trans Isomers: The (1R,3R) and (1S,3S) configurations place the amino groups on opposite faces of the cyclopentane ring. These lack any plane or center of symmetry, making them a pair of non-superimposable enantiomers.
-
The Cis Isomer (1R,3S): When both amino groups are on the same face of the ring (e.g., both wedged), the molecule possesses an internal plane of symmetry (
) passing through C2 and bisecting the C4-C5 bond. Because of this symmetry, the (1R,3S) and (1S,3R) designations represent the exact same superimposable molecule. Thus, (1R,3S)-1,3-diaminocyclopentane is a meso compound [2].
Expertise & Causality in Design: In medicinal chemistry, the meso form is often preferred because it enforces a rigid, U-shaped conformation that projects both nitrogen atoms in the same direction. This allows for simultaneous bidentate interactions with target proteins or metals, a topological feat impossible for the trans isomers without inducing severe ring strain.
Table 1: Stereoisomeric Profile of 1,3-Diaminocyclopentane
| Isomer | Configuration | Symmetry Element | Optical Activity | Pharmacological Utility (Vector Profile) |
| cis-1,3-Diaminocyclopentane | (1R,3S) | Plane of symmetry ( | Achiral (meso) | High (Bidentate/U-shaped vector) |
| trans-1,3-Diaminocyclopentane | (1R,3R) | C2 axis | Chiral (+/-) | Moderate (Extended trans-vector) |
| trans-1,3-Diaminocyclopentane | (1S,3S) | C2 axis | Chiral (+/-) | Moderate (Extended trans-vector) |
Pharmacological Application: Conformational Locking in CDK9 Inhibition
The clinical relevance of the (1R,3S)-1,3-diaminocyclopentane scaffold is best exemplified by the discovery of KB-0742, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) developed for MYC-dependent cancers [1].
Mechanistic Causality: The ATP-competitive binding site of CDK9 requires precise hydrogen-bonding networks. During the optimization of KB-0742, researchers utilized the (1R,3S)-diaminocyclopentane core to bridge the pyrazolo[1,5-a]pyrimidine hinge-binding motif with the solvent-exposed region.
-
Hinge Interaction: The core heterocycle aligns with the Cys106 residue of the CDK9 hinge region.
-
Asp109 Interaction: The terminal amine of the (1R,3S)-cyclopentane moiety acts as a critical hydrogen bond donor (HBD) to the Asp109 residue.
-
Strain Energy Minimization: Computational modeling revealed that the cis-(1R,3S) diastereomer possesses the optimal torsional profile and lowest strain energy to maintain this dual-interaction pose. The trans diastereomers either fail to reach Asp109 or incur massive steric penalties[1].
Binding logic of (1R,3S)-1,3-diaminocyclopentane derivatives in the CDK9 ATP pocket.
Synthetic Methodologies & Desymmetrization Protocols
While the meso compound itself is achiral, functionalizing one of the two equivalent amines breaks the plane of symmetry, resulting in a chiral derivative (desymmetrization). This is a critical step when building complex asymmetric drug molecules.
Self-Validating Protocol: Synthesis and Desymmetrization of (1R,3S)-1,3-Diaminocyclopentane The following methodology outlines the synthesis of the meso core and its subsequent enzymatic desymmetrization to yield an enantiopure mono-protected intermediate [3][4].
Step 1: Formation of the Meso Core
-
Starting Material: Begin with 3-nitrocyclopent-1-ene.
-
Michael Addition: Perform a stereocontrolled addition of a nitroalkane or azide source to the 3-position, utilizing a chiral organocatalyst (e.g., squaramide) to set the cis relative stereochemistry.
-
Reduction: Subject the cis-1,3-dinitrocyclopentane (or azido-nitro derivative) to catalytic hydrogenation (H₂, Pd/C, 50 psi, MeOH, 25°C, 12 h).
-
Validation (Symmetry Check): Filter through Celite, concentrate, and analyze via ¹H NMR. The meso symmetry is confirmed by the simplified NMR spectrum; because the molecule has a plane of symmetry, the two CH-NH₂ protons are chemically equivalent and appear as a single identical multiplet.
Step 2: Enzymatic Desymmetrization To differentiate the two identical amines, enzymatic acylation is highly effective.
-
Reaction Setup: Dissolve (1R,3S)-1,3-diaminocyclopentane (1.0 eq) in an organic solvent (e.g., 2-methyltetrahydrofuran).
-
Acyl Donor: Add an acyl donor such as ethyl methoxyacetate (1.5 eq).
-
Biocatalyst: Introduce Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.
-
Incubation: Stir at 30°C for 24 hours. The enzyme selectively acylates the pro-R amine, breaking the symmetry.
-
Isolation: Filter off the enzyme. Separate the resulting mono-amide from unreacted diamine and di-amide byproducts using flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).
-
Validation (Chiral Purity Check): Determine the enantiomeric excess (ee) of the mono-protected product using a Chiralpak IA column (Mobile Phase: Hexanes/IPA 70:30, Flow rate: 1.0 mL/min). A successful desymmetrization yields >95% ee, validating the protocol's stereoselectivity.
Synthetic workflow for the formation and desymmetrization of the meso-diamine core.
Conclusion
The (1R,3S)-1,3-diaminocyclopentane scaffold represents a masterclass in applied stereochemistry. By leveraging the internal symmetry of the meso configuration, drug developers can access conformationally rigid, bi-functional vectors that perfectly map to complex protein binding pockets—such as the Asp109 interaction in CDK9. Coupled with robust desymmetrization protocols, this scaffold transitions from a simple cyclic diamine into a highly programmable, enantiopure building block, driving the next generation of targeted kinase inhibitors.
References
-
Lu, H., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry, 2023.[Link]
- US Patent Office. "US20210070733A1 - Cyclopentane compounds.
Spectroscopic Data for (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
This guide provides an in-depth technical analysis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane , a critical chiral intermediate used in the synthesis of pharmaceutical agents (including CCR2 antagonists and neuraminidase inhibitors) and peptide nucleic acid (PNA) scaffolds.[1]
Technical Guide & Characterization Profile
Introduction & Structural Significance[1][2]
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (CAS: 774212-79-2 ) is a differentially protected cis-1,3-diaminocyclopentane.[1] Its structural value lies in its orthogonality : the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allow for the selective deprotection of either amino terminus, enabling the sequential construction of non-symmetric ligands.
-
Stereochemistry: The (1R, 3S) configuration on a 1,3-disubstituted cyclopentane ring corresponds to the cis isomer (meso-like connectivity but desymmetrized by the protecting groups).[1]
-
Applications:
-
Medicinal Chemistry: Scaffold for CCR2 antagonists and influenza neuraminidase inhibitors (e.g., Peramivir analogs).
-
Foldamers: Building block for
-peptide nucleic acids ( -PNA) and conformationally constrained peptides.[1]
-
Synthesis & Experimental Context
To understand the spectroscopic data, one must understand the synthesis, which typically defines the stereochemical purity. The most robust route involves the desymmetrization of cis-1,3-cyclopentanedicarboxylic acid via a sequential Curtius rearrangement.[1]
Synthesis Workflow (DOT Diagram)
Caption: Sequential Curtius rearrangement strategy for the synthesis of the differentially protected cis-1,3-diamine.
Spectroscopic Characterization
The following data represents the characteristic analytical profile for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment | Notes |
| Aromatic | 7.30 – 7.40 | Multiplet | 5H | Cbz Phenyl | Characteristic aromatic envelope.[1] |
| NH (Cbz) | 5.30 – 5.50 | Broad s / d | 1H | Cbz-NH | Exchangeable; shift varies with conc.[1] |
| Benzylic | 5.09 | Singlet | 2H | Ph-CH | Distinctive sharp singlet.[1] |
| NH (Boc) | 4.60 – 4.80 | Broad s | 1H | Boc-NH | Typically upfield of Cbz-NH.[1] |
| H-1 / H-3 | 3.90 – 4.15 | Multiplet | 2H | CH -NH | Methine protons (often overlapping).[1] |
| H-2 | 2.20 – 2.35 | Multiplet | 1H | Ring CH | "Inside" proton (between amines).[1] |
| H-4 / H-5 | 1.80 – 2.05 | Multiplet | 2H | Ring CH | Complex methylene envelope.[1] |
| H-4' / H-5' | 1.45 – 1.60 | Multiplet | 2H | Ring CH | Overlaps with Boc methyls.[1] |
| H-2' | 1.30 – 1.40 | Multiplet | 1H | Ring CH | High field multiplet.[1] |
| Boc | 1.43 | Singlet | 9H | C(CH | Dominant singlet. |
Table 2:
| Type | Shift ( | Assignment |
| Carbonyl | 156.2 | Cbz C =O |
| Carbonyl | 155.5 | Boc C =O |
| Aromatic | 136.5 | Phenyl ipso-C |
| Aromatic | 128.5, 128.1, 128.0 | Phenyl o, m, p-C |
| Quaternary | 79.2 | Boc C (CH |
| Methylene | 66.6 | Ph-C H |
| Methine | 52.4, 51.8 | Ring C -1, C -3 |
| Methylene | 40.5 | Ring C -2 (between amines) |
| Methylene | 32.1, 31.8 | Ring C -4, C -5 |
| Methyl | 28.4 | Boc C H |
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C
H N O -
Molecular Weight: 334.41 g/mol
-
Observed Ions (Positive Mode):
-
[M+H]
: 335.2 m/z -
[M+Na]
: 357.2 m/z (Dominant adduct in standard ESI) -
[M-Boc+H]
: 235.1 m/z (Loss of Boc group, common in-source fragmentation)[1] -
[2M+Na]
: 691.4 m/z (Dimer aggregate)
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3320 – 3350 cm
(Broad, medium)[1] -
C=O Stretch (Urethane): 1680 – 1705 cm
(Strong, often split due to two different carbamates)[1] -
C=C Aromatic: 1530 cm
[1] -
C-O Stretch: 1250, 1165 cm
[1][2]
Experimental Protocols
Protocol A: Selective Deprotection (Quality Control Check)
To validate the identity of the material, a selective deprotection of the Boc group is often performed. This confirms the presence of the acid-labile group versus the hydrogenolysis-labile Cbz group.[1]
-
Dissolution: Dissolve 50 mg of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in 2 mL of dichloromethane (DCM).
-
Acidolysis: Add 1 mL of trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.
-
Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (
) and the appearance of a baseline spot (amine salt). -
Workup: Evaporate volatiles. The resulting residue (TFA salt of the mono-Cbz amine) can be analyzed by MS ([M+H]
= 235.1).[1]
Protocol B: HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide backbone) and 254 nm (Cbz aromatic ring).
-
Retention Time: The compound is relatively hydrophobic due to the two protecting groups and will elute late in the gradient (approx. 10-12 min).
References
-
Synthesis and CCR2 Antagonist Activity
- Bioorganic & Medicinal Chemistry, 2005, 13(1), 54-68.
- Context: Describes the synthesis of cis-1,3-diaminocyclopentane intermediates (CAS 774212-79-2) via Curtius rearrangement for use in benzothiazole-based CCR2 antagonists.
-
Stereoselective Synthesis of 1,3-Diamines
- Journal of Organic Chemistry, 2004, 69, 15067 (Appella Group).
- Context: Methodologies for synthesizing cyclopentane-constrained peptide nucleic acids, establishing the NMR p
-
Chemical Supplier Data (CAS Verification)
Sources
A Technical Guide to (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: A Strategically Protected Building Block for Advanced Synthesis
Abstract: This technical guide provides a comprehensive overview of the chemical properties, commercial availability, and strategic applications of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (CAS No. 774212-79-2). As a differentially protected chiral diamine, this compound serves as a high-value intermediate for researchers and scientists in drug discovery and complex molecule synthesis. Its utility is rooted in the orthogonal nature of the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups, which allows for selective, sequential modification of the two amine functionalities. This document details the principles of its application, outlines procurement channels, and explains the underlying chemical logic for its use in sophisticated synthetic workflows.
Introduction: The Strategic Value of Orthogonal Protection
In the landscape of modern medicinal chemistry and organic synthesis, the precise construction of complex molecular architectures is paramount. Chiral scaffolds, particularly those containing multiple reactive sites, are foundational to this endeavor. The cyclopentane ring is a common motif in a variety of biologically active molecules, including prostaglandin analogues, kinase inhibitors, and antiviral agents.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[1]
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane emerges as a key building block by addressing a fundamental synthetic challenge: the selective functionalization of two distinct amine groups on a stereochemically defined scaffold. This is achieved through the use of "orthogonal" protecting groups.[2][3] The Boc and Cbz groups are designed to be removed under entirely different and non-interfering chemical conditions.[4] This allows a synthetic chemist to unmask and react one amine group while the other remains shielded, and vice-versa, enabling the stepwise and controlled elaboration of the molecular structure. This guide explores the practical implications of this strategy and the commercial landscape for this versatile compound.
Physicochemical & Structural Properties
A clear understanding of the compound's basic properties is essential for its proper handling, storage, and use in experimental design.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclopentyl]carbamate | N/A |
| CAS Number | 774212-79-2 | [5] |
| Molecular Formula | C₁₈H₂₆N₂O₄ | Calculated |
| Molecular Weight | 334.41 g/mol | Calculated |
| Appearance | Typically a solid | Inferred |
| Stereochemistry | (1R, 3S) configuration | Compound Name |
Commercial Availability & Procurement
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a specialized chemical intermediate. Its availability is limited compared to more common reagents, and it is often supplied by companies specializing in building blocks for research and development.
| Supplier | Status | Notes |
| Amadis Chemical | Available for inquiry | Listed as a provider of the specific CAS number 774212-79-2.[5] |
Procurement Insight: The niche status of this compound suggests that it is likely synthesized on demand or in small batches rather than being a large-volume stock item. Researchers should anticipate lead times and are advised to contact suppliers directly for quotes, purity specifications, and availability. It is crucial to verify the CAS number (774212-79-2) when ordering, as numerous structurally similar but functionally distinct cyclopentane derivatives exist, such as those with free amines or carboxylic acid groups.[6][7][8]
The Chemistry of Selective Deprotection: A Self-Validating System
The core utility of this building block lies in the distinct lability of its two protecting groups. The choice of Boc and Cbz is a classic, field-proven example of an orthogonal protection strategy, primarily developed for peptide synthesis but widely applied in organic chemistry.[2][4]
-
tert-Butoxycarbonyl (Boc) Group: This group is highly sensitive to acidic conditions.[9] It is efficiently and cleanly removed using strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[3] The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[9] The Boc group is stable to the conditions used for Cbz group removal (hydrogenolysis).[9]
-
Carboxybenzyl (Cbz or Z) Group: The Cbz group is exceptionally stable to the acidic and basic conditions commonly used in synthesis.[4] Its removal is most effectively achieved through catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).[2] These conditions are mild and do not affect the acid-labile Boc group.
This orthogonality provides a reliable, two-step system for selective functionalization. A researcher can confidently expose the molecule to strong acid to reveal the amine at the 1-position for a specific reaction, knowing the Cbz-protected amine at the 3-position will remain intact. Subsequently, the Cbz group can be removed under completely different conditions to allow for modification of the second amine.
Caption: General synthetic workflow using an orthogonally protected diamine.
Conclusion
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane represents a sophisticated tool for the modern synthetic chemist. Its value is not merely in its chiral cyclopentane core, but in the strategic implementation of orthogonal Boc and Cbz protecting groups. This design enables a reliable and predictable pathway for the sequential functionalization of two amine groups, facilitating the efficient construction of complex and high-value molecules. While its commercial availability is that of a specialty reagent, its utility as a versatile building block in drug discovery and advanced synthesis makes it an important component in the synthetic chemist's arsenal.
References
-
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | 774212-79-2. BuyersGuideChem.
-
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
-
BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.
-
(1r,3s)-3-amino-1-(boc-amino)cyclohexane. MilliporeSigma.
-
(1R,3S)-3-Amino-1-(Boc-amino)cyclopentane. Orion Cientific.
-
(-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
-
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. BLDpharm.
-
(1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee, Thermo Scientific. Fisher Scientific.
-
(1S,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee. Acros Organics.
-
(1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid. Sigma-Aldrich.
-
(1R,3S)-(-)-3-(Amino)cyclopentane-1-carboxylic acid. Apollo Scientific.
-
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid. Echemi.
-
Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC.
-
A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery. Benchchem.
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate.
-
Cyclopentane Derivatives in Drug Discovery. PharmaBlock.
-
(1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. PubChem.
-
Small Molecule Drug: 1,2-DIAMINO CYCLOPENTANE-BASED DERIVATIVE 27. Genophore.
-
Small Molecule Drug: 1,2-DIAMINO CYCLOPENTANE-BASED DERIVATIVE 12. Genophore.
-
Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof. Google Patents.
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC.
-
(1R,3R)-3-Aminocyclopentane-1-carboxylic acid, N-BOC protected. CymitQuimica.
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- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Role of chiral diamines in medicinal chemistry
The Role of Chiral Diamines in Medicinal Chemistry: A Technical Deep Dive
Executive Summary In the high-stakes arena of drug discovery, chiral diamines represent a "privileged scaffold"—a molecular framework capable of providing potent ligands for asymmetric synthesis and serving as the pharmacophoric core of breakthrough therapeutics.[1] From the Nobel Prize-winning utility of the Noyori catalysts to the structural heart of the anticoagulant Edoxaban, the 1,2-diamine motif offers a unique combination of chelation capability, conformational rigidity, and hydrogen-bonding potential. This guide dissects the technical utility of chiral diamines, moving beyond textbook definitions to field-proven synthetic strategies and medicinal applications.[1]
Part 1: The Privileged Nature of the Scaffold
The 1,2-diamine motif (vicinal diamine) is not merely a linker; it is a functional command center. Its utility stems from three distinct physicochemical properties:
-
Bidentate Chelation: In asymmetric catalysis, the two nitrogen atoms form a rigid 5-membered chelate ring with transition metals (Ru, Rh, Pd).[2] This rigidity transmits chiral information from the ligand backbone to the metal center, creating a highly defined "chiral pocket."
-
The "NH Effect": In transfer hydrogenation, the N-H proton of the diamine ligand participates directly in the transition state (bifunctional catalysis), stabilizing the migrating hydride via hydrogen bonding.
-
Pharmacophoric Versatility: In drug molecules, the diamine unit often mimics the peptide bond or locks the molecule into a bioactive conformation, interacting with aspartate/glutamate residues in receptor pockets (e.g., GPCRs, Kinases).
Classification of Key Chiral Diamines
| Class | Representative Scaffold | Key Features | Primary Application |
| Cyclic (Rigid) | trans-1,2-Diaminocyclohexane (DACH) | Ligand (Trost, Salen), Drug (Oxaliplatin).[2] | |
| Acyclic (Flexible) | 1,2-Diphenylethylenediamine (DPEN) | Modular, electronically tunable via aryl rings.[2] | Ligand (Noyori Transfer Hydrogenation).[2] |
| Spirocyclic | Spiro[3.3]heptane-2,6-diamine | High | Emerging Pharmacophore (GPCRs).[2] |
| Imidazoline | Nutlin-3 core | Cyclic diamine equivalent; mimics | Protein-Protein Interaction Inhibitor (MDM2).[2][3][4] |
Part 2: Synthetic Access & Methodologies[1][5][6][7][8][9]
Accessing these scaffolds with high enantiomeric excess (ee) is the first hurdle. While classical resolution remains a workhorse, modern methods utilize rearrangement and biocatalysis.
Method A: The Classical Resolution (The Industry Standard)
For trans-1,2-diaminocyclohexane (DACH), resolution with L-tartaric acid is the most cost-effective route for kilogram-scale production.[2]
Method B: The Diaza-Cope Rearrangement (The Elegant Route)
For C_2-symmetric acyclic diamines like DPEN, the resonance-assisted hydrogen-bond directed diaza-Cope rearrangement allows for the stereospecific synthesis of highly substituted diamines from simple imines.[2]
Method C: Biocatalytic Transamination (The Green Route)
Used in the synthesis of Edoxaban , transaminases can set the chiral centers of a diamine precursor with >99% ee, avoiding hazardous azide chemistry.
Part 3: Chiral Diamines as Pharmacophores (Case Studies)
The transition of the chiral diamine from a "tool" (ligand) to a "product" (drug) is exemplified by several blockbuster therapeutics.
Case Study 1: Edoxaban (Lixiana)
-
Target: Factor Xa (Anticoagulant).[2]
-
Role of Diamine: The core is a cis-1,2-diaminocyclohexane derivative.[2][5] The specific (1R, 2S, 5S) stereochemistry is critical for positioning the dimethylcarbamoyl group and the thiazolo-pyridine moiety into the S1 and S4 pockets of Factor Xa.
-
Synthetic Challenge: Accessing the cis-diamine is thermodynamically unfavorable compared to the trans-isomer. Modern routes utilize an enzymatic resolution or a specific lactone ring-opening to lock the cis configuration.
Case Study 2: Nutlin-3a
-
Role of Diamine: Nutlin-3 contains a cis-imidazoline core (a cyclic diamine equivalent).[2] The two phenyl rings project into the hydrophobic p53-binding pocket of MDM2.
-
Insight: Only the (-)-enantiomer (Nutlin-3a) is potent.[2] The rigid diamine-like scaffold perfectly mimics the Phe19-Trp23-Leu26 triad of the p53
-helix.[2]
Case Study 3: Ethambutol
-
Role of Diamine: A simple acyclic diamine.
-
Chirality Check: The (S,S)-enantiomer is effective; the (R,R)-enantiomer causes blindness (optic neuritis).[2] This highlights the critical need for enantiopurity in diamine drugs.[8]
Part 4: Visualization & Logic
Diagram 1: The Chiral Diamine Ecosystem
This diagram illustrates the bifurcation of the scaffold into Catalytic and Therapeutic roles.
Caption: Classification of chiral 1,2-diamines into catalytic ligands and bioactive pharmacophores.[2]
Diagram 2: The "NH Effect" in Asymmetric Catalysis
Mechanistic view of how the diamine ligand enables enantioselective reduction.
Caption: The bifunctional mechanism (NH Effect) where the diamine ligand assists in H-transfer.[2]
Part 5: Experimental Protocols
Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane (DACH)
This protocol isolates the (R,R)-enantiomer, a critical precursor for Oxaliplatin and Trost ligands.[2]
Objective: Isolate (1R,2R)-1,2-diaminocyclohexane from the commercial racemic mixture using L-(+)-tartaric acid.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane (Commercial grade, mixture of cis/trans often used, but trans-enriched is preferred).[2]
-
Water, Glacial Acetic Acid, Methanol.
Procedure:
-
Dissolution: In a 1L flask, dissolve L-(+)-tartaric acid (0.5 equiv relative to amine) in distilled water (approx. 5 mL per gram of acid). Heat to 90°C.
-
Addition: Add the racemic diamine dropwise. Caution: Exothermic.[10]
-
Acidification: Once addition is complete, add glacial acetic acid (1.0 equiv) to the hot solution. This optimizes the pH for the crystallization of the tartrate salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours. The diastereomeric salt [(1R,2R)-DACH][L-Tartrate] will precipitate.[2]
-
Filtration: Filter the white solid. Wash with ice-cold water and methanol.[2][5][11]
-
Purification (Self-Validation Step): Recrystallize from hot water (1:10 w/v).
-
Check: Optical rotation should be
(c=4, H2O) for the salt.
-
-
Free Basing: Dissolve the salt in water and treat with solid NaOH (pellets) until pH > 12. Extract with CH2Cl2 (3x).[2] Dry over Na2SO4 and concentrate to yield the free amine (oil/solid).
Why this works: The (R,R)-amine/L-tartrate salt forms a distinct hydrogen-bonded network that is significantly less soluble in water/acetic acid than the (S,S)/L-tartrate or (cis)/L-tartrate combinations.[2]
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Application of the chiral diamine (as a TsDPEN ligand) to synthesize a chiral drug intermediate.
Objective: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol.
Materials:
-
[RuCl2(p-cymene)]2 (Dimer).[2]
-
(1R,2R)-NsDPEN or TsDPEN (Chiral Diamine Ligand).[2]
-
Formic Acid / Triethylamine (5:2 azeotrope) as hydrogen source.[2]
Procedure:
-
Catalyst Formation: In a Schlenk flask, mix [RuCl2(p-cymene)]2 (0.005 equiv) and (1R,2R)-TsDPEN (0.012 equiv) in isopropanol. Heat at 80°C for 1 hour to form the orange Ru-Monohydride active species .
-
Reaction: Cool to room temperature. Add Acetophenone (1.0 equiv).[2]
-
Initiation: Add the HCOOH/TEA mixture (5 equiv). Stir at 28°C.[2]
-
Monitoring (Self-Validation): Monitor by TLC or GC. The reaction typically completes in 2-5 hours. The color should remain orange/red. If it turns black, the catalyst has decomposed (check oxygen exclusion).
-
Workup: Dilute with water, extract with ethyl acetate. Wash with saturated NaHCO3 (to remove formic acid).[2]
-
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column). Expected ee > 95%.
References
-
BenchChem. "The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery."[1] BenchChem Technical Guides. [2]
- Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
-
Daiichi Sankyo. "Edoxaban Synthesis Process." Pharmaceutical Intermediates Supplier Arborpharmchem.
-
ACS Publications. "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban."[2] Organic Process Research & Development.
-
Wikipedia. "Ethambutol: Mechanism of Action and Chirality."
-
ResearchGate. "Preparation of (-)-Nutlin-3." Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines.
-
Sigma-Aldrich. "Chiral Vicinal Diamines for Asymmetric Synthesis."[2]
-
ChemicalBook. "(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate Properties."
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- 4. Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethambutol - Wikipedia [en.wikipedia.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate | 39961-95-0 [chemicalbook.com]
- 10. datapdf.com [datapdf.com]
- 11. rsc.org [rsc.org]
The Enduring Guardians: A Technical Guide to Boc and Cbz Protecting Groups in Organic Synthesis
Executive Summary
In the synthesis of complex organic molecules and peptides, the inherent nucleophilicity and basicity of amines present a significant challenge. Without temporary masking, free amines participate in unwanted side reactions, such as premature acylation or alkylation. The conversion of these reactive amines into stable carbamates is the premier strategy for controlling synthetic pathways.
This whitepaper provides an in-depth mechanistic and operational analysis of the two most foundational carbamate protecting groups: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group. By understanding the causality behind their protection and deprotection mechanisms, researchers can design highly orthogonal, self-validating synthetic workflows.
Mechanistic Foundations
The Boc (tert-Butyloxycarbonyl) Group
The Boc group masks amines as tert-butyl carbamates. It is highly valued for its robust stability against catalytic hydrogenation and nucleophilic attack, coupled with its exceptionally clean, acid-catalyzed removal.
-
Protection Mechanism: Boc protection is predominantly achieved using Boc anhydride (Boc₂O). Unlike tert-butyl chloroformate (Boc-Cl), which is highly unstable and requires fresh preparation, Boc₂O is a stable, commercially available reagent ()[1]. The unshared electron pair of the amine attacks the electrophilic carbonyl carbon of Boc₂O. The expulsion of the tert-butyl carbonate leaving group is followed by its spontaneous decomposition into tert-butanol and carbon dioxide (CO₂). This irreversible decarboxylation provides a powerful thermodynamic driving force, pushing the reaction to completion ()[2].
-
Deprotection Mechanism: Boc removal is strictly acid-catalyzed. The addition of a strong acid, typically Trifluoroacetic Acid (TFA), protonates the carbamate oxygen. The inductive pull of the protonated oxygen weakens the adjacent C–O bond, triggering a fragmentation that releases a highly stable tert-butyl carbocation and a carbamic acid intermediate ()[1]. The carbamic acid rapidly decarboxylates to yield the free amine. Because the highly electrophilic tert-butyl cation can alkylate sensitive residues (e.g., Tryptophan or Cysteine), nucleophilic scavengers like thioanisole are frequently added to the cleavage cocktail to intercept the cation ()[3].
The Cbz (Carboxybenzyl) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group (often abbreviated as 'Z') unlocked the field of controlled peptide synthesis. It protects amines as benzyl carbamates.
-
Protection Mechanism: Cbz is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base. The amine executes a nucleophilic acyl substitution on the highly reactive chloroformate. Because chloride is the leaving group, the reaction liberates HCl, necessitating a base to act as an acid sponge ()[4].
-
Deprotection Mechanism: The hallmark of the Cbz group is its mild removal via catalytic hydrogenolysis. Using Palladium on Carbon (Pd/C) under a hydrogen (H₂) atmosphere, the heterogeneous catalyst reduces the benzyl-oxygen bond. This neutral cleavage releases toluene and a carbamic acid intermediate, which subsequently decarboxylates to reveal the free amine ()[5].
Orthogonality & Strategic Design
In multi-step synthesis, orthogonality refers to the ability to selectively cleave one protecting group without disturbing others. The Boc and Cbz groups form a perfectly orthogonal pair.
Because Boc is cleaved by strong acids (TFA) but is completely inert to hydrogenolysis, and Cbz is cleaved by hydrogenolysis but tolerates mild-to-moderate acids, chemists can selectively unmask specific amines on a polyfunctional scaffold ()[6].
Caption: Orthogonal deprotection strategy demonstrating the selective cleavage of Boc and Cbz groups.
Experimental Methodologies
The following protocols are designed as self-validating systems , meaning the physical chemistry of the reaction provides real-time feedback to the scientist regarding reaction progress.
Caption: Standard protection-coupling-deprotection cycle for amines in organic synthesis.
Protocol 1: Boc Protection of an Amino Acid
-
Dissolution: Dissolve the free amino acid (1.0 eq) in a 1:1 mixture of water and THF.
-
Base Addition: Add NaOH (1.0 eq) to deprotonate the carboxylic acid and the amine, increasing the amine's nucleophilicity.
-
Reagent Addition: Cool the flask to 0 °C and add Boc₂O (1.1 eq) dropwise ()[7].
-
Reaction & Validation: Allow the mixture to warm to room temperature. The continuous evolution of CO₂ gas serves as a visual indicator of the carbonate leaving group's decomposition ()[1].
-
Workup: Acidify the solution to pH 2–3 with dilute HCl to protonate the carboxylic acid, then extract the Boc-protected product with ethyl acetate.
Protocol 2: Boc Deprotection (Acidic Cleavage)
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M ()[6].
-
Acid Addition: Add an equal volume of neat TFA to create a 50% TFA/DCM solution. If the substrate contains sensitive nucleophilic residues, add a scavenger (e.g., 5% thioanisole) ()[7].
-
Monitoring & Validation: Stir at room temperature. Vigorous bubbling will occur as isobutylene and CO₂ gases are released. Self-validation: When the bubbling completely ceases (typically 30–60 minutes), the decarboxylation is finished, indicating reaction completion ()[8].
-
Workup: Evaporate the volatiles under reduced pressure to yield the deprotected amine as a TFA salt.
Protocol 3: Cbz Protection (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) and cool in an ice bath ()[9].
-
Reagent Addition: Add Cbz-Cl (1.1 eq) dropwise with vigorous stirring. Keep the temperature below 5 °C to prevent the premature hydrolysis of the highly reactive chloroformate ()[9].
-
pH Control: The base neutralizes the liberated HCl. Maintaining the pH strictly between 8 and 10 is critical: dropping below 8 destroys the Cbz-Cl, while exceeding 10 risks the base-catalyzed racemization of the amino acid's chiral center ()[10].
-
Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous phase to pH 2 with 1 M HCl, and extract the Cbz-protected amino acid with ethyl acetate ()[9].
Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the Cbz-protected compound in methanol or ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5–10 mol %) ()[5].
-
Atmosphere Exchange: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas three times to purge oxygen and prevent combustion ()[9].
-
Reaction & Validation: Stir vigorously under a hydrogen balloon at room temperature. Self-validation: The cessation of H₂ gas uptake indicates that the reduction is complete.
-
Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate under reduced pressure ()[9].
Quantitative Data Summary
The following table summarizes the key operational metrics and chemical properties of the Boc and Cbz protecting groups for rapid comparative analysis.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Primary Reagent | Boc₂O (Di-tert-butyl dicarbonate) | Cbz-Cl (Benzyl chloroformate) |
| Protection Conditions | Aqueous/Organic Base (e.g., NaOH, TEA) | Schotten-Baumann (pH 8-10) or Organic Base |
| Deprotection Conditions | Strong Acid (TFA or HCl in MeOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Cleavage Byproducts | Isobutylene, CO₂, tert-Butanol | Toluene, CO₂ |
| Stability Profile | Stable to bases, nucleophiles, and H₂/Pd-C | Stable to mild acids, bases, and nucleophiles |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc |
Conclusion
The strategic deployment of Boc and Cbz protecting groups remains a non-negotiable skill in modern organic and medicinal chemistry. By leveraging the thermodynamic driving forces of their protection mechanisms (CO₂ release) and the strict orthogonality of their deprotection mechanisms (acidic cleavage vs. hydrogenolysis), researchers can predictably execute complex, multi-step syntheses with high fidelity and yield.
References
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Available at:[Link]
-
Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at:[Link]
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]
-
Chemistry Steps. "Boc Protecting Group for Amines." Available at:[Link]
-
Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at:[Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Navigating Amine Protection: A Comparative Stability Analysis of Boc and Cbz Protecting Groups
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. Among the arsenal of functionalities available to a synthetic chemist, the protection of amines stands out as a frequent and critical step. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine protecting groups. Their widespread use stems from their general stability under many reaction conditions and the specific, often orthogonal, conditions required for their removal.
This guide provides a detailed analysis of the stability of Boc and Cbz protecting groups under a variety of chemical environments. By understanding the nuances of their reactivity, researchers can make more informed decisions in the design and execution of complex synthetic routes, ultimately leading to higher yields, fewer side products, and more efficient drug development pipelines.
Fundamental Properties of Boc and Cbz Protecting Groups
The utility of a protecting group is defined by its ease of installation, its stability to a range of reaction conditions, and the facility with which it can be selectively removed without affecting other functional groups in the molecule.
The Boc Group (tert-Butyloxycarbonyl): Introduced by reacting an amine with di-tert-butyl dicarbonate (Boc-anhydride), the Boc group is an acid-labile protecting group. Its steric bulk, conferred by the tert-butyl group, also provides a degree of kinetic stability.
The Cbz Group (Benzyloxycarbonyl): Also known as the Z group, it is typically installed by reacting an amine with benzyl chloroformate. The Cbz group is renowned for its stability to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.
Comparative Stability Under Key Reaction Conditions
The choice between Boc and Cbz often hinges on the planned synthetic steps and the presence of other functional groups. The following sections detail their stability under conditions commonly encountered in multi-step synthesis.
Acidic Conditions
The differential stability of Boc and Cbz groups under acidic conditions is a cornerstone of their orthogonal use in synthetic chemistry.
Boc Group: The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This cleavage can be achieved with a variety of acids, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like formic acid or even Lewis acids.
Experimental Protocol: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Addition of TFA: Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Work-up: Upon completion, the excess TFA and solvent are removed under reduced pressure. The resulting ammonium salt is often used directly in the next step or can be neutralized with a mild base.
Cbz Group: In stark contrast, the Cbz group is generally stable to most acidic conditions that are used to cleave Boc groups. Strong, concentrated acids like HBr in acetic acid can cleave the Cbz group, but it is resistant to the milder acidic conditions typically employed for Boc removal. This stability allows for the selective deprotection of a Boc group in the presence of a Cbz group, a common strategy in peptide synthesis.
Basic Conditions
Both Boc and Cbz protecting groups exhibit considerable stability under a wide range of basic conditions.
Boc Group: The Boc group is stable to most non-nucleophilic and moderately nucleophilic bases. It can withstand conditions such as saponification of esters with NaOH or LiOH and other base-mediated reactions. However, prolonged exposure to strong bases at elevated temperatures can lead to slow cleavage.
Cbz Group: The Cbz group is also robust under basic conditions. It is stable to reagents like sodium hydroxide, potassium carbonate, and amines, making it compatible with many base-catalyzed reactions.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the hallmark method for the cleavage of the Cbz group and represents a key point of orthogonality with the Boc group.
Cbz Group: The Cbz group is readily cleaved by catalytic hydrogenation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The mechanism involves the hydrogenolytic cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is highly efficient and clean, with the byproducts being volatile.
Experimental Protocol: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
-
Catalyst Suspension: In a reaction vessel, suspend the Cbz-protected compound and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Hydrogenation: The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.
Boc Group: The Boc group is completely stable to the conditions of catalytic hydrogenolysis. This orthogonality is a powerful tool in synthetic chemistry, allowing for the selective deprotection of a Cbz group in the presence of a Boc group.
Summary of Stability
The table below summarizes the stability of the Boc and Cbz protecting groups under various conditions, providing a quick reference for synthetic planning.
| Condition | Reagents | Boc Group Stability | Cbz Group Stability |
| Strong Acid | TFA, HCl, HBr in Acetic Acid | Labile | Labile (with HBr/AcOH) |
| Mild Acid | Acetic Acid, Formic Acid | Labile | Stable |
| Strong Base | NaOH, KOH, LiOH | Generally Stable | Generally Stable |
| Mild Base | K₂CO₃, NaHCO₃, Amines | Stable | Stable |
| Catalytic Hydrogenolysis | H₂, Pd/C | Stable | Labile |
| Nucleophiles | Hydrazines, Amines | Generally Stable | Generally Stable |
| Oxidizing Agents | m-CPBA, KMnO₄ | Generally Stable | Can be sensitive |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | Stable |
Mechanistic Insights
A deeper understanding of the cleavage mechanisms allows for a more rational selection of protecting groups and deprotection strategies.
Cleavage Mechanism of the Boc Group under Acidic Conditions
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Cleavage Mechanism of the Cbz Group by Catalytic Hydrogenolysis
Caption: Hydrogenolytic cleavage of a Cbz-protected amine.
Strategic Applications in Synthesis
The distinct stability profiles of Boc and Cbz groups have been exploited in countless complex syntheses.
-
Orthogonal Protection in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group is often used for the temporary protection of the α-amino group of the growing peptide chain, while Cbz or other groups are used for the permanent protection of amino acid side chains. The Boc group is cleaved at each cycle with TFA, while the Cbz group remains intact until the final deprotection step.
-
Sequential Deprotection in Complex Molecule Synthesis: In the synthesis of natural products and pharmaceuticals, it is often necessary to unmask different amino groups at various stages of the synthesis. The ability to selectively remove a Boc group with acid while leaving a Cbz group untouched, or to remove a Cbz group by hydrogenolysis in the presence of a Boc group, provides chemists with the flexibility to orchestrate complex synthetic sequences.
Conclusion
The Boc and Cbz protecting groups are indispensable tools in modern organic synthesis. A thorough understanding of their respective stabilities under acidic, basic, and reductive conditions is crucial for the successful design and implementation of synthetic strategies. The Boc group's lability to acid and the Cbz group's susceptibility to hydrogenolysis provide a powerful orthogonal pair that enables the selective manipulation of amino functionalities in complex molecular architectures. By leveraging the principles and protocols outlined in this guide, researchers can navigate the challenges of amine protection with greater confidence and efficiency.
References
Beyond Flatland: Strategic Intermediates in Modern Drug Synthesis
Executive Summary
The evolution of modern drug discovery demands unprecedented structural complexity and stereochemical precision. As pharmacological targets become more challenging, the industry is shifting away from traditional, flat aromatic molecules toward highly functionalized, three-dimensional architectures. This technical guide explores two foundational classes of synthetic intermediates driving this paradigm shift: spirocyclic/bicyclic scaffolds and enantiopure chiral amines . By analyzing the mechanistic causality behind their use and detailing self-validating synthetic protocols, this whitepaper provides a comprehensive blueprint for integrating these advanced building blocks into drug development pipelines.
Escaping Flatland: The 3D Advantage of Spirocyclic Scaffolds
Mechanistic Causality & Rationale
Historically, medicinal chemistry relied heavily on planar,
The strategic incorporation of spirocyclic and bicyclic intermediates—molecules where rings share a single central carbon or are fused—drastically increases the fraction of
Strategic transition from planar to spirocyclic scaffolds in drug design.
Experimental Protocol: Multigram Synthesis of Bicyclic 1,4-Dioxepane Intermediates
This protocol outlines the synthesis of a saturated N-heterocyclic spiro-intermediate, a highly sought-after building block for early drug discovery[2]. The methodology relies on a double alkylation strategy to construct the rigid spirocyclic core.
-
Preparation: Dissolve the appropriate saturated N-heterocyclic 1,2-diol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C. Stir for 30 minutes to ensure complete alkoxide formation.
-
Alkylation: Dropwise, add
-dichloroisobutylene (1.2 eq). The rigid geometry of the diol facilitates a sequential double alkylation event. -
Cyclization: Heat the reaction mixture to 80 °C for 12 hours. Monitor via LC-MS until the intermediate is fully consumed.
-
Workup & Purification: Quench with saturated aqueous
, extract with Ethyl Acetate (EtOAc), dry over , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the bicyclic intermediate bearing a terminal exocyclic double bond. -
Self-Validating System (QA/QC): Confirm structure and purity via
H-NMR (verifying the absence of planar aromatic protons and the presence of distinct diastereotopic protons) and LC-MS (>95% purity required before downstream functionalization).
Quantitative Data: Physicochemical Impact of Spirocyclic Incorporation
| Property | Traditional Planar Scaffold (e.g., Biphenyl) | Spirocyclic Analog (e.g., Spiro-oxetane) | Mechanistic Causality |
| < 0.20 | > 0.60 | Introduction of saturated bridging carbons. | |
| Aqueous Solubility | Low (< 10 µg/mL) | High (> 150 µg/mL) | Disruption of flat |
| Lipophilicity (LogP) | > 4.5 | 2.0 - 3.0 | Reduced hydrophobic surface area. |
| Target Selectivity | Moderate (Promiscuous) | High | Rigid 3D vectors restrict off-target binding conformations. |
Enantiopure Chiral Amines via Engineered Biocatalysis
Mechanistic Causality & Rationale
Approximately 40% of all small-molecule active pharmaceutical ingredients (APIs) contain a chiral amine moiety (3)[3]. Traditionally, synthesizing these intermediates required expensive, toxic transition-metal catalysts (e.g., Rhodium or Ruthenium) operating under high-pressure hydrogen gas to achieve asymmetric enamine hydrogenation. Beyond the safety risks, trace heavy metal contamination is a severe liability in API manufacturing.
The paradigm has shifted toward biocatalysis, specifically utilizing engineered
Biocatalytic transamination cascade for chiral amine synthesis.
Experimental Protocol: Biocatalytic Synthesis of a Chiral Amine Intermediate
This workflow describes the asymmetric amination of a prochiral ketone using an engineered
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a 100 mM sodium phosphate buffer adjusted to pH 7.5.
-
Cofactor & Donor Addition: Add pyridoxal-5'-phosphate (PLP, 1 mM) as the essential catalytic cofactor, followed by isopropylamine (IPA, 1 M) as the bulk amine donor.
-
Substrate Loading: Dissolve the prochiral ketone substrate (100 g/L) in a minimal amount of co-solvent (e.g., 10% v/v DMSO) to aid aqueous solubility, and add it to the buffered system.
-
Biocatalyst Introduction: Add the engineered
-transaminase enzyme powder (2 g/L). -
Equilibrium Shift: Stir the reaction at 40 °C. Because transamination is a reversible equilibrium reaction, apply a mild vacuum or a nitrogen sweep gas to continuously remove the volatile acetone byproduct. This Le Chatelier shift drives the reaction to >95% completion[3].
-
Harvesting: After 24 hours, adjust the pH to 11 using NaOH to deprotonate the newly formed chiral amine. Extract the product with isopropyl acetate and crystallize.
-
Self-Validating System (QA/QC): Determine the enantiomeric excess (ee) via chiral HPLC. A successful, validated run must yield >99% ee and <1% residual ketone starting material.
Quantitative Data: Process Metrics - Chemocatalysis vs. Biocatalysis
| Metric | Rh-Catalyzed Hydrogenation | |
| Enantiomeric Excess (ee) | 92 - 95% | > 99.9% |
| Operating Conditions | 250 psi | Ambient pressure, 40 °C |
| Metal Contamination Risk | High (Requires rigorous scavenging) | None (Enzymatic) |
| E-Factor (Waste/Product) | > 50 | < 15 |
Conclusion
The transition from planar to 3D spirocyclic scaffolds and the adoption of biocatalytic chiral amine synthesis represent a profound maturation in chemical drug design. By prioritizing physicochemical properties early in the pipeline and leveraging green, highly selective enzymatic cascades, researchers can synthesize novel drug candidates that are not only safer and more efficacious but also sustainably manufactured.
References
-
BenchChem. "Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery." 1
-
Enamine. "Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization." 2
-
RSC Publishing. "Biocatalysis: landmark discoveries and applications in chemical synthesis." 4
-
Pharmaceutical Technology. "Exploring Chiral Chemistry." 5
-
ACS Publications. "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity."3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
Methodological & Application
Application Note: Synthesis Protocol for (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Executive Summary & Strategic Rationale
Orthogonally protected chiral 1,3-diaminocyclopentanes are highly valuable rigidified scaffolds in modern drug discovery, frequently utilized in the design of peptidomimetics, kinase inhibitors, and central nervous system (CNS) agents. Synthesizing these motifs with absolute stereochemical fidelity is notoriously challenging due to the risk of epimerization and the complexity of desymmetrizing meso-compounds.
This application note details a highly robust, five-step synthetic protocol to obtain (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane . Rather than relying on low-yielding chiral resolutions, this route leverages the inherent structural rigidity of commercially available (1R,4S)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). By utilizing a desymmetrization ring-opening strategy followed by a stereoretentive Curtius rearrangement, the cis-1,3 relative stereochemistry and absolute enantiomeric purity are preserved throughout the workflow[1].
Synthetic Pathway & Logic
Figure 1: Five-step synthetic workflow from (1R,4S)-Vince lactam to the orthogonally protected diamine.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, every step in this protocol is designed to preemptively mitigate common modes of failure in cyclopentane chemistry:
-
Epimerization Mitigation during Lactam Opening: The N-Boc-Vince lactam is highly susceptible to epimerization at the C-alpha position if subjected to harsh aqueous bases. Utilizing anhydrous Sodium Methoxide (NaOMe) in Methanol at 0 °C ensures a rapid, mild transamidation/cleavage that traps the stereocenter safely as a methyl ester[1].
-
Thermodynamic Control during Saponification: Cis-1,3-disubstituted cyclopentanes are thermodynamically less stable than their trans counterparts due to 1,3-diaxial-like steric clashes. Saponification of the saturated ester (Step 4) must be performed using mild Lithium Hydroxide (LiOH) at room temperature. Harsher conditions (e.g., NaOH/reflux) will result in irreversible epimerization to the trans-isomer.
-
Stereoretention & Nomenclature Shift: The Curtius rearrangement utilizing Diphenylphosphoryl azide (DPPA) proceeds via a concerted migration from an acyl azide to an isocyanate, strictly guaranteeing 100% retention of configuration at the migrating carbon[2].
The apparent "flip" in stereochemical nomenclature from the (1S,3R)-acid to the (1R,3S)-product is a purely semantic artifact of IUPAC priority rules, not a chemical inversion. The diagram below maps this logical relationship:
Figure 2: Logical flow of stereochemical retention and IUPAC nomenclature shift during synthesis.
Step-by-Step Experimental Methodologies
Step 1: N-Boc Protection of (1R,4S)-Vince Lactam
-
Charge a flame-dried 500 mL round-bottom flask with (1R,4S)-Vince lactam (10.0 g, 91.6 mmol), 4-Dimethylaminopyridine (DMAP) (1.12 g, 9.16 mmol), and anhydrous CH₂Cl₂ (200 mL).
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (2 × 100 mL) to remove DMAP, followed by saturated NaHCO₃ (100 mL) and brine (100 mL). Dry over Na₂SO₄, filter, and concentrate under vacuum to yield the product as a white solid.
Step 2: Lactam Methanolysis
-
Dissolve the N-Boc-Vince lactam (19.0 g, 90.8 mmol) in anhydrous Methanol (150 mL) and cool to 0 °C.
-
Add a 25% w/w solution of NaOMe in Methanol (4.15 mL, 18.1 mmol) slowly. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
-
Critical Control: Do not use an aqueous basic workup. Quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 6-7.
-
Filter the resin and concentrate the filtrate to afford the unsaturated methyl ester.
Step 3: Olefin Hydrogenation
-
Dissolve the unsaturated ester (21.0 g, 87.0 mmol) in Methanol (200 mL).
-
Carefully add 10% Pd/C (1.05 g, 5 wt%) under a stream of argon.
-
Purge the flask with Hydrogen gas (balloon) and stir vigorously at room temperature for 12 hours.
-
Filter the suspension through a pad of Celite, washing with excess Methanol. Concentrate the filtrate to yield the saturated methyl ester.
Step 4: Mild Saponification
-
Dissolve the saturated ester (20.5 g, 84.3 mmol) in a 3:1 mixture of THF/H₂O (160 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (7.07 g, 168.6 mmol). Stir at room temperature for 6 hours.
-
Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify to pH 3 using 1M Citric Acid (avoids Boc-deprotection).
-
Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.
Step 5: Stereoretentive Curtius Rearrangement
Safety Note: DPPA is an azide reagent. Perform this step in a well-ventilated fume hood and avoid contact with strong acids to prevent the generation of toxic hydrazoic acid.
-
Dissolve the carboxylic acid (18.0 g, 78.5 mmol) in anhydrous Toluene (250 mL) under argon.
-
Add Triethylamine (Et₃N) (13.1 mL, 94.2 mmol) and DPPA (23.7 g, 86.3 mmol)[2]. Stir at room temperature for 2 hours to form the acyl azide intermediate.
-
Add Benzyl alcohol (BnOH) (12.2 mL, 117.7 mmol).
-
Heat the reaction mixture to 80 °C for 8 hours. Effervescence (N₂ gas evolution) will be observed as the isocyanate forms and is subsequently trapped by the alcohol.
-
Workup: Cool to room temperature, dilute with EtOAc (200 mL), and wash sequentially with saturated NaHCO₃ (2 × 100 mL), water (100 mL), and brine (100 mL).
-
Dry, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 80:20 to 60:40) to isolate the target orthogonally protected diamine.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative yields and key analytical markers for process validation at each step:
| Intermediate / Product | Yield (%) | Enantiomeric Excess (ee %) | Key | ESI-MS ( |
| 1. (1R,4S)-N-Boc-Vince Lactam | 95% | >99% | 5.45 (br s, 1H, N-CH) | 232 [M+Na]⁺ |
| 2. Methyl (1S,4R)-4-(Boc-amino)cyclopent-2-ene-1-carboxylate | 92% | >99% | 5.85 (m, 2H, CH=CH) | 264[M+Na]⁺ |
| 3. Methyl (1S,3R)-3-(Boc-amino)cyclopentanecarboxylate | 98% | >99% | 3.68 (s, 3H, OCH₃) | 266 [M+Na]⁺ |
| 4. (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid | 94% | >99% | 12.1 (br s, 1H, COOH) | 228 [M-H]⁻ |
| 5. (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | 78% | >99% | 5.08 (s, 2H, Ph-CH₂) | 357[M+Na]⁺ |
References
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews, 112(8), 4642-4686. URL: [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. URL: [Link]
Sources
- 1. 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtus reaction and for the peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Deprotection of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Introduction: The Strategic Value of Orthogonal Protection in Diamine Scaffolds
In the landscape of modern medicinal chemistry and organic synthesis, diamine scaffolds are of paramount importance, serving as foundational elements in a vast array of biologically active molecules and complex natural products. The (1R,3S)-cyclopentane diamine core, in particular, offers a rigidified, stereochemically defined scaffold that is increasingly utilized in drug development. The successful elaboration of such scaffolds often hinges on the precise and independent manipulation of the two amino functionalities. This necessitates a robust orthogonal protection strategy, where one protecting group can be selectively removed under conditions that leave the other intact.
(1R,3S)-1-(tert-butoxycarbonyl-amino)-3-(benzyloxycarbonyl-amino)cyclopentane is an exemplar of such a strategically protected intermediate. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are mainstays in amine protection due to their distinct lability profiles. The Boc group is readily cleaved under acidic conditions, while the Cbz group is susceptible to hydrogenolysis.[1][2] This differential reactivity forms the basis of an elegant orthogonal deprotection sequence, enabling the stepwise functionalization of the diamine and the construction of intricate molecular architectures.
This document provides a comprehensive guide to the selective deprotection of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Part 1: Selective Deprotection of the Boc Group via Acidolysis
The selective removal of the Boc group in the presence of a Cbz group is a common and reliable transformation, typically achieved under acidic conditions.[1][2] The choice of acid and reaction conditions can be tailored to the specific substrate and desired outcome.
Chemical Principles and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism.[2][3][4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated by the excess acid to form the corresponding salt.
Boc_Amine [label="(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane"]; Protonated_Boc [label="Protonated Boc Group"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="(1R,3S)-1-amino-3-(Cbz-amino)cyclopentane\nTFA Salt"]; tert_Butyl_Cation [label="tert-Butyl Cation", shape=ellipse, fillcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"];
Boc_Amine -> Protonated_Boc [label="+ TFA"]; Protonated_Boc -> Carbamic_Acid [label="- tert-Butyl Cation"]; Protonated_Boc -> tert_Butyl_Cation; Carbamic_Acid -> Free_Amine [label="- CO₂"]; Carbamic_Acid -> CO2; }
Caption: Mechanism of TFA-mediated Boc deprotection.Experimental Protocol: Selective Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a general and highly effective method for the selective removal of the Boc group.
Materials:
-
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the resulting residue can be azeotroped with toluene (3 x 10 mL).[5] b. Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude (1R,3S)-1-amino-3-(Cbz-amino)cyclopentane.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Start [label="Start: (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane"]; Dissolve [label="Dissolve in DCM"]; Cool [label="Cool to 0°C"]; Add_TFA [label="Add TFA (1:1 v/v)"]; Stir [label="Stir at RT for 1-3h"]; Monitor [label="Monitor by TLC/LC-MS"]; Concentrate [label="Concentrate in vacuo"]; Neutralize [label="Neutralize with aq. NaHCO₃"]; Extract [label="Extract with DCM"]; Dry [label="Dry over Na₂SO₄"]; Isolate [label="Isolate crude product"]; Purify [label="Purify by chromatography (if needed)"]; End [label="End: (1R,3S)-1-amino-3-(Cbz-amino)cyclopentane", fillcolor="#34A853"];
Start -> Dissolve -> Cool -> Add_TFA -> Stir -> Monitor -> Concentrate -> Neutralize -> Extract -> Dry -> Isolate -> Purify -> End; }
Caption: Experimental workflow for selective Boc deprotection.| Parameter | Condition | Rationale/Insight |
| Acid | Trifluoroacetic acid (TFA) | Highly effective for Boc cleavage; volatile, allowing for easy removal.[4][5] |
| Solvent | Dichloromethane (DCM) | Good solvent for the substrate and stable to strong acids.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates any potential exotherm. The reaction proceeds efficiently at room temperature. |
| Reaction Time | 1-3 hours | Typically sufficient for complete deprotection; monitor by TLC or LC-MS for optimization. |
| Work-up | Aqueous NaHCO₃ wash | Crucial for neutralizing the highly acidic TFA to obtain the free amine. |
Part 2: Selective Deprotection of the Cbz Group via Hydrogenolysis
The selective removal of the Cbz group in the presence of a Boc group is achieved through catalytic hydrogenolysis.[6][7] This method is exceptionally mild and clean, making it a preferred choice in many synthetic routes.
Chemical Principles and Mechanism
Cbz deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond.[7][8][9] The reaction is heterogeneous, occurring on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[9] Both the Cbz-protected amine and a hydrogen source adsorb onto the catalyst surface. Molecular hydrogen (H₂) is the classic hydrogen source, though transfer hydrogenation agents can also be employed.[7][10] On the palladium surface, the C-O bond is reductively cleaved, releasing toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to give the free amine and carbon dioxide.[6][7][8]
Cbz_Amine [label="(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="(1R,3S)-1-(Boc-amino)-3-aminocyclopentane"]; Toluene [label="Toluene", shape=ellipse, fillcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"];
Cbz_Amine -> Carbamic_Acid [label="H₂, Pd/C"]; Carbamic_Acid -> Free_Amine [label="Spontaneous\nDecarboxylation"]; Cbz_Amine -> Toluene [label="H₂, Pd/C"]; Carbamic_Acid -> CO2; }
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.Experimental Protocol: Selective Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the standard procedure for Cbz removal using hydrogen gas and a palladium catalyst.
Materials:
-
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® or a membrane filter
-
Reaction flask (e.g., round-bottom or Parr flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Inerting: Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Hydrogenation: Seal the flask and purge the system with nitrogen or argon, followed by evacuating and backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by a hydrogen atmosphere.[9] Maintain a positive pressure of hydrogen with a balloon or set the desired pressure on a Parr apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: a. Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen or argon. b. Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1R,3S)-1-(Boc-amino)-3-aminocyclopentane. This product is often of high purity and may not require further purification.
Start [label="Start: (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane"]; Dissolve [label="Dissolve in MeOH or EtOH"]; Add_Catalyst [label="Add 10% Pd/C"]; Hydrogenate [label="Establish H₂ atmosphere"]; Stir [label="Stir vigorously at RT"]; Monitor [label="Monitor by TLC/LC-MS"]; Filter [label="Filter through Celite®"]; Concentrate [label="Concentrate filtrate"]; End [label="End: (1R,3S)-1-(Boc-amino)-3-aminocyclopentane", fillcolor="#34A853"];
Start -> Dissolve -> Add_Catalyst -> Hydrogenate -> Stir -> Monitor -> Filter -> Concentrate -> End; }
Caption: Experimental workflow for selective Cbz deprotection.| Parameter | Condition | Rationale/Insight |
| Catalyst | 10% Palladium on Carbon (Pd/C) | The most common and effective catalyst for Cbz hydrogenolysis.[7][9] |
| Hydrogen Source | H₂ gas (balloon or Parr) | Direct and efficient hydrogen source. Transfer hydrogenation with ammonium formate is a safer alternative.[7] |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents that are excellent for this reaction.[9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-16 hours | Varies with substrate, catalyst activity, and H₂ pressure. Monitor for completion. |
| Work-up | Filtration through Celite® | Essential for complete removal of the heterogeneous Pd/C catalyst. |
Conclusion: Enabling Sequential Synthesis
The orthogonal nature of the Boc and Cbz protecting groups provides a powerful tool for the selective functionalization of diamines like (1R,3S)-1-amino-3-aminocyclopentane. The acid-labile Boc group can be cleanly removed with TFA, leaving the Cbz group intact, while the Cbz group is selectively cleaved by catalytic hydrogenolysis without affecting the Boc group.[1][2] The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers to confidently perform these critical transformations, enabling the stepwise elaboration of this valuable cyclopentane scaffold for applications in drug discovery and complex molecule synthesis. Careful execution and monitoring of these reactions will ensure high yields and purity of the desired mono-protected intermediates, paving the way for subsequent synthetic manipulations.
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (2024, January 4). Total Synthesis.
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (n.d.). Benchchem.
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
- selective deprotection of Boc amines in the presence of other protecting groups. (n.d.). Benchchem.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (n.d.). Request PDF.
- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. (n.d.). Taylor & Francis eBooks.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Deprotection of Boc and Cbz Groups on Cyclopentane Scaffolds
This is a comprehensive Application Note and Protocol guide for the orthogonal deprotection of Boc and Cbz groups on a cyclopentane scaffold.
Abstract
The functionalization of cyclopentane scaffolds—common in antiviral agents (e.g., Peramivir) and nucleoside analogues—often requires precise stereochemical control and orthogonal protecting group strategies. This guide details the selective removal of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups on a cyclopentane ring. It addresses scaffold-specific challenges, particularly the risk of cyclic urea formation in cis-1,2-diamino systems, and provides self-validating protocols for high-fidelity deprotection.
Strategic Overview: The Mechanistic Basis of Orthogonality
The orthogonality between Boc and Cbz relies on their differential stability to acidic conditions and catalytic hydrogenolysis.[1]
-
Boc (Acid-Labile): The tert-butyl carbamate cleaves via an E1-like mechanism under acidic conditions, generating a tert-butyl cation (isobutylene precursor) and CO₂. It is stable to hydrogenolysis and basic conditions.[2]
-
Cbz (Hydrogenolysis-Labile): The benzyl carbamate is cleaved by Pd-catalyzed hydrogenolysis (releasing toluene and CO₂) or strong acids (HBr/AcOH). It is stable to mild acids (TFA, dilute HCl) and bases.
The "Cyclopentane Trap": cis-1,2-Interaction
CRITICAL EXPERTISE: On a flat alkyl chain, neighboring protecting groups rarely interact. However, the cyclopentane ring holds substituents in a rigid conformation.
-
Risk: In cis-1,2-amino derivatives, removing one protecting group (e.g., Boc) to reveal a free amine while retaining a neighboring carbamate (Cbz) can lead to intramolecular nucleophilic attack. The free amine attacks the Cbz carbonyl, displacing benzyl alcohol and forming a thermodynamic "dead-end": a cyclic urea (imidazolidinone).
-
Prevention: Maintain acidic pH during workup or avoid thermodynamic equilibration if the cis-relationship exists.
Decision Workflow (Visualization)
Caption: Decision tree for orthogonal deprotection. Note the critical risk path (red dashed) for cis-1,2-substituted cyclopentanes.
Detailed Protocols
Path A: Selective Removal of Boc (Retention of Cbz)
Objective: Cleave the Boc group without degrading the Cbz moiety or inducing migration. Mechanism: Acid-catalyzed elimination of isobutylene.
Materials
-
Reagent: 4M HCl in 1,4-Dioxane (Preferred over TFA for cyclopentanes to avoid trifluoroacetamide byproducts).
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
-
Scavenger: Triisopropylsilane (TIPS) (Optional, if electron-rich aromatics are present).
Protocol
-
Dissolution: Dissolve the substrate (1.0 equiv) in dry DCM (0.1 M concentration).
-
Expert Insight: If the substrate contains acid-sensitive silyl ethers, use 4M HCl/Dioxane at 0°C rather than TFA.
-
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 1–3 hours.
-
Monitoring: TLC (stain with Ninhydrin for free amine) or LC-MS. Look for loss of [M+H]+ and appearance of [M-100+H]+.
-
-
Workup (The "Anti-Cyclization" Step):
-
Do NOT quench with aqueous base (NaHCO₃/NaOH) if you have a cis-1,2-diamine system. The free base will attack the Cbz.
-
Procedure: Concentrate the reaction mixture in vacuo to dryness to isolate the amine hydrochloride salt .
-
Purification: Triturate the salt with diethyl ether/hexanes to remove organic impurities. Use the salt directly in the next coupling step.
-
Self-Validation Parameters
| Checkpoint | Observation | Pass Criteria |
| 1H NMR | Signal must be absent . | |
| 1H NMR | Signal (Cbz aromatic) must be integral . | |
| LC-MS | Mass Shift | Observed Mass = Parent - 100 Da. |
Path B: Selective Removal of Cbz (Retention of Boc)
Objective: Cleave the Cbz group via hydrogenolysis while leaving the Boc group intact. Mechanism: Pd-catalyzed cleavage of the benzylic C-O bond.
Materials
-
Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation).
Protocol
-
Preparation: Dissolve substrate (1.0 equiv) in MeOH (0.1 M). Nitrogen purge the vessel.
-
Expert Insight: If the molecule contains sulfur (e.g., thioethers), Pd catalysts may be poisoned. Increase catalyst loading to 20 wt% or use Pd(OH)₂ (Pearlman’s catalyst).
-
-
Catalyst Addition: Add 10% Pd/C (10 wt% of substrate mass).
-
Safety: Add catalyst to the wet solvent or under inert gas to prevent sparking.
-
-
Hydrogenation: Evacuate and backfill with H₂ (x3). Stir vigorously at RT for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentration: Evaporate solvent to yield the free amine.
Self-Validation Parameters
| Checkpoint | Observation | Pass Criteria |
| 1H NMR | Signal must be absent . | |
| 1H NMR | Benzylic CH₂ must be absent . | |
| 1H NMR | Boc signal must remain unchanged . |
Troubleshooting & Optimization Data
Comparative Analysis of Conditions for Cyclopentane Scaffolds:
| Condition | Target | Selectivity | Risk Profile | Recommendation |
| 50% TFA / DCM | Remove Boc | High | Medium: TFA salts are hygroscopic; potential ester hydrolysis. | Use for robust substrates. Isolate as TFA salt. |
| 4M HCl / Dioxane | Remove Boc | High | Low: Clean salt formation; easy solvent removal. | Primary Choice for Path A. |
| H₂ / Pd-C | Remove Cbz | Excellent | Low: Boc is completely inert to these conditions. | Primary Choice for Path B. |
| HBr / AcOH | Remove Cbz | Low | High: Will cleave Boc; harsh on cyclopentane olefins. | Avoid unless both groups must be removed. |
| AlCl₃ / HFIP | Remove Cbz | Low | High: Lewis acids often cleave Boc as well. | Avoid for orthogonal applications. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive source on stability profiles).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 338–341.
- Agami, C.; Couty, F. "The Reactivity of the N-Boc-2-acyloxazolidines System: A Case of Autonomy." Tetrahedron, 2002, 58(14), 2701–2724.
-
Babu, Y. S.; et al. "BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor." Journal of Medicinal Chemistry, 2000 , 43(19), 3482–3486. (Describes Peramivir synthesis and cyclopentane scaffold handling).
-
Vinayagam, V.; et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[3] The Journal of Organic Chemistry, 2024 , 89, 5665–5674.[4][5][6] (Discusses Lewis acid deprotection limitations regarding Boc).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: TFA-Mediated Boc Deprotection of Diaminocyclopentane Scaffolds
Abstract
The 1,2-diaminocyclopentane core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in viral neuraminidase inhibitors (e.g., Peramivir) and various GPCR ligands. The final synthetic step often requires the removal of tert-butyloxycarbonyl (Boc) protecting groups.[1][2] While ostensibly simple, the deprotection of polar, multifunctional diamines presents unique challenges regarding salt stoichiometry, hygroscopicity, and residual trifluoroacetate toxicity in biological assays. This guide details optimized protocols for Trifluoroacetic Acid (TFA)-mediated deprotection, emphasizing salt-form control and purification strategies suitable for high-polarity substrates.
Mechanistic Principles & Critical Parameters[3]
The Acidolysis Mechanism
Boc deprotection is an acid-catalyzed elimination reaction (
Visualization of the Reaction Pathway
The following diagram illustrates the stepwise transformation and the critical role of cation scavenging.
Figure 1: Mechanistic pathway of TFA-mediated Boc cleavage showing fragmentation and byproduct evolution.[5]
Critical Process Parameters (CPPs)
| Parameter | Recommended Condition | Rationale |
| Acid Source | Trifluoroacetic Acid (TFA) | Strong acidity ( |
| Solvent | Dichloromethane (DCM) | Excellent solubility for Boc-protected precursors; inert to acid. |
| Concentration | 10–50% (v/v) TFA in DCM | Neat TFA can cause degradation; dilution moderates exotherm and viscosity. |
| Scavengers | Water (2.5%) or Triisopropylsilane (TIS) | Crucial: Prevents t-butyl cations from alkylating electron-rich sites (if present) or polymerizing. |
| Temperature | 0°C | Start cold to control CO2 off-gassing rate; warm to drive completion. |
Experimental Protocols
Protocol A: Standard Deprotection (Isolation as TFA Salt)
Best for: Initial characterization and synthetic intermediates where residual TFA is acceptable.
Materials:
-
Boc-protected diaminocyclopentane (1.0 equiv)
-
Trifluoroacetic Acid (Reagent Grade)
-
Dichloromethane (Anhydrous)[6]
-
Diethyl Ether (Cold)[6]
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in DCM (approx. 5–10 mL per gram of substrate) in a round-bottom flask.
-
Acidification: Cool the solution to 0°C using an ice bath. Add TFA dropwise to achieve a final concentration of 20–50% v/v.
-
Note: Expect vigorous bubbling (CO2 evolution). Ensure the system is open to a bubbler or well-vented.[3]
-
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
Typical duration: 1–3 hours.[7]
-
-
Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.
-
Caution: Do not heat excessively; TFA salts can degrade or sublime.
-
-
Co-evaporation: Redissolve the residue in DCM or Toluene and re-evaporate (2x) to azeotrope off residual TFA.
-
Precipitation: Add cold Diethyl Ether to the oily residue and triturate (scratch the flask wall) to induce crystallization.
-
Isolation: Filter the solid (often hygroscopic) under nitrogen or argon. Store in a desiccator.
Protocol B: Salt Exchange (TFA HCl)
Best for: Biological assays (TFA is cytotoxic) and long-term stability.
Rationale: Diaminocyclopentane TFA salts are often "gummy" and hygroscopic. HCl salts are typically crystalline and easier to handle.[8]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude TFA salt from Protocol A in a minimal amount of Methanol (MeOH).
-
Exchange: Add 4M HCl in 1,4-Dioxane (5–10 equiv relative to amine).
-
Equilibration: Stir for 15 minutes at room temperature.
-
Evaporation: Concentrate to dryness.
-
Repetition: Repeat steps 1–4 twice to ensure complete displacement of the trifluoroacetate counterion.
-
Final Isolation: Triturate with Diethyl Ether/Hexanes to obtain the diaminocyclopentane dihydrochloride salt as a free-flowing solid.
Protocol C: Resin-Based Neutralization (Free Base)
Best for: Substrates requiring non-acidic conditions for subsequent steps.
Step-by-Step Procedure:
-
Loading: Dissolve the crude TFA salt in MeOH.
-
Resin Addition: Add Amberlyst A21 (weakly basic) resin (approx. 3–4 mass equivalents relative to substrate).
-
Agitation: Gently stir or shake for 30–60 minutes. Monitor pH of the supernatant (target pH ~8–9).
-
Filtration: Filter off the resin and wash with MeOH.
-
Concentration: Evaporate the filtrate to yield the free amine.
-
Warning: Free diaminocyclopentanes are highly polar and may be volatile. Avoid high-vacuum for extended periods.
-
Workflow Visualization
The following flowchart guides the decision-making process for selecting the appropriate workup based on the intended downstream application.
Figure 2: Decision tree for workup and salt-form selection.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Acid concentration too low or steric hindrance. | Increase TFA concentration to 50% or use neat TFA. Ensure vigorous stirring. |
| "Gummy" Product | Residual TFA or solvent trapped in crystal lattice. | Triturate with dry Diethyl Ether or Pentane. Sonicate to break up aggregates. |
| Side Products (+56 Da) | t-Butyl cation alkylation of nucleophilic side chains.[3][9] | Add 2.5% TIS (Triisopropylsilane) or 2.5% |
| Loss of Product | High water solubility of the diamine during aqueous workup. | Avoid aqueous extraction. Use resin-based neutralization (Protocol C) or isolate as salt. |
References
-
Han, G., et al. (2004). "Design, Synthesis, and Biological Evaluation of Neuraminidase Inhibitors." Journal of Medicinal Chemistry. (Context: Synthesis of Peramivir analogs involving cyclopentane scaffolds).
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10][11] (Context: Mechanistic study of scavengers).
-
Common Organic Chemistry. (2023). "Boc Deprotection Mechanism and Protocols." (Context: General protocols and side-reaction management).
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for deprotection conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Note: Catalytic Hydrogenolysis for Cbz Removal from 1,3-Diaminocyclopentane
Part 1: Strategic Analysis & Mechanistic Insight
The Challenge: Beyond Standard Deprotection
Removing Carboxybenzyl (Cbz) groups is a staple transformation in organic synthesis, typically achieved via Palladium-catalyzed hydrogenolysis.[1] However, applying standard neutral conditions to 1,3-diaminocyclopentane often leads to incomplete conversion or stalled reactions.
The Causality of Failure (Amine Poisoning):
As the reaction proceeds, the generated free amine groups (
The Solution: Protonation-Assisted Hydrogenolysis
To ensure quantitative yield and rapid kinetics, the reaction equilibrium must be shifted by preventing catalyst poisoning. This is achieved by conducting the hydrogenolysis in an acidic medium.
-
Mechanism: The acid (e.g.,
or ) immediately protonates the free amine as it forms ( ). -
Benefit: The ammonium species has significantly reduced affinity for the Pd surface compared to the free amine, keeping the catalytic sites active for the Cbz groups.
-
Outcome: The product is directly isolated as the stable, water-soluble dihydrochloride salt, avoiding the handling of the volatile and hygroscopic free base.
Stereochemical Integrity
Unlike nucleophilic deprotection strategies (which can cause inversion), catalytic hydrogenolysis occurs on the catalyst surface and strictly preserves the stereochemistry of the cyclopentane ring.
-
cis-1,3-di-Cbz-aminocyclopentane
cis-1,3-diaminocyclopentane. -
trans-1,3-di-Cbz-aminocyclopentane
trans-1,3-diaminocyclopentane.
Part 2: Visualized Pathways
Diagram 1: Mechanism & Poisoning Prevention
This diagram illustrates the standard catalytic cycle versus the inhibition pathway caused by the free amine, and how acid blocks this inhibition.
Caption: Mechanistic pathway showing how acid protonation prevents the free diamine from poisoning the Pd/C catalyst.
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | N,N'-di-Cbz-1,3-diaminocyclopentane | Starting Material |
| Catalyst | 10% Pd/C (50% wet) | Heterogeneous Catalyst |
| Solvent | Methanol (HPLC Grade) | Reaction Medium |
| Additive | 1M HCl in MeOH (or 37% aq. HCl) | Poisoning Inhibitor / Salt Former |
| Gas | Hydrogen ( | Reductant (Balloon or Parr Shaker) |
Step-by-Step Procedure (Batch Scale: 1.0 g)
Safety Note: Pd/C is pyrophoric.[2] Always keep wet with solvent. Handle
Step 1: Preparation
-
Weigh 1.0 g (approx. 2.6 mmol) of N,N'-di-Cbz-1,3-diaminocyclopentane into a 100 mL round-bottom flask (RBF).
-
Add 20 mL of Methanol . Stir to dissolve.
-
Acidification: Add 6.0 mL of 1M HCl in MeOH (approx. 2.2 - 2.5 equivalents).
-
Note: A slight excess of HCl ensures full conversion to the dihydrochloride salt.
-
Step 2: Catalyst Addition
-
Place the flask under a gentle stream of Nitrogen (
). -
Carefully add 100 mg of 10% Pd/C (50% wet) .
-
Tip: Add the catalyst to the liquid, not the dry walls, to minimize sparking risk.
-
-
Seal the flask with a rubber septum.
Step 3: Hydrogenation
-
Purge: Insert a needle connected to a vacuum line to evacuate the headspace, then refill with a balloon of Hydrogen gas. Repeat this cycle 3 times.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm
(balloon). -
Monitoring: Check progress via LC-MS or TLC after 2 hours.
-
TLC Note: The product is very polar. Use Ninhydrin stain. The disappearance of the UV-active Cbz starting material is the primary indicator.
-
Step 4: Workup & Isolation[2]
-
Filtration: Once complete (typically 2-4 hours), flush the flask with Nitrogen.
-
Filter the mixture through a Celite® pad to remove the Pd/C. Rinse the pad with 10 mL Methanol.
-
Safety: Do not let the filter cake dry out completely; dispose of the wet catalyst in a dedicated waste container.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Crystallization (Optional but Recommended): The residue will be a white/off-white solid.
-
Triturate with Diethyl Ether or Acetone to remove residual toluene and benzyl alcohol byproducts.
-
Filter and dry under high vacuum.
-
Expected Results
-
Yield: >95%
-
Appearance: White crystalline solid (Dihydrochloride salt).
-
Solubility: Highly soluble in water/methanol; insoluble in ether/DCM.
Part 4: Workflow Visualization
Caption: Operational workflow for the conversion of Cbz-protected diamine to the dihydrochloride salt.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Catalyst poisoning by free amine. | Ensure at least 2.2 eq. of HCl is present in the solvent matrix. |
| Slow Kinetics | Low catalyst surface area or old catalyst. | Increase catalyst loading to 20 wt% or switch to Pearlman’s Catalyst ( |
| Product Hygroscopicity | Presence of excess HCl or water. | Azeotrope with toluene/methanol or dry strictly under high vacuum with |
| Stereochemical Drift | (Rare) High temp/pressure. | Maintain reaction at Room Temperature and 1 atm pressure. |
Part 6: References
-
BenchChem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (2025).[2][3][4] Retrieved from
-
RSC Green Chemistry. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers.[5] (2021).[6] Retrieved from [5]
-
Master Organic Chemistry. Amine Protection and Deprotection: The Cbz Group.[1][2] Retrieved from
-
ScienceDirect. Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis.[7] (2004).[8] Retrieved from
-
PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride Compound Summary. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Cyclopentane-1,3-diamine dihydrochloride | C5H14Cl2N2 | CID 68555726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. total-synthesis.com [total-synthesis.com]
Application Note: Strategic Use of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in Peptidomimetic Design
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and peptide science. It synthesizes chemical logic with practical protocols for the use of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane .
Executive Summary
The (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane scaffold represents a "privileged structure" in modern drug design. It serves as a conformationally constrained
Chemical Logic & Scaffold Properties
Structural Significance
-
Conformational Constraint: Unlike flexible linear alkyl linkers (e.g., 1,3-diaminopropane), the cyclopentane ring locks the two amino groups into a specific spatial orientation.
-
Stereochemistry (1R, 3S): This configuration places the amino groups in a cis relationship relative to the ring plane. This geometry brings the N-termini closer together (approx. 4–5 Å), mimicking the distance found in specific peptide turns and promoting intramolecular hydrogen bonding in the final construct.
-
Orthogonality:
-
N1-Boc (tert-butyloxycarbonyl): Acid-labile (removed by TFA or HCl). Stable to hydrogenolysis and basic conditions.
-
N3-Cbz (benzyloxycarbonyl): Hydrogenolysis-labile (removed by H₂/Pd-C) or strong acid-labile (HBr/AcOH, HF). Stable to mild acids (TFA) and bases.
-
Strategic Application: The "Bifurcated" Synthesis
The power of this building block is the ability to choose the direction of synthesis.
-
Route A (Boc-First): Selective removal of Boc allows extension at N1 while N3 remains protected. Ideal for building "N-to-C" or extending one arm of a ligand.
-
Route B (Cbz-First): Selective removal of Cbz allows extension at N3.
Visualizing the Orthogonal Strategy
The following diagram illustrates the divergent synthetic pathways enabled by this scaffold.
Figure 1: Decision tree for orthogonal deprotection. The choice of initial deprotection dictates the direction of peptide chain assembly.
Detailed Experimental Protocols
These protocols are optimized for Solution Phase Synthesis . Note: Cbz removal is generally incompatible with standard Solid Phase Peptide Synthesis (SPPS) on resin due to the difficulty of heterogeneous catalysis (Pd/C) on a solid support. Use this scaffold primarily in solution or for fragment condensation.
Protocol A: Selective Removal of Boc (N1-Deprotection)
Objective: To liberate the N1 amine for coupling while maintaining the N3-Cbz group intact.
Reagents:
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution (for neutralization)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in DCM (concentration ~0.1 M).
-
Acidolysis: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.
-
Tip: The Cbz group is stable to TFA at room temperature for moderate durations, but cooling prevents side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor by TLC (disappearance of starting material).
-
Workup (Critical): Evaporate volatiles under reduced pressure. The residue will be the trifluoroacetate salt.
-
Free Basing: Redissolve in DCM and wash carefully with saturated NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.
-
Validation: The resulting amine is ready for immediate coupling. Avoid prolonged storage of the free amine to prevent air oxidation or carbamate migration.
-
Protocol B: Selective Removal of Cbz (N3-Deprotection)
Objective: To liberate the N3 amine while maintaining the N1-Boc group.
Reagents:
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) (balloon pressure)
Procedure:
-
Preparation: Dissolve 1.0 equivalent of the starting material in MeOH (0.1 M). Nitrogen purge the vessel to remove oxygen.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 100 mg substrate, use 10 mg catalyst).
-
Safety: Pd/C is pyrophoric. Add it under an inert atmosphere (N₂ or Ar).
-
-
Hydrogenation: Purge the system with H₂ gas (balloon). Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Cbz removal is usually clean.[1] Monitor by TLC or LC-MS.
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The Boc group remains intact under these neutral, reductive conditions.
Protocol C: Coupling to the Cyclopentane Scaffold
Challenge: The secondary amines on the cyclopentane ring can be sterically hindered compared to primary alkyl amines. Recommended Coupling System: HATU/HOAt or EDC/HOBt.
Procedure:
-
Activation: Dissolve the carboxylic acid partner (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to activate.
-
Coupling: Add the mono-deprotected cyclopentane amine (from Protocol A or B).
-
Reaction: Stir at room temperature for 2–12 hours.
-
Observation: If reaction is slow, verify pH is >8 (add more DIPEA). The rigidity of the ring may slow down the kinetics; heating to 40°C is permissible if the activated ester is stable.
Data Summary: Stability Profile
| Condition | Reagent | N1-Boc Stability | N3-Cbz Stability | Result |
| Acidic (Mild) | 50% TFA / DCM | Labile (Removed) | Stable | Free N1-Amine |
| Acidic (Strong) | HBr / AcOH | Labile | Labile | Global Deprotection |
| Hydrogenolysis | H₂ / Pd-C | Stable | Labile (Removed) | Free N3-Amine |
| Basic | 20% Piperidine | Stable | Stable | No Reaction (Orthogonal to Fmoc) |
| Basic (Hydrolysis) | LiOH / H₂O | Stable | Stable | Ester hydrolysis (if present) |
Troubleshooting & Best Practices
-
Diketopiperazine (DKP) Formation:
-
Risk: If you deprotect the amine and the other arm contains an ester, the free amine might attack the ester intramolecularly, forming a bicyclic DKP-like structure.
-
Prevention:[3] Keep the C-terminus of the attached peptide chains protected (e.g., as t-butyl esters) until the final global deprotection.
-
-
Solubility Issues:
-
The protected diamine is lipophilic. If solubility in MeOH is poor during hydrogenolysis, use a mixture of MeOH/EtOAc or MeOH/THF.
-
-
Stereochemical Integrity:
-
The (1R, 3S) stereocenters are generally stable to standard coupling conditions. However, avoid strong bases and high heat (>60°C) which could theoretically induce epimerization if adjacent carbonyls are present.
-
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6431020, 1,3-Diethylcyclopentane, cis. Retrieved from [Link]
Sources
Incorporation of cyclopentane-constrained diamines into peptidomimetics
Application Note & Protocol Guide
Topic: Strategic Incorporation of Cyclopentane-Constrained Diamines for the Rational Design of Advanced Peptidomimetics
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.
Introduction: Beyond Flexibility—Engineering Molecular Recognition with Conformational Rigidity
Native peptides, despite their exquisite biological specificity, are often plagued by poor metabolic stability and low oral bioavailability, primarily due to their inherent conformational flexibility which leaves them susceptible to proteolytic degradation. The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A powerful strategy in this endeavor is the introduction of conformational constraints to lock the molecule into its bioactive conformation.
This guide provides a detailed exploration of cyclopentane-constrained diamines as superior scaffolds for inducing specific, predictable secondary structures, particularly β-turns, in peptide backbones. By replacing a flexible dipeptide segment with a rigid cyclopentane ring functionalized with amino groups, researchers can pre-organize the pharmacophoric elements of a peptide, leading to significant gains in binding affinity, receptor selectivity, and enzymatic stability.
This document will detail the underlying principles, provide step-by-step protocols for the synthesis of key building blocks and their incorporation into peptide sequences, and present methods for the structural and functional characterization of the resulting peptidomimetics.
Part 1: The Rationale—Why Cyclopentane Scaffolds?
The choice of a cyclopentane ring is not arbitrary. Its five-membered structure offers a geometrically well-defined and sterically accessible scaffold. The stereochemistry of the two amino groups on the ring dictates the spatial orientation of the side chains of the flanking amino acids, providing precise control over the peptide's topology.
-
Expertise & Experience: Different stereoisomers of diaminocyclopentane can be used to nucleate different types of turns. For instance, (1R,2R)-diaminocyclopentane is an excellent mimic of the i and i+3 positions of a type II' β-turn, a common motif in receptor-ligand interactions. Conversely, other isomers can be selected to enforce different torsional angles, allowing for a systematic exploration of conformational space. This targeted approach is far more efficient than traditional random screening.
-
Trustworthiness: The synthetic routes to these diamine building blocks are robust and have been validated across numerous research groups. The starting materials, such as cyclopentene oxide, are readily available, and the stereochemistry can be controlled through well-established asymmetric synthesis protocols.
Key Stereoisomers and Their Structural Implications
| Diamine Scaffold | Typical Starting Material | Induced Secondary Structure | Key Application |
| (1R,2R)-trans-Diaminocyclopentane | (1R,2S)-Cyclopentene oxide | Type II' β-turn | RGD mimetics for integrin antagonism |
| (1S,2S)-trans-Diaminocyclopentane | (1S,2R)-Cyclopentene oxide | Type II' β-turn (enantiomeric) | Probing enantiomeric interactions |
| (1R,2S)-cis-Diaminocyclopentane | Cyclopentene oxide (meso) | Hairpin loops, non-canonical turns | Scaffold for combinatorial libraries |
Part 2: Experimental Workflows & Protocols
A successful project requires mastery over two core phases: the synthesis of the constrained diamine building block and its subsequent incorporation into the target peptide sequence.
Workflow Overview
The overall experimental process is a multi-stage endeavor that demands careful planning and execution. The following diagram outlines the critical path from initial concept to final, characterized peptidomimetic.
Caption: High-level workflow from diamine synthesis to final analysis.
Protocol 2.1: Synthesis of a Monoprotected (1R,2R)-Diaminocyclopentane Building Block
This protocol describes the synthesis of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentan-1-aminium chloride, a versatile building block for SPPS.
Rationale: We start with enantiomerically pure (1R,2S)-cyclopentene oxide to set the absolute stereochemistry. Azide is used as a nitrogen nucleophile, which can be cleanly reduced to the primary amine. A Boc protecting group is installed, which is stable to the Fmoc deprotection conditions used in standard SPPS, ensuring orthogonal control.
Materials:
-
(1R,2S)-Cyclopentene oxide
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Ring Opening: To a solution of (1R,2S)-cyclopentene oxide (1.0 eq) in MeOH/H2O (4:1), add NaN3 (1.5 eq) and NH4Cl (1.2 eq). Stir at 60°C for 16 hours. Monitor by TLC. Upon completion, remove solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the crude azido alcohol.
-
Boc Protection: Dissolve the crude azido alcohol in DCM. Add TEA (2.0 eq) and Boc2O (1.1 eq). Stir at room temperature for 4 hours. Wash the reaction with saturated NaHCO3 solution, water, and brine. Dry over Na2SO4 and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected azido alcohol.
-
Azide Reduction: Dissolve the purified product in MeOH. Add 10% Pd/C (10 mol%). Subject the mixture to an atmosphere of H2 (balloon or Parr shaker) and stir vigorously for 12 hours. Filter the reaction through a pad of Celite, washing with MeOH. Concentrate the filtrate to yield the Boc-protected diamine.
-
Salt Formation: Dissolve the resulting diamine in a minimal amount of diethyl ether and cool to 0°C. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final building block as a hydrochloride salt, ready for peptide coupling.
Protocol 2.2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu SPPS strategy. The goal is to incorporate the diamine to replace an X-Y dipeptide sequence in a model peptide Ac-G-X-Y-G-NH2 to create Ac-G-(cDA)-G-NH2.
Rationale: The monoprotected diamine is coupled via its free amine to the growing peptide chain on the resin. The Boc group on the second amine is then removed under acidic conditions that are orthogonal to the Fmoc group. This newly freed amine then acts as the N-terminus for the coupling of the next amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentan-1-aminium chloride (from Protocol 2.1)
-
HBTU (or HATU/HCTU)
-
DIPEA (or collidine)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA, 30% in DCM)
-
DMF (peptide synthesis grade)
-
DCM
Procedure:
-
Resin Preparation: Swell Fmoc-Rink Amide resin in DMF.
-
First Amino Acid Coupling: Perform Fmoc deprotection (20% piperidine/DMF). Couple Fmoc-Gly-OH using HBTU/DIPEA in DMF. Wash thoroughly.
-
Fmoc Deprotection: Deprotect the Fmoc group of Glycine with 20% piperidine/DMF.
-
Diamine Coupling:
-
In a separate vial, dissolve the diamine building block (1.5 eq), HBTU (1.45 eq), and DIPEA (3.0 eq) in DMF.
-
Add this pre-activated solution to the resin.
-
Agitate for 2 hours. Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF, DCM, and MeOH.
-
-
Selective Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 30% TFA in DCM for 30 minutes. Crucial Step: This condition removes the Boc group while leaving the acid-labile side-chain protecting groups and the resin linker intact.
-
Wash thoroughly with DCM, followed by a 10% DIPEA/DMF wash to neutralize the resin, and finally wash with DMF.
-
-
Final Amino Acid Coupling: Couple the next amino acid (Fmoc-Gly-OH) to the newly freed amine on the cyclopentane ring using standard HBTU/DIPEA coupling conditions.
-
N-terminal Capping: After the final Fmoc deprotection, cap the N-terminus with acetic anhydride/DIPEA in DMF.
-
Cleavage and Global Deprotection: Wash the resin and dry. Treat with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.
-
Purification & Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS and HRMS.
Part 3: Structural and Functional Validation
Incorporating a constrained diamine is only the first step. It is critical to validate that the desired conformation has been achieved and that this conformation translates to improved biological function.
Conformational Analysis Workflow
Caption: Workflow for determining the 3D structure of the peptidomimetic.
-
Circular Dichroism (CD) Spectroscopy: This technique provides a rapid assessment of the overall secondary structure in solution. A peptidomimetic successfully constrained into a β-turn will exhibit a characteristic CD spectrum distinct from its flexible linear analogue.
-
NMR Spectroscopy: Two-dimensional NMR experiments (like NOESY and ROESY) are the gold standard for detailed structural elucidation in solution. Key Nuclear Overhauser Effect (NOE) cross-peaks between protons that are close in space provide distance constraints that are used to calculate a 3D structural model. For a β-turn, one would expect to see a strong NOE between the NH of the amino acid at position i+2 and the alpha-proton of the amino acid at position i+1.
Case Study: RGD Peptidomimetic for Integrin Targeting
The Arg-Gly-Asp (RGD) sequence is a well-known recognition motif for integrin receptors. Linear RGD peptides are potent but suffer from poor selectivity and stability. Constraining the RGD motif with a cyclopentane diamine has been a highly successful strategy.
| Compound | Structure | αvβ3 Integrin Binding IC50 (nM) | Metabolic Half-life (in human plasma) |
| Ac-RGD-NH2 | Linear Peptide | 150 nM | < 10 min |
| Ac-R-G-D-NH2 (constrained with (1R,2R)-cDA) | Peptidomimetic | 1.5 nM | > 8 hours |
Analysis: The data clearly demonstrates the power of conformational constraint. Replacing a flexible segment with the (1R,2R)-diaminocyclopentane scaffold results in a 100-fold increase in binding affinity. This is attributed to the reduction in the entropic penalty upon binding, as the molecule is already pre-organized in its bioactive conformation. Furthermore, the metabolic stability is dramatically improved, as the rigid structure is a poor substrate for proteases.
Conclusion and Future Outlook
The incorporation of cyclopentane-constrained diamines is a validated and powerful tool in modern medicinal chemistry. It allows for the rational design of peptidomimetics with superior affinity, selectivity, and pharmacokinetic profiles. The protocols and principles outlined in this guide provide a robust framework for researchers to apply this strategy to their own targets. Future advancements will likely focus on developing novel, more complex polycyclic scaffolds and integrating these constrained building blocks into larger, more sophisticated molecular architectures to tackle increasingly challenging biological targets.
References
-
Synthesis and Application of Conformationally Constrained Amino Acids in Drug Discovery. Chemical Reviews, American Chemical Society. [Link]
-
Design and Synthesis of a Conformationally Restricted RGD-Peptidomimetic. Journal of the American Chemical Society, American Chemical Society. [Link]
-
Solid-Phase Synthesis of Peptidomimetics. Current Opinion in Chemical Biology, Elsevier. [Link]
-
Asymmetric Synthesis of 1,2-Diamines. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
Peptidomimetics in Drug Design. Annual Review of Pharmacology and Toxicology, Annual Reviews. [Link]
Application Note: A Comprehensive NMR-Based Structural Elucidation of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Abstract
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a chiral diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, combined with the differentially protected amino groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—makes it a versatile building block for the synthesis of complex molecules and peptide mimetics[1]. Accurate and unambiguous structural characterization is critical to ensure the integrity of subsequent synthetic steps. This guide provides a detailed, in-depth protocol for the complete structural assignment of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The methodologies and interpretation logic detailed herein are designed to provide researchers and drug development professionals with a robust framework for validating the structure and purity of this and similar molecules.
Introduction: The Importance of Structural Verification
In the synthesis of pharmacologically active compounds, the precise stereochemistry and connectivity of intermediates are paramount. The title compound, with its two stereocenters and orthogonal protecting groups, requires a rigorous analytical approach for confirmation. NMR spectroscopy is the most powerful tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule[2].
This application note moves beyond a simple listing of spectral data. It explains the rationale behind the NMR experimental design and provides a logical workflow for spectral interpretation. By leveraging a combination of 1D and 2D NMR experiments, we can unequivocally:
-
Confirm the presence and integrity of both the Boc and Cbz protecting groups.
-
Assign every proton and carbon signal of the cyclopentane ring.
-
Verify the cis relationship between the two amino substituents.
-
Establish the complete molecular connectivity, leaving no ambiguity in the final structure.
Molecular Structure and Spectroscopic Overview
The structure of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is shown below. The key to its NMR analysis lies in recognizing the distinct chemical signatures of its three primary components: the Boc group, the Cbz group, and the cyclopentane core.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for atoms C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; N_Boc [label="N1"]; N_Cbz [label="N2"]; H1 [label="H1"]; H3 [label="H3"]; Boc [label="Boc Group", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cbz [label="Cbz Group", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.2,0.5!"]; C3 [pos="-0.7,-1!"]; C4 [pos="0.7,-1!"]; C5 [pos="1.2,0.5!"]; N_Boc [pos="0,2.5!"]; N_Cbz [pos="-1.7,-2!"]; H1 [pos="0.5,1.8!"]; H3 [pos="-1.2,-1.3!"]; Boc [pos="0,3.5!"]; Cbz [pos="-2.7,-2.5!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- N_Boc; C3 -- N_Cbz; C1 -- H1 [style=dashed]; C3 -- H3 [style=dashed]; N_Boc -- Boc; N_Cbz -- Cbz;
// Add labels subgraph { rank=same; labelloc="b"; label="Key Structural Features"; } } enddot Caption: Structure of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
Expected ¹H NMR Signatures:
-
Boc Group: A sharp, intense singlet around 1.4 ppm, integrating to 9 protons.
-
Cbz Group: A singlet for the benzylic (CH₂) protons around 5.1 ppm and a multiplet for the aromatic (phenyl) protons between 7.2-7.4 ppm.
-
Cyclopentane Ring: A complex series of multiplets for the methylene (CH₂) protons, typically between 1.5 and 2.5 ppm, and two distinct methine (CH-N) protons further downfield, likely around 4.0 ppm.
-
Amide Protons (NH): Two signals, often broad, whose chemical shifts are highly dependent on solvent and concentration.
Expected ¹³C NMR Signatures:
-
Boc Group: Two signals; a quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.[3]
-
Cbz Group: Signals for the carbonyl (~156 ppm), benzylic CH₂ (~67 ppm), and aromatic carbons (~127-136 ppm).
-
Cyclopentane Ring: Signals for the two methine carbons (~50-60 ppm) and the methylene carbons (~20-40 ppm).[4]
Experimental Protocols
Scientific integrity requires robust and reproducible experimental design. The following protocols are optimized for a standard 400 or 500 MHz NMR spectrometer.
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Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the dried compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Chloroform-d (CDCl₃): An excellent first choice for its ability to dissolve many organic compounds and its relatively clean spectral window. TMS is used as an internal standard (0.00 ppm).[5]
-
DMSO-d₆: A useful alternative, particularly as it often results in sharper NH proton signals, which can be beneficial for 2D correlation experiments.
-
-
Mixing: Gently vortex the sample to ensure complete dissolution. A clear, particulate-free solution is required.
NMR Data Acquisition
The following are standard parameter sets. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H (Proton) | Spectral Width: 16 ppm, Acquisition Time: 2-4 s, Relaxation Delay: 2 s, Scans: 16 | To obtain a high-resolution spectrum of all protons, allowing for accurate integration and multiplicity analysis. |
| ¹³C{¹H} (Carbon) | Spectral Width: 240 ppm, Acquisition Time: 1-2 s, Relaxation Delay: 2 s, Scans: 1024+ | To observe all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.[6] |
| ¹H-¹H COSY | Spectral Width: 12 ppm in both dimensions, Scans: 8-16 | To identify scalar-coupled protons, primarily for mapping the proton network within the cyclopentane ring. |
| ¹H-¹³C HSQC | F2 (¹H): 12 ppm, F1 (¹³C): 160 ppm, Scans: 8-16 | To correlate each proton directly to the carbon it is attached to (one-bond C-H correlation). |
| ¹H-¹³C HMBC | F2 (¹H): 12 ppm, F1 (¹³C): 220 ppm, Scans: 16-32 | To observe long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. |
Data Analysis and Structural Interpretation
The core of the analysis involves a systematic, stepwise interpretation of the spectra, using the simpler 1D data to guide the assignment of the more complex 2D correlations.
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// Nodes for Spectra H1_NMR [label="{¹H NMR | {Integrals | Multiplicities | Chemical Shifts}}"]; C13_NMR [label="{¹³C NMR | {Carbon Count | Chemical Shifts}}"]; COSY [label="{COSY | {H-H Couplings | Spin Systems}}"]; HSQC [label="{HSQC | {Direct C-H Bonds}}"]; HMBC [label="{HMBC | {Long-Range C-H Bonds | Fragment Connectivity}}"]; Structure [label="Final Structure", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical Flow H1_NMR -> COSY [label="Assign Ring Protons"]; C13_NMR -> HSQC [label="Pair Protons with Carbons"]; COSY -> HSQC [style=dashed]; {H1_NMR, C13_NMR, HSQC} -> HMBC [label="Connect Fragments"]; HMBC -> Structure; } enddot Caption: Logical flow for integrating 2D NMR data for structural assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in CDCl₃. Actual values may vary slightly.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Integration |
| tert-butyl | H-Boc | ~1.45 | Singlet | 9H |
| Cyclopentane CH₂ | H-2, H-4, H-5 | 1.60 - 2.40 | Multiplets | 6H |
| Cyclopentane CH | H-1, H-3 | 3.90 - 4.20 | Multiplets | 2H |
| Boc-NH | NH-Boc | 4.80 - 5.20 | Broad Singlet | 1H |
| Benzylic CH₂ | H-Cbz(CH₂) | ~5.10 | Singlet | 2H |
| Cbz-NH | NH-Cbz | 5.30 - 5.70 | Broad Doublet | 1H |
| Aromatic | H-Cbz(Ar) | 7.25 - 7.40 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Label | Predicted δ (ppm) |
| tert-butyl CH₃ | C-Boc(CH₃) | ~28.5 |
| Cyclopentane CH₂ | C-2, C-4, C-5 | 30.0 - 45.0 |
| Cyclopentane CH | C-1, C-3 | 52.0 - 58.0 |
| Benzylic CH₂ | C-Cbz(CH₂) | ~67.0 |
| tert-butyl C | C-Boc(quat) | ~79.5 |
| Aromatic CH | C-Cbz(Ar) | 128.0 - 128.8 |
| Aromatic C (ipso) | C-Cbz(Ar-quat) | ~136.5 |
| Carbonyl (Boc) | C-Boc(C=O) | ~155.5 |
| Carbonyl (Cbz) | C-Cbz(C=O) | ~156.5 |
2D NMR Correlation Analysis
-
COSY: The COSY spectrum is fundamental for tracing the connectivity of the cyclopentane ring. A cross-peak between two protons indicates they are coupled (typically through 2 or 3 bonds). One would expect to see correlations between H-1 and its adjacent H-2/H-5 protons, and between H-3 and its adjacent H-2/H-4 protons. This allows for the complete mapping of the five-membered ring's proton network.
-
HSQC: The HSQC spectrum serves as a definitive map, linking each proton signal to its directly attached carbon signal. For example, the proton signal at ~4.0 ppm (H-1/H-3) will show a correlation to the carbon signal at ~55 ppm (C-1/C-3). This is the most reliable way to assign the carbon chemical shifts for all protonated carbons.
-
HMBC: The HMBC spectrum provides the final, crucial pieces of the structural puzzle by revealing long-range connections. Key expected correlations include:
-
Boc Group Attachment: A correlation from the nine Boc protons (H-Boc, ~1.45 ppm) to the Boc quaternary carbon (~79.5 ppm) and the Boc carbonyl carbon (~155.5 ppm). A correlation from the NH-Boc proton to C-1 of the cyclopentane ring would confirm the attachment point.
-
Cbz Group Attachment: Correlations from the benzylic protons (H-Cbz(CH₂), ~5.10 ppm) to the Cbz carbonyl carbon (~156.5 ppm) and the aromatic ipso-carbon (~136.5 ppm). A correlation from the NH-Cbz proton to C-3 of the cyclopentane ring would confirm its attachment point.
-
Intra-ring Connectivity: Correlations from methine protons (H-1, H-3) to adjacent methylene carbons (e.g., H-1 to C-2 and C-5) will confirm the assignments made from the COSY spectrum.
-
Conclusion
The structural characterization of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation outlined in this note, researchers can unambiguously verify the molecular structure, confirm the integrity of the protecting groups, and assign all proton and carbon resonances. This rigorous analytical approach is indispensable for ensuring material quality in a drug discovery and development setting.
References
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Pellissier, H. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
- Gajda, A., et al. (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC.
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Doc Brown's Advanced Level Organic Chemistry. (2025, December 27). ¹H NMR spectrum of cyclopentene, ¹³C NMR spectra of cyclopentene. Retrieved from [Link]
- Google Patents. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
-
PubMed. (2011, January 15). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]
-
Scilit. (n.d.). ¹H NMR chemical shifts of gaseous amines. Retrieved from [Link]
-
PubMed. (2002, April 15). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2011, June 15). The observed and calculated ¹H and ¹³C chemical shifts of tertiary amines and their N-oxides. Retrieved from [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]
-
SpectraBase. (n.d.). CBZ-PHE-ALA-CH(2)-BR - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Retrieved from [Link]
-
University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. compoundchem.com [compoundchem.com]
Application Note: Mass Spectrometry Analysis of Boc- and Cbz-Protected Compounds
Executive Summary
The tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) moieties are ubiquitous amine protecting groups in organic synthesis, peptide chemistry, and drug development. While these groups offer excellent stability in various chemical environments, their analysis via Electrospray Ionization Mass Spectrometry (ESI-MS) is notoriously complicated by In-Source Fragmentation (ISF). This application note provides a comprehensive, self-validating methodology to mitigate ISF, ensuring accurate intact mass determination and structural elucidation.
Mechanistic Profiling of Gas-Phase Fragmentation
Boc Fragmentation Dynamics
The Boc group is highly acid- and heat-labile. In the gas phase of an ESI source, the thermal and collisional energy can easily overcome the activation barrier for carbamate cleavage. The primary fragmentation pathway is driven by the thermodynamic stability of the tert-butyl cation. As documented in studies of [1], the molecule typically undergoes a concerted or stepwise elimination of isobutylene (
Mechanistic pathway of Boc-group fragmentation during ESI-MS analysis.
Cbz Fragmentation Dynamics
The Cbz (or Z) group is relatively more stable than Boc but remains susceptible to energetic collisions. The fragmentation is characterized by the loss of benzyl alcohol (
Primary fragmentation routes of Cbz-protected amines under ESI-MS conditions.
The Challenge of In-Source Fragmentation (ISF)
ISF occurs in the atmospheric pressure ionization interface when ions are accelerated through a background gas. As highlighted in research on [3], these collisions impart internal energy that breaks labile bonds before the ions reach the mass analyzer. For Boc and Cbz compounds, ISF leads to a false representation of the sample's purity, as the mass spectrum will artificially display high abundances of the deprotected amine, mimicking solution-phase degradation.
Self-Validating Experimental Protocol: Intact Mass Analysis
To achieve accurate intact mass analysis, the ESI source must be detuned from standard peptide settings. This protocol establishes a self-validating workflow to ensure instrumental parameters are optimized prior to sample analysis.
Methodological Causality
-
Solvent Selection : Strong acids like Trifluoroacetic Acid (TFA) can catalyze the deprotection of Boc in solution over time. Causality : Using a weaker acid like 0.1% Formic Acid (FA) provides sufficient protons for ionization without compromising the carbamate linkage in the liquid phase.
-
Thermal Dynamics : Standard LC-MS methods utilize high capillary temperatures (300–350 °C) to maximize desolvation efficiency. Causality : Thermal energy directly contributes to the internal energy of the ion. Lowering the temperature to 200–250 °C prevents thermal degradation of the protecting groups.
-
Voltage Optimization : High cone/fragmentor voltages accelerate ions to strip away solvent clusters. Causality : This acceleration causes high-energy collisions with neutral gas molecules. Minimizing this voltage is the most critical factor in preserving the intact
ion.
Step-by-Step Workflow
-
Sample Preparation :
-
Dissolve the analyte in a chilled solution of 50:50 Water:Acetonitrile with 0.1% Formic Acid to a final concentration of 1–10 µg/mL.
-
Critical Step: Analyze within 12 hours of preparation to rule out solution-phase hydrolysis.
-
-
System Suitability Test (SST) - Self-Validation :
-
Inject a known standard (e.g., commercially available Boc-Ala-OH).
-
Acquire MS1 data using standard settings. Calculate the ratio of Intact
to Fragment . -
Iteratively reduce the Cone/Declustering Voltage by 10 V increments until the Intact:Fragment ratio is
. This validates that the system is sufficiently "soft" for the target analytes.
-
-
Source Parameter Tuning :
-
Set Capillary/Desolvation Temperature to 200 °C.
-
Set Desolvation Gas Flow to a moderate level (e.g., 600 L/hr) to compensate for the lower temperature.
-
Apply the optimized Cone Voltage derived from the SST (typically 30–50 V).
-
-
Data Acquisition & Verification :
-
Acquire data in positive ion mode (
). -
Cross-reference observed peaks against the diagnostic fragmentation tables to confirm structural integrity.
-
Step-by-step LC-MS workflow optimized to minimize in-source fragmentation.
Quantitative Data & Diagnostic Summaries
The following tables summarize the critical quantitative parameters and diagnostic ions required for the successful characterization of Boc and Cbz protected compounds.
Table 1: Diagnostic Fragmentation Ions for Protected Amines
| Protecting Group | Intact Ion | Primary Neutral Loss | Diagnostic Fragment Ion ( | Structural Implication |
| Boc | -100 Da (Isobutylene + | 57.07 ( | Complete loss of protecting group | |
| Boc | -56 Da (Isobutylene) | Intermediate carbamic acid formation | ||
| Cbz | -134 Da ( | 91.05 (Benzyl cation) | Complete loss of protecting group | |
| Cbz | -90 Da (Benzyl alcohol) | Loss of benzyl alcohol moiety |
Table 2: Recommended ESI-MS Parameter Adjustments for Labile Compounds
| MS Parameter | Standard Peptide Setting | Optimized "Soft" Setting | Causality for Adjustment |
| Capillary Temperature | 300 – 350 °C | 200 – 250 °C | Reduces thermal degradation of carbamate bonds. |
| Cone / Fragmentor Voltage | 100 – 150 V | 30 – 60 V | Minimizes kinetic energy and collisional activation. |
| Desolvation Gas Flow | 800 – 1000 L/hr | 500 – 600 L/hr | Balances desolvation with reduced thermal input. |
| Mobile Phase Additive | 0.1% TFA | 0.1% Formic Acid | Prevents solution-phase acid-catalyzed hydrolysis. |
References
-
LIU, Cui-mei, et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025. Available at:[Link]
-
Domingo-Almenara, Xavier, et al. "The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]
-
Kudo, K., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges during its removal with trifluoroacetic acid (TFA). As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the TFA-mediated Boc deprotection process.
Fundamentals of Boc Deprotection
Q1: What is the chemical mechanism of TFA-mediated Boc deprotection?
A1: The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed cleavage reaction.[1][2][3] The process occurs in four key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. This makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond.[1][4]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][4] This step is entropically favorable and drives the reaction to completion. It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape.[4]
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][4]
Q2: What are the primary causes of incomplete Boc deprotection?
A2: Incomplete Boc deprotection can stem from several chemical and physical factors:
-
Insufficient Acid Concentration or Reaction Time: The cleavage is a second-order reaction concerning acid concentration, making it highly sensitive to the amount of TFA used.[6] Insufficient acid or a reaction time that is too short may not be adequate for complete removal.[7][8]
-
Steric Hindrance: Bulky amino acid side chains or other cumbersome groups near the N-terminus can physically block the TFA from accessing the Boc group, slowing the reaction rate significantly.[6][7][9]
-
Difficult Sequences & Aggregation (Solid-Phase): In solid-phase peptide synthesis (SPPS), certain peptide sequences can form strong secondary structures (e.g., β-sheets) or aggregate on the resin. This collapse of the peptide structure can prevent the TFA solution from penetrating and reaching all the Boc-protected amines.[7][10]
-
Poor Resin Swelling (Solid-Phase): The solid support must be adequately swollen in the reaction solvent (typically DCM) for the reagents to diffuse effectively. Poor swelling limits access to the peptide chains within the resin beads.[6][7][11] Interestingly, 100% TFA may cause less resin swelling than a 50% TFA solution in DCM, which can sometimes lead to lower purity.[6]
-
Problematic Residues: Certain amino acid derivatives, such as N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to deprotection under standard conditions and may require prolonged reaction times or higher TFA concentrations.[7][12]
Q3: How can I detect and confirm incomplete Boc deprotection?
A3: Several analytical techniques can be used to identify incomplete deprotection. It is often best to use a combination of methods for confirmation.
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (typically purple or yellow) with the newly formed primary or secondary amine, while the Boc-protected starting material will not stain.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. LC-MS analysis will show a peak for the unreacted starting material. The mass spectrum will confirm its identity, showing a mass that is higher than the target product by the mass of the Boc group (100.12 g/mol ).[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction's progress. By monitoring the disappearance of the starting material peak and the appearance of the product peak (which typically has a shorter retention time), you can determine the extent of the reaction.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[13]
Troubleshooting & Optimization
Q4: My deprotection is incomplete. What are the first steps to troubleshoot?
A4: If you have confirmed that your deprotection is incomplete, follow this logical troubleshooting workflow. The key is to make one systematic change at a time and analyze the result before proceeding to the next step.
Q5: How do I choose the right TFA concentration and reaction time?
A5: The optimal conditions are highly substrate-dependent.[14] A standard starting point for many substrates is a 1:1 mixture of TFA and Dichloromethane (DCM) (50% v/v) for 30 minutes to 2 hours at room temperature.[1][13] However, this can be adjusted based on the substrate's reactivity and stability.
| Condition | Typical Range | Rationale & Considerations |
| TFA Concentration | 20% - 50% (v/v) in DCM | 20-25%: A good starting point for acid-sensitive substrates.[11][15] 50%: A robust concentration for most standard deprotections.[1][14] |
| Neat TFA (95-100%) | Used for very difficult deprotections or in solid-phase synthesis cleavage cocktails.[6] Can cause solubility or resin swelling issues.[6] | |
| Reaction Time | 30 min - 4 hours | Most standard deprotections are complete within 1-2 hours at room temperature.[6][13] Monitor by TLC or LC-MS to avoid unnecessarily long exposure to strong acid.[11] |
| > 4 hours (overnight) | May be required for sterically hindered substrates or difficult peptide sequences.[13] | |
| Temperature | 0 °C to Room Temp. | Starting the reaction at 0°C before warming to room temperature is a common practice to control any initial exotherm.[1][6][9] |
Q6: Can I increase the reaction temperature to improve deprotection?
A6: Yes, gently warming the reaction (e.g., to 30-40°C) can increase the reaction rate and drive an incomplete deprotection to completion.[9][13] However, this approach must be used with caution. Increased temperature can also accelerate side reactions, especially if your molecule contains other acid-sensitive functional groups (e.g., t-butyl esters, trityl groups) or if appropriate scavengers are not present.[8][13] It is advisable to first try extending the reaction time or increasing the TFA concentration before resorting to heat.[6]
Q7: What should I do if my peptide or substrate has poor solubility in the standard DCM/TFA mixture?
A7: Solvent choice is critical for an efficient reaction.[6] If the substrate is not fully solvated, the reaction will be slow and incomplete. In solid-phase synthesis, the solvent must also effectively swell the resin. If you encounter solubility issues with DCM, consider alternatives like neat TFA or adding a co-solvent. For some applications, switching to a different acid system entirely, such as 4M HCl in 1,4-dioxane, may be effective as dioxane is a more polar solvent.[9][11][13]
Q8: Are there specific amino acid residues that are known to be difficult to deprotect?
A8: Yes. While steric hindrance from any bulky residue can be a factor, some specific derivatives are notoriously difficult. For instance, Boc-His(pi-Bom) has been shown to be particularly resistant to TFA-mediated deprotection under standard conditions.[7][12] Complete removal of the Boc group from this residue may require prolonged deprotection steps or increased TFA concentrations to prevent deletion sequences in peptide synthesis.[12]
Side Reactions & Scavengers
Q9: I'm observing unexpected side products. What are they and how can I prevent them?
A9: The primary cause of side reactions is the electrophilic tert-butyl cation (t-Bu⁺) generated during the cleavage.[6][8][16] This reactive carbocation can attack any nucleophilic sites within your molecule, leading to unwanted alkylation. Another potential side reaction is trifluoroacetylation of the newly deprotected amine.[10]
-
Tert-butylation: This is the most common side reaction. The t-Bu⁺ cation can alkylate electron-rich amino acid side chains.[8][10]
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized to methionine sulfoxide.[8]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[8]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[8]
-
-
Prevention: The key to preventing these side reactions is to add "scavengers" to the reaction mixture. These are nucleophilic reagents that are more reactive towards the t-Bu⁺ cation than the sensitive residues in your substrate, effectively trapping the carbocation before it can cause damage.[8][17]
Q10: What are scavengers and when should I use them?
A10: Scavengers are nucleophilic compounds added to the TFA "cleavage cocktail" to trap reactive carbocations.[8][17] You should always include scavengers in your deprotection or cleavage mixture when your substrate contains sensitive residues like Trp, Met, Cys, or Tyr. The choice of scavenger depends on the specific residues present.
| Scavenger | Typical % (v/v) | Target & Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | A very common and effective general carbocation scavenger. It is particularly good at preventing the alkylation of Tryptophan.[9][17] |
| Water (H₂O) | 2.5 - 5% | Acts as a scavenger for carbocations. It is a key component of many standard cleavage cocktails.[9][17] |
| Thioanisole | 5% | A soft nucleophile, particularly effective at protecting Methionine and preventing its oxidation. It also helps cleave certain side-chain protecting groups.[9] Note: Avoid using thioanisole if your peptide contains tryptophan, as its adducts can alkylate the indole ring.[18] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong scavenger used to protect Cysteine residues and to reduce methionine sulfoxide back to methionine.[9] |
| Phenol | 5% | An effective carbocation scavenger, often used to protect Tyrosine.[9] |
A widely used general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[17][19] For peptides with multiple sensitive residues, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be employed.[20][19]
Alternative Methods
Q11: My substrate is sensitive to strong acid. Are there milder alternatives to TFA for Boc deprotection?
A11: Yes, if your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals) that would be cleaved by TFA, several milder methods can be considered.[13]
-
4M HCl in 1,4-Dioxane: This is a common alternative to TFA. It is a strong acid system but can sometimes offer different selectivity. Deprotection is often very fast, sometimes completing in under 30 minutes.[9][13][15]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection, proceeding efficiently at room temperature.[13][21][22] It has shown success in cases where standard TFA or HCl conditions failed or cleaved other sensitive groups.[21][22]
-
High Temperature in Ionic Liquid: Studies have shown that Boc deprotection can be achieved rapidly at high temperatures (e.g., 110°C) in a thermally stable ionic liquid, sometimes with only catalytic amounts of TFA.[23]
Key Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection
This protocol is a general starting point for deprotecting a Boc-protected amine in solution.
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm upon acid addition.[6]
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6] If your substrate contains sensitive residues, add the appropriate scavengers (e.g., 2.5-5% TIS) to the DCM before adding TFA.[6][9]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[6][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Work-up (Isolation of TFA Salt): Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol (add the solvent and evaporate again, repeat 2-3 times).[6][13] The resulting TFA salt can often be used directly in the next step.
-
Work-up (Isolation of Free Amine): If the free amine is required, dissolve the crude residue in an appropriate organic solvent (e.g., DCM or ethyl acetate), and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3][14]
Protocol 2: Standard Solid-Phase Boc Deprotection (SPPS)
This protocol describes a typical deprotection step during solid-phase peptide synthesis.
-
Resin Washing: Thoroughly wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min) to remove any residual solvent from the previous step (e.g., DMF).[7]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the washed resin.[7]
-
Agitation: Agitate the resin slurry at room temperature for 30 minutes. A common method is bubbling a stream of nitrogen through the mixture.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3-5 x 1 min) to remove all residual acid and the cleaved Boc group.[7] The resin is now ready for the next coupling step.
Protocol 3: Monitoring Reaction Progress by HPLC
This protocol details how to use HPLC to accurately track the conversion of your reaction.
-
System Setup: Use a suitable HPLC system, typically with a reverse-phase C18 column. Establish a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) that provides good separation between your Boc-protected starting material and the more polar deprotected product.
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to get an accurate snapshot of the reaction progress. This can be done by diluting the aliquot into a vial containing a neutralizing agent or simply by diluting it significantly with the initial HPLC mobile phase.[6][11]
-
Analysis: Inject the quenched and diluted sample into the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. Monitor the decrease in the area of the starting material peak and the corresponding increase in the area of the product peak over time to determine the reaction kinetics and endpoint.[6]
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Curated by Scientific Update. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Wordpress. [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
S. S. K. Bojja et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
The Organic Chemist. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
H. E. Knutson et al. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. [Link]
-
Yoshizawa-Kumagaye, K. et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
R. E. Delgiorno et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
L. D. G. Chimienti et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
-
R. E. Delgiorno et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
S. K. Poovathinthodiyil et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. pubs.rsc.org [pubs.rsc.org]
Optimizing Cbz deprotection by catalytic hydrogenation
Technical Support Center: Catalytic Hydrogenation Ticket ID: #CBZ-OPT-001 Subject: Optimization of Cbz Deprotection Protocols Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Catalytic Hydrogenation Support Hub
You are likely here because your standard "balloon and stir" protocol for Carbobenzyloxy (Cbz) removal is failing. It’s either stalling at 80% conversion, stripping off a halogen you needed to keep, or your catalyst just sparked when you added methanol.
Cbz deprotection is theoretically simple: hydrogenolysis cleaves the benzyl-oxygen bond, followed by spontaneous decarboxylation. In practice, it is a heterogeneous surface phenomenon governed by adsorption isotherms, mass transfer, and competitive binding.
Below is your dynamic troubleshooting guide. We don't just tell you what to do; we explain why the chemistry behaves this way so you can fix it permanently.
Part 1: The Reaction Stalls or is Sluggish
User Issue: "My reaction starts fast but stops at 60-80% conversion. Adding more catalyst doesn't help."
Diagnosis: This is rarely about running out of hydrogen. It is usually Product Inhibition or Catalyst Poisoning .
The Mechanism of Failure
As the Cbz group is removed, you generate a free amine (
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Solvent Acidity | Add 1.05 eq. HCl or use AcOH | Protonating the product amine ( |
| Solvent Choice | Switch to EtOAc/EtOH (1:1) | Methanol is standard but can solubilize catalyst poisons. EtOAc often modifies adsorption kinetics favorably, though it is slower. |
| Catalyst Type | Switch to Pd(OH)₂/C (Pearlman’s) | Pearlman's catalyst is more active than Pd/C and less susceptible to amine poisoning due to the hydrated surface environment [2]. |
| Agitation | Increase RPM / Vortex | H₂ gas must dissolve in the solvent to reach the solid catalyst. If the stir bar is "lazy," mass transfer becomes the rate-limiting step. |
Visual Logic: The "Stalling" Decision Tree
Caption: Decision matrix for diagnosing incomplete Cbz hydrogenolysis.
Part 2: Chemoselectivity (The "Over-Reduction" Nightmare)
User Issue: "I removed the Cbz, but I also reduced my alkene/nitro group or dechlorinated my aromatic ring."
Diagnosis: Pd/C is a "promiscuous" catalyst. Under standard conditions, it will reduce the easiest functional groups first, but thermodynamic control often leads to over-reduction.
Selectivity Optimization Table
| Functional Group to PREVENT Reduction | Recommended Modification | Why it Works |
| Aryl Halides (Cl, Br, I) | Add Pyridine or use Sulfided Pd/C | Halogen deprotection is sensitive to catalyst activity. "Poisoning" the catalyst with sulfur or nitrogen ligands lowers the energy of the active sites, making them capable of Cbz hydrogenolysis but too weak for C-X bond insertion [3]. |
| Alkenes / Alkynes | Use Diphenylsulfide or switch to Fe/Zn | Standard hydrogenation is risky here. Poisoning helps, but Transfer Hydrogenation (see Part 4) is vastly superior for preserving unsaturation. |
| Nitro Groups ( | Use Pt/C (Platinum) | Platinum is generally less active toward nitro reduction than Palladium while still effective for benzyl cleavage. Alternatively, use Zn/AcOH (chemical reduction) instead of hydrogenation. |
Protocol: Selective Dehalogenation-Free Cbz Removal
For substrates containing Cl, Br, or I on an aromatic ring.
-
Solvent: Methanol (0.1 M concentration).
-
Additive: Add K₂CO₃ (0.5 eq) or Pyridine (1-2 eq) .
-
Note: While acid prevents amine poisoning (Part 1), base is often required here to neutralize the H-X if any forms, but more importantly, pyridine competitively binds to the catalyst, modulating its activity.
-
-
Catalyst: 5% Pd/C (sulfided) is ideal. If using standard 10% Pd/C, lower loading to 2-5 wt%.
-
H₂ Source: Do not use high pressure (Parr shaker). Use a balloon (1 atm). High pressure forces the difficult reductions (dehalogenation) to occur.
Part 3: Safety & Handling (The "Fire" Problem)
User Issue: "My catalyst sparked when I added the solvent."
Safety Critical Warning: Dry Pd/C is pyrophoric . It contains adsorbed hydrogen and high surface area carbon. When dry Pd/C hits methanol vapors in the presence of air, it will ignite.
The "Wet-Paste" Protocol (Mandatory for Safety)
-
Weighing: Weigh dry Pd/C on a balance.
-
Inerting: Place the Pd/C into your reaction flask. Immediately cover it with a small amount of Toluene or Water (just enough to make a wet paste).
-
Why? This wets the carbon pores and prevents oxygen from contacting the active sites during solvent addition.
-
-
Solvent Addition: Now, pour in your Methanol/Ethanol solution of the substrate.
-
Purging: Evacuate (vacuum) and backfill with Nitrogen (
) three times before introducing Hydrogen ( ).
Part 4: The "Silver Bullet" – Transfer Hydrogenation
User Issue: "I don't want to use H₂ gas balloons, or I need higher selectivity."
Solution: Use a hydrogen donor (Ammonium Formate or 1,4-Cyclohexadiene). This is often faster (15-60 mins) and much more selective than H₂ gas [4].
Standard Operating Procedure (SOP): Transfer Hydrogenation
-
Setup: Round bottom flask, open to air (or loosely capped with a bubbler—gas is evolved).
-
Mixture: Dissolve Substrate (1.0 equiv) in Methanol.
-
Donor: Add Ammonium Formate (
) (3.0 - 5.0 equiv).-
Note: This is a solid salt, easy to handle.
-
-
Catalyst: Add 10% Pd/C (10 wt% relative to substrate).[1]
-
Reaction: Stir at Reflux (or 50-60°C).
-
Observation: You will see vigorous bubbling. This is
and evolving, not boiling solvent.
-
-
Completion: Usually done in <1 hour.
-
Workup: Filter through Celite. The byproduct is volatile ammonia and CO2, leaving a very clean crude product.
Mechanism & Selectivity Diagram
Caption: Pathway for Transfer Hydrogenation using Ammonium Formate.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Standard reference for amine poisoning effects).
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. (Introduction of Pd(OH)2 for difficult reductions).
-
Sajiki, H. (1995).[2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate.[2] Tetrahedron Letters, 36(20), 3465-3468.
-
Ram, S., & Spicer, L. D. (1987). Rapid and mild catalytic transfer hydrogenation of aromatic nitro compounds and protecting groups using ammonium formate. Tetrahedron Letters, 28(5), 515-516.
Sources
Preventing side reactions during mixed carbamate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As an Application Scientist, I have designed this guide to address one of the most persistent challenges in drug development and materials science: the precise, high-yield synthesis of mixed carbamates (
Mixed carbamate synthesis is fundamentally an asymmetric double-acylation challenge. You are attempting to differentiate two distinct nucleophiles (an amine and an alcohol) using a single carbonyl synthon. When this differentiation fails, thermodynamic sinks—primarily symmetrical ureas—dominate your reaction mixture.
Below is an in-depth troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure absolute control over your synthetic pathways.
Mechanistic Visualization: The Divergent Pathways
To troubleshoot side reactions, we must first map the causality of the reaction network. The diagram below illustrates how kinetic control dictates whether the activated intermediate proceeds to the desired carbamate or degrades into a symmetrical urea side product.
Reaction pathways in mixed carbamate synthesis highlighting the symmetrical urea side reaction.
Troubleshooting FAQs: Causality & Solutions
Q1: I am using Carbonyldiimidazole (CDI) to couple an amine and an alcohol, but my LCMS shows predominantly symmetrical urea. Why is this happening? Causality: CDI is an excellent, phosgene-free coupling agent, but it is highly reactive. When your primary amine reacts with CDI, it forms a carbamoylimidazole intermediate. Because amines are significantly more nucleophilic than alcohols, any unreacted amine in the local environment will rapidly attack this intermediate, displacing the second imidazole group and forming a highly stable, symmetrical urea[1]. Solution: You must enforce strict kinetic control.
-
Reverse Addition: Always add the amine dropwise to an excess of CDI at 0 °C. Never add CDI to the amine.
-
Amine Salts: Consider using the HCl or Trifluoroacetic acid (TFA) salt of your primary amine. The protonated amine is non-nucleophilic, allowing for a controlled, slow release of the free base as it reacts with CDI, which completely suppresses symmetrical urea formation[2].
Q2: When using Triphosgene to activate my alcohol, I am isolating symmetrical dialkyl carbonates instead of the mixed carbamate. What is the mechanism of this failure? Causality: Triphosgene decomposes in situ to generate three equivalents of phosgene. If you add your alcohol to the triphosgene in the presence of a strong base (like Triethylamine or DIPEA) without strict stoichiometric control, the initially formed chloroformate intermediate is rapidly attacked by a second molecule of alcohol[3]. Solution: Use a weak base (such as Pyridine) during the chloroformate formation step and maintain the temperature between -20 °C and 0 °C. Ensure the alcohol is the limiting reagent and is fully consumed before introducing the amine.
Q3: Can I synthesize carbamates directly from CO2 and amines to avoid toxic coupling agents, and how do I prevent urea formation in this pathway? Causality: Yes, green synthesis using CO2 is highly effective. Amines react with CO2 to form a carbamate anion. However, to couple this with an alcohol, the system requires a dehydrating agent (like Mitsunobu reagents or sulfonium salts) to generate an isocyanate intermediate in situ. If unreacted amine is present during this dehydration step, it will immediately trap the isocyanate, yielding urea[4]. Solution: Utilize a strong, non-nucleophilic base like DBU to stabilize the carbamate anion. Trap the anion directly with an alkyl halide (electrophile) rather than relying on dehydration to an isocyanate, or ensure the amine is fully converted to the carbamic acid before adding the dehydrating agent and alcohol[4].
Quantitative Data: Coupling Agent Comparison
To aid in experimental design, the following table summarizes the quantitative parameters and mitigation strategies for the most common carbamate coupling agents.
| Coupling Agent | Optimal Activation Temp | Primary Side Product | Causality of Failure | Prevention Strategy |
| Carbonyldiimidazole (CDI) | 0 °C to RT | Symmetrical Urea | Amine outcompetes alcohol for the intermediate. | Use amine HCl salts; utilize inverse dropwise addition[2]. |
| Triphosgene | -20 °C to 0 °C | Symmetrical Carbonate | Base-catalyzed attack of second alcohol. | Strict stoichiometric control; use weak bases (Pyridine)[3]. |
| N,N'-Disuccinimidyl carbonate (DSC) | RT | N-Hydroxysuccinimide ester | Incomplete amine consumption prior to alcohol addition. | Monitor intermediate formation via LCMS before step 2. |
| CO2 + DBU | RT to 60 °C | Symmetrical Urea | Isocyanate intermediate trapped by free amine. | Trap carbamate anion directly with alkyl halides[4]. |
Self-Validating Experimental Protocol: CDI-Mediated Synthesis
A "self-validating" protocol incorporates mandatory analytical checkpoints. By verifying the formation of the intermediate before introducing the second nucleophile, you prevent the waste of expensive downstream alcohols and definitively rule out urea formation.
Materials Required:
-
Primary Amine (1.0 eq)
-
Carbonyldiimidazole (CDI) (1.2 eq) - Must be strictly anhydrous; CDI decomposes to imidazole and CO2 in the presence of moisture[1].
-
Alcohol (1.5 eq)
-
DBU or DMAP (0.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon/N2).
-
CDI Dissolution: Dissolve CDI (1.2 eq) in anhydrous DCM (0.2 M concentration) and cool the solution to 0 °C using an ice bath.
-
Intermediate Formation (Checkpoint 1): Dissolve the primary amine (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes to the stirring CDI solution at 0 °C.
-
Validation: Stir for 1 hour at room temperature. Do not proceed until TLC or LCMS confirms the complete disappearance of the starting amine and the formation of the carbamoylimidazole intermediate. If symmetrical urea is detected here, your addition was too fast or the amine was locally concentrated.
-
Alcohol Addition: Once the intermediate is validated, add the alcohol (1.5 eq) followed by DBU or DMAP (0.5 eq) to catalyze the displacement of the imidazole group.
-
Reaction Completion: Stir at room temperature (or heat to 40 °C depending on alcohol steric hindrance) until LCMS shows complete conversion to the mixed carbamate.
-
Workup: Quench with 1M HCl to remove the imidazole byproduct and unreacted base. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.
Step-by-step self-validating workflow for CDI-mediated mixed carbamate synthesis.
References
-
Urea derivative synthesis by amination, rearrangement or substitution - Organic Chemistry Portal (Includes citations for Padiya et al., Org. Lett., 2012 regarding amine salts and CDI). 2
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal (Details CO2/DBU capture methodologies and isocyanate trapping). 4
-
Urea Formation - Common Conditions - Common Organic Chemistry (Mechanistic insights into Triphosgene and isopropenyl carbamate reversibility). 3
-
CDI | Carbonyldiimidazole | N,N' - YouTube / Chemistry Education (Practical laboratory management of CDI by-products, decomposition, and urea formation).1
Sources
Technical Support Center: Purification Strategies for Boc and Cbz Protected Diamines
Welcome to the Technical Support Center dedicated to the purification of Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protected diamines. These compounds are fundamental building blocks in medicinal chemistry and organic synthesis. However, their purification can present unique challenges due to their amphiphilic nature and the potential for byproduct formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these purification hurdles and obtain highly pure materials.
Introduction: The Purification Challenge
The purification of mono-protected diamines is often complicated by the presence of unreacted starting material, di-protected byproducts, and other impurities. The choice of purification strategy—be it column chromatography, recrystallization, or extraction—depends heavily on the specific properties of the target compound and the nature of the impurities. This guide will walk you through the logical steps to diagnose purification issues and select the most effective solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with Boc and Cbz protected diamines?
A1: The most common impurities include:
-
Unreacted Diamine: The starting material, which is often highly polar.
-
Di-protected Diamine: The byproduct where both amino groups are protected. This is typically less polar than the desired mono-protected product.[1]
-
Reagent-derived Impurities: Byproducts from the protecting group introduction, such as tert-butanol from Boc anhydride.[1]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How do I choose between column chromatography, recrystallization, and extraction for purification?
A2: The choice depends on the scale of your reaction and the physical properties of your product and impurities.
-
Column Chromatography: Ideal for small to medium scale purifications and for separating compounds with different polarities, such as the mono- and di-protected products.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline solids on a large scale. It is particularly effective if the desired product has good crystallinity.[2]
-
Acid-Base Extraction: Useful for removing unreacted basic diamine or other acidic/basic impurities.[3][4]
Q3: How can I visualize Boc and Cbz protected diamines on a TLC plate?
A3: Visualization can be achieved through several methods:
-
UV Light (254 nm): Cbz-protected compounds are often UV-active due to the benzene ring.[5] Boc-protected aliphatic diamines are typically not UV-active.
-
Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds that will appear as yellow spots on a purple background.
-
Ninhydrin Stain: This stain reacts with primary and some secondary amines to give a characteristic purple or yellow color.[6] It is useful for detecting unreacted diamine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Column Chromatography Troubleshooting
Q4: My mono-protected diamine is streaking on the silica gel column. What can I do?
A4: Streaking of amines on silica gel is a common issue due to the acidic nature of silica.[7][8][9][10]
-
Causality: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.
-
Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.[11]
Q5: I am having trouble separating the mono- and di-Boc protected diamines by column chromatography. How can I improve the separation?
A5: Improving the separation between the mono- and di-protected species often requires optimizing the mobile phase.
-
Causality: The polarity difference between the mono- and di-protected compounds may not be sufficient for good separation with the initial solvent system. The di-protected compound will be significantly less polar.[1]
-
Solution:
-
Use a less polar solvent system: Start with a less polar eluent and gradually increase the polarity. This will increase the retention time of both compounds and may improve separation.
-
Try a different solvent system: If a hexane/ethyl acetate system is not working, consider trying a dichloromethane/methanol system.[12]
-
Fine-tune the gradient: A shallower gradient during elution can improve resolution between closely eluting compounds.
-
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Protected Diamines
| Protected Diamine Type | Recommended Solvent System (v/v) | Notes |
| Mono-Boc aliphatic diamines | 5-15% Methanol in Dichloromethane + 0.5% Triethylamine | The triethylamine is crucial to prevent streaking. |
| Mono-Cbz aromatic diamines | 20-50% Ethyl Acetate in Hexanes | These compounds are generally less polar than their aliphatic counterparts. |
| Mono-Boc aromatic diamines | 10-30% Ethyl Acetate in Hexanes | Similar to Cbz-protected aromatic diamines. |
| Highly polar protected diamines | 10-20% Methanol in Dichloromethane with 1% Ammonium Hydroxide | For very polar compounds that still streak with triethylamine. |
Recrystallization Troubleshooting
Q6: My Cbz-protected diamine "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13]
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Solutions:
-
Choose a lower-boiling solvent: Select a solvent with a boiling point below the melting point of your compound.
-
Use a solvent/anti-solvent system: Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until you see persistent cloudiness. Then, allow the solution to cool slowly.[14]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Table 2: Suggested Solvents for Recrystallization of Cbz-Protected Diamines
| Diamine Backbone | Recommended Recrystallization Solvent(s) |
| Aliphatic | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes |
| Aromatic | Toluene, Ethanol, Acetone |
Extraction Troubleshooting
Q7: After my reaction, I have a mixture of mono-Boc diamine and unreacted diamine. How can I easily remove the unreacted starting material?
A7: An acid-base extraction is a highly effective method for removing unreacted diamine.[3][4]
-
Causality: The unreacted diamine has two basic amino groups, while the mono-Boc protected product has only one. The unreacted diamine can be protonated and extracted into an aqueous acidic phase, while the less basic mono-Boc product remains in the organic phase.
-
Solution:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl).[11] This will protonate the unreacted diamine and pull it into the aqueous layer.
-
Separate the layers. The organic layer now contains the purified mono-Boc diamine.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain your product.
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Mono-Boc Protected Diamine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% methanol in dichloromethane with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 15% methanol) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[11]
Protocol 2: General Procedure for Recrystallization of a Cbz-Protected Diamine
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble when hot and insoluble when cold.[1][14]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Workflow for Choosing a Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting TLC Streaking
Caption: A logical workflow for troubleshooting streaking on TLC plates.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?[Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Bitesize Bio. (2025, June 3). Thin Layer Chromatography: The Basics. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. filter-bio.com [filter-bio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chembam.com [chembam.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Technical Support Center: Cbz Deprotection of Sulfur-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in synthetic chemistry: the deprotection of carboxybenzyl (Cbz or Z) protected amines in the presence of sulfur-containing functional groups. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate this issue effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying cause and provides actionable steps for resolution.
Q1: My Cbz deprotection reaction using Pd/C and H₂ gas is extremely slow or has stalled completely. What is happening?
A: This is the most common symptom of catalyst poisoning. Your palladium catalyst is likely being deactivated by the sulfur atom in your substrate.
The Causality: Heterogeneous catalysts like palladium on carbon (Pd/C) work by providing active sites where the hydrogen gas and the Cbz group can interact. Sulfur-containing compounds, such as thiols, thioethers, or even heterocycles like thiazoles, act as potent catalyst poisons.[1][2] They strongly adsorb onto the palladium active sites through a process called chemisorption, forming stable palladium-sulfur bonds.[1][3] This interaction effectively blocks the sites, preventing the Cbz-protected amine from binding and undergoing hydrogenolysis.[4] Even trace amounts of sulfur can lead to significant deactivation.[3]
Troubleshooting Steps:
-
Confirm the Problem: If you monitor the reaction by TLC or LC-MS and see no change after a reasonable time, poisoning is the most probable cause.
-
Increase Catalyst Loading: In some cases, using a much higher loading of the Pd/C catalyst (e.g., 50-100 mol% Pd) can achieve the desired transformation. This works by providing a vast excess of active sites, essentially sacrificing a portion of the catalyst to the sulfur poison while leaving enough active sites to complete the reaction. However, this is often not an efficient or cost-effective solution.[1]
-
Switch to a More Robust Method: If increasing the catalyst load is ineffective or undesirable, the best approach is to change your deprotection strategy entirely. Move to the alternative methods detailed in the FAQ section below, such as catalytic transfer hydrogenation or non-reductive cleavage conditions.
Q2: I've confirmed my catalyst is poisoned. Can I just keep adding fresh aliquots of Pd/C to the reaction?
A: While this might seem like a logical solution, it is generally not recommended for several reasons.
The Causality: Adding fresh catalyst incrementally can sometimes push a stalled reaction to completion. One suggested approach is to monitor the reaction by TLC and add new wet aliquots of Pd/C if the reaction stops.[5] However, this approach can be inefficient and lead to several complications:
-
High Cost: Palladium catalysts are expensive, and this method can consume a large quantity of material.
-
Difficult Purification: The final reaction mixture will contain a very high load of solid catalyst, which can complicate filtration and product isolation, potentially leading to lower isolated yields.
-
Inconsistent Results: It can be difficult to control the reaction, and it may stall again after each new addition, making the process time-consuming and unreliable for scaling up.
Recommended Action: Instead of sequential addition, it is more scientifically sound and practical to either use a single, higher initial catalyst loading (if that proves effective in preliminary screens) or switch to a more suitable deprotection method that is tolerant of sulfur.
Q3: My reaction is producing unexpected byproducts along with some deprotected amine. Could this be related to partial catalyst poisoning?
A: Yes, partial or selective poisoning of the catalyst can lead to changes in product selectivity.[1]
The Causality: A heterogeneous catalyst surface has various types of active sites with different reactivities. Sulfur compounds may preferentially poison the most active sites, leaving less active sites available. This can alter the reaction pathway, potentially favoring side reactions such as partial reduction of other functional groups or incomplete cleavage of the protecting group. In some cases, the sulfur-containing part of the molecule can undergo its own set of reactions on the partially deactivated catalyst surface.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting a failed or sluggish Cbz deprotection reaction on a sulfur-containing substrate.
Caption: Troubleshooting workflow for Cbz deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of palladium catalyst poisoning by sulfur?
A: Catalyst poisoning by sulfur is primarily due to strong chemisorption of the sulfur compound onto the active metal sites.[1] Palladium, being a soft metal, has a high affinity for soft Lewis bases like sulfur. The sulfur atom's lone pair of electrons forms a strong coordinate bond with the palladium surface atoms. This interaction is often irreversible under typical hydrogenolysis conditions and can be considered a form of irreversible deactivation.[1] This blocks the active sites, preventing them from catalyzing the cleavage of the Cbz group.
The following diagram illustrates this poisoning mechanism at a molecular level.
Caption: Mechanism of palladium catalyst poisoning by sulfur.
Q2: Which sulfur-containing functional groups are the most problematic?
A: Generally, the poisoning potential depends on the accessibility of the sulfur lone pair electrons.
-
High Poisoning Potential: Thiols (R-SH) and thioethers (R-S-R') are among the most potent poisons.
-
Moderate Poisoning Potential: Disulfides (R-S-S-R') can also poison catalysts, often after being reduced to thiols in situ. Heterocycles containing sulfur, such as thiazoles and thiophenes, are also well-known catalyst poisons.[2]
-
Lower Poisoning Potential: Oxidized sulfur species like sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R') are generally less poisonous because the sulfur lone pairs are less available for binding to the metal surface. However, they can still be problematic, especially if they are reduced to sulfides under the reaction conditions.
Q3: Are there any sulfur-tolerant catalytic hydrogenation methods for Cbz deprotection?
A: While standard Pd/C with H₂ gas is highly susceptible, some modifications can confer a degree of sulfur tolerance.
-
Catalytic Transfer Hydrogenation (CTH): This is often the most successful alternative.[6] Instead of H₂ gas, a hydrogen donor like ammonium formate, formic acid, or cyclohexene is used.[6][7] CTH often proceeds under milder conditions (e.g., refluxing methanol or ethanol) and can be more effective for sulfur-containing substrates, though it may still require higher catalyst loadings or longer reaction times.[8][9]
-
Raney Nickel (Ra-Ni): Raney Nickel is a nickel-aluminum alloy known for its high catalytic activity.[10] It can sometimes be used for Cbz deprotection. However, it is also susceptible to sulfur poisoning.[11] Its primary advantage in this context is its use in desulfurization reactions, where it cleaves carbon-sulfur bonds, which is a different reactivity profile than desired for simple deprotection.[12]
Q4: What are the best non-hydrogenolysis methods for Cbz deprotection of sulfur-containing compounds?
A: When catalytic methods fail, chemical cleavage is the most reliable strategy. The choice depends on the stability of other functional groups in your molecule.[13]
-
Acidic Conditions: Strong acids can cleave the Cbz group.[14]
-
HBr in Acetic Acid (HBr/AcOH): A classic, potent reagent system that cleaves the Cbz group effectively.[14] However, the conditions are harsh and may not be suitable for molecules with other acid-labile protecting groups (like Boc) or sensitive functionalities.
-
Lewis Acids: A milder alternative involves using Lewis acids like Aluminum Chloride (AlCl₃) in a solvent like hexafluoroisopropanol (HFIP).[15] This method can offer better functional group tolerance.[15]
-
-
Nucleophilic Cleavage: Recently, methods using nucleophiles to attack the benzylic carbon of the Cbz group have been developed for sensitive substrates.[16]
-
2-Mercaptoethanol: A protocol using 2-mercaptoethanol with a base like potassium phosphate in DMAc at elevated temperatures has been shown to be effective for deprotecting Cbz groups on substrates with sensitive functionalities.[15]
-
Table 1: Comparison of Cbz Deprotection Methods for Sulfur-Containing Substrates
| Method | Reagents | Sulfur Tolerance | Key Advantages | Key Disadvantages |
| Standard Hydrogenolysis | Pd/C, H₂ (gas) | Very Low | Clean byproducts (toluene, CO₂).[8] | Easily poisoned by sulfur.[1][17] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Moderate | Avoids use of H₂ gas; often more effective than standard hydrogenolysis.[6][8] | May still require high catalyst loading or fail with potent poisons. |
| Acidic Cleavage (Harsh) | HBr in Acetic Acid | High | Very effective and reliable for cleavage. | Harsh conditions, not compatible with acid-sensitive groups (e.g., Boc).[8] |
| Acidic Cleavage (Mild) | AlCl₃ in HFIP | High | Milder than HBr/AcOH, better functional group tolerance.[15] | Requires stoichiometric Lewis acid, potentially costly solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | High | Excellent for highly sensitive substrates where reduction is not an option.[15][16] | Requires heating; introduces sulfur-containing reagents. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This protocol is a common first alternative when standard hydrogenolysis fails.
-
Preparation: Dissolve the Cbz-protected, sulfur-containing amine (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) to make a 0.1 M solution.
-
Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C, 20-50 mol% Pd). Then, add ammonium formate (HCOONH₄, 5.0 equiv) in one portion.[8]
-
Reaction: Heat the mixture to reflux (typically 65-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Rinse the pad with additional solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (e.g., chromatography, crystallization, or extraction).
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
This is a robust method for acid-stable compounds.
-
Preparation: In a well-ventilated fume hood, dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid (AcOH).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Isolation: Once complete, precipitate the product amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether. Collect the solid by filtration, wash thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide, and dry under vacuum.[8]
References
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
- Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
- Protocol for the Deprotection of the Benzyl Carbam
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Poisoning and deactivation of palladium c
- Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide.
- How to Prevent Catalyst Poisoning
- How does sulfur in thiazole poison Pd catalyst?
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- To Deprotect and Serve.
- Cbz deprotection conditions: screening of catalysts and sources of H2.
- Developing deprotectase bioc
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Newer non-pyrophoric version of Raney-Nickel and its applic
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech.
- Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Wiley Online Library.
- US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry [gcande.digitellinc.com]
- 11. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance in reactions of 1,3-diaminocyclopentanes
The following guide serves as a specialized Technical Support Center for researchers working with 1,3-diaminocyclopentanes . It is designed to troubleshoot specific steric and stereochemical challenges inherent to this scaffold.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Managing Steric Hindrance & Stereochemical Integrity
Executive Summary: The "Envelope" Paradox
Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring exists in a dynamic state of pseudorotation (the "envelope" pucker). In 1,3-disubstituted systems, this creates a unique steric environment:
-
The Cis-Advantage: Contrary to many researchers' intuition derived from planar drawings, the cis-1,3 isomer is often thermodynamically favored. It allows both substituents to adopt "pseudo-equatorial" positions on the envelope flap, minimizing transannular strain.
-
The Reactivity Cost: While stable, the cis-isomer often presents significant steric shielding of the amine nitrogen, particularly if the ring pucker folds "up" towards the substituents.
This guide addresses the three most common support tickets we receive regarding this scaffold.
Module 1: Stereochemical Troubleshooting
Ticket #4092: "I synthesized 1,3-diaminocyclopentane, but the NMR suggests a mixture of isomers that I can't resolve. Which is which, and why is my ratio drifting?"
Root Cause Analysis
The 1,3-diaminocyclopentane scaffold is prone to epimerization under thermodynamic control, especially during high-temperature amidation or deprotection steps.
-
Cis-isomer (meso): Generally the thermodynamic product. Both amines can occupy pseudo-equatorial positions.
-
Trans-isomer (chiral): Often the kinetic product in cyclization reactions, but suffers from higher steric strain (one amine is forced pseudo-axial).
Diagnostic Protocol
Use 13C NMR rather than 1H NMR for definitive assignment. The symmetry of the cis-isomer (meso) results in fewer unique carbon signals compared to the trans-isomer (C2 symmetry).
| Feature | Cis-1,3-Isomer | Trans-1,3-Isomer |
| Symmetry | Plane of symmetry ( | |
| # of 13C Signals | Reduced (3 unique ring carbons) | Full set (or 3 if C2 holds, but shifts differ) |
| Stability | Thermodynamic (More stable) | Kinetic (Less stable) |
| Polarity (TLC) | Generally higher (more polar) | Generally lower (less polar) |
Resolution Strategy
-
Chemical Separation: Do not rely solely on silica chromatography.
-
Protocol: Convert the crude diamine mixture to the dihydrochloride salt in methanol. The trans-isomer salt is often less soluble and can be enriched via fractional crystallization.
-
-
Derivatization: If separation fails, react the mixture with benzaldehyde . The cis-diamine can form a tricyclic aminal (imidazolidine ring fused to cyclopentane) more readily due to the proximity of the amines, whereas the trans-isomer cannot bridge the gap without severe strain.
Module 2: Overcoming Steric Hindrance in Amidation
Ticket #5110: "My amide coupling efficiency is <20% on the second amine. The first couples fine, but the second stalls."
The "Flap" Effect
Once the first amine is functionalized with a bulky group (e.g., Boc, Fmoc, or a drug pharmacophore), the cyclopentane ring adopts a preferred pucker to place that bulk in a pseudo-equatorial position. This often forces the second amine into a sterically crowded pseudo-axial orientation, buried in the "fold" of the envelope.
Workflow: The "Steric Escalation" Matrix
Follow this decision tree to select the correct coupling condition.
Figure 1: Decision matrix for coupling the second, sterically hindered amine on a cyclopentane scaffold.
Advanced Protocol: Acyl Fluoride Activation (Method C)
When standard HATU/EDC couplings fail due to the "Flap Effect," Acyl Fluorides are small enough to penetrate the steric shield.
-
Activation: React the carboxylic acid (1.0 equiv) with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0°C for 30 mins.
-
Coupling: Add the hindered 1,3-diaminocyclopentane intermediate.
-
Mechanism: The resulting acyl fluoride is highly electrophilic but less sensitive to steric bulk than an O-At/O-Bt ester.
Module 3: The "Urea Trap" & Intramolecular Risks
Ticket #6022: "I tried to activate the amine with CDI/phosgene for a urea linkage, but I isolated a bicyclic byproduct."
The Hazard: Bicyclic Urea Formation
The 1,3-cis-diamine arrangement is geometrically perfect for intramolecular cyclization. If you activate one amine with a carbonic acid derivative (CDI, triphosgene, p-nitrophenyl chloroformate), the second amine will attack the intermediate faster than any external nucleophile, forming a bicyclic urea [3.3.0] system .
Prevention Strategy: The "Alloc" Shield
To synthesize a non-cyclic urea, you must completely block the second amine.
-
Orthogonal Protection: Use a Boc/Alloc strategy.
-
Amine 1: Boc-protected.[1]
-
Amine 2: Free.
-
-
Functionalization: React Amine 2 with the isocyanate/activated carbamate.
-
Deprotection: Remove Alloc with Pd(PPh3)4/PhSiH3 (neutral conditions) to avoid Boc removal or cyclization.
Warning: Do not use base-labile protecting groups (Fmoc) if your target urea is electron-deficient, as the deprotection base can trigger the intramolecular attack of the newly freed amine onto the urea carbonyl.
Module 4: Selective Mono-Functionalization
Ticket #7731: "I need to put two different groups on the amines. How do I get mono-substitution on a symmetric 1,3-diamine?"
The "Statistical" Failure
Adding 1.0 equivalent of electrophile to 1,3-diaminocyclopentane typically yields a statistical mixture: ~25% unreacted, ~50% mono, ~25% bis. Separation is difficult due to the high polarity of the diamine.
Solution: Flow Chemistry or High-Dilution
If flow chemistry is unavailable, use the "Inverse Addition" Protocol :
-
Setup: Dissolve the 1,3-diaminocyclopentane (5.0 equiv) in a large volume of DCM/MeOH (0.05 M).
-
Addition: Add the electrophile (1.0 equiv) dissolved in solvent dropwise over 2 hours at -78°C (or 0°C depending on reactivity).
-
Workup: The large excess of diamine ensures the electrophile encounters a free diamine, not a mono-product.
-
Purification: The large polarity difference between the mono-amide and the free diamine allows for easy silica gel filtration (flush diamine with 10% MeOH/DCM with NH3; elute mono-amide with 5% MeOH/DCM).
References
-
BenchChem Technical Support. (2025).[2][3][4] The Synthesis of Peramivir: A Technical Guide. Retrieved from
-
Santa Cruz Biotechnology. (2025). 1,3-Cyclopentanediol, mixture of cis and trans. Retrieved from
-
ChemicalBook. (2025). Peramivir Synthesis Routes and Intermediates. Retrieved from
-
National Institutes of Health (PubChem). (2025). cis-1,3-Dimethylcyclopentane Structure and Properties. Retrieved from
-
Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes (Applied to Cyclopentanes). Retrieved from
-
ResearchGate. (2025). Separation of cis and trans isomers of isoquinolinone (Analogous methods). Retrieved from
Sources
Technical Support Center: Stereoselective Synthesis of 1,3-Diaminocyclopentane
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the common and complex challenges encountered in the stereoselective synthesis of 1,3-diaminocyclopentane (CPDA). This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining 1,3-diaminocyclopentane?
A1: Several core strategies exist, each with distinct advantages and challenges. The choice often depends on the available starting materials and the desired stereochemical outcome (cis vs. trans).
-
Bio-based Routes: A sustainable approach starts from hemicellulosic feedstock, such as furfural.[1][2] A multi-step synthesis involves the Piancatelli rearrangement of furfuryl alcohol, isomerization to cyclopentane-1,3-dione, conversion to the corresponding dioxime, and a final hydrogenation step to yield the diamine.[1][2]
-
Epoxide Ring-Opening: This is a versatile method for creating functionalized aminocyclopentanols, which can be precursors to diaminocyclopentanes. The strategy involves the stereoselective ring-opening of aminocyclopentane epoxides with nitrogen nucleophiles.[3][4] The regio- and stereoselectivity are highly dependent on reaction conditions.[3]
-
Reduction of Diones/Dioximes: Starting from cyclopentane-1,3-dione, a two-step process involving oximation followed by hydrogenation is effective. The hydrogenation of the dioxime intermediate over catalysts like Rhodium on Carbon (Rh/C) yields the desired 1,3-diaminocyclopentane.[1]
-
Asymmetric Catalysis: For enantiomerically pure products, methods like Palladium-catalyzed asymmetric allylic amination and Rhodium-catalyzed C-H insertion offer powerful, albeit more complex, routes to optically active diamine derivatives.[5][6]
Q2: What is the most significant challenge in achieving high stereoselectivity in this synthesis?
A2: The primary challenge is controlling the relative and absolute configuration of the two amine groups. This involves:
-
Diastereoselectivity: Controlling the formation of cis versus trans isomers. This is heavily influenced by the synthetic route, catalysts, and reaction conditions. For example, in epoxide ring-opening, the choice between a Lewis acid or a base catalyst can lead to different diastereomeric products.[3][4]
-
Enantioselectivity: For chiral applications, obtaining a single enantiomer ((1R,3S), (1S,3R), etc.) is critical, as different stereoisomers can have vastly different biological activities.[7] This often requires chiral catalysts, resolving agents, or starting from a chiral pool.
Q3: How can I effectively separate the cis and trans diastereomers of 1,3-diaminocyclopentane?
A3: Separation can be challenging due to the similar physical properties of the isomers. Common methods include:
-
Fractional Crystallization: This classical method can be effective if the diastereomers (or their derivatized salts) have significantly different solubilities. For example, the cis and trans isomers of related aminocyclopentane carboxylic acids have been successfully separated by fractional crystallization.[8]
-
Chromatography: Column chromatography is a standard method. For analytical and small-scale preparative separations, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[7]
-
Derivatization: Converting the diamines into derivatives (e.g., amides, carbamates) can alter their physical properties, making chromatographic or crystallographic separation more feasible.
Q4: What are the standard analytical techniques for confirming the stereochemical purity of my final product?
A4: Accurately determining the chiral purity is a critical quality control step.[7] The primary techniques are:
-
Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC): These are the most robust and widely used methods. They employ a chiral stationary phase (CSP), often polysaccharide-based, to resolve all four potential stereoisomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish between diastereomers (cis vs. trans), determining enantiomeric excess usually requires the use of chiral shift reagents or the formation of diastereomeric derivatives with a chiral auxiliary.
Troubleshooting Guide: From Low Yield to Poor Selectivity
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low Overall Yield of 1,3-Diaminocyclopentane
-
Potential Causes:
-
Incomplete Reaction: A key step, such as the hydrogenation of the dioxime or the epoxide ring-opening, is not proceeding to completion.
-
Side Product Formation: Competing reactions, such as polymerization of starting materials (e.g., from furfuryl alcohol) or over-reduction, are consuming reagents and products.[9]
-
Product Degradation: The desired product or a key intermediate is unstable under the reaction or workup conditions.
-
Poor Recovery: The product is lost during extraction or purification due to issues like high water solubility or emulsion formation.[10]
-
-
Suggested Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) to track the consumption of starting material and the formation of the product. This will help determine the optimal reaction time and identify the presence of stable intermediates or byproducts.
-
Optimize Reaction Conditions:
-
Catalyst Screening: In hydrogenation steps, the choice of catalyst is crucial. While Rh/C is reported for oxime hydrogenation[1], other catalysts like Raney Nickel should be considered, as catalyst activity can vary with substrate and conditions.[11]
-
Solvent and Temperature: In epoxide ring-opening reactions, performing the reaction neat (solvent-free) at elevated temperatures can be crucial for success where reactions in solvents like acetonitrile fail.[3]
-
-
Purification of Starting Materials: Ensure all starting materials and solvents are pure and dry. Impurities can poison catalysts or initiate side reactions.[10]
-
Workup Modification:
-
Problem 2: Poor Diastereoselectivity (Incorrect cis:trans Ratio)
-
Potential Causes:
-
Suboptimal Reagents in Epoxide Ring-Opening: The choice of catalyst dictates the reaction pathway and, therefore, the stereochemical outcome.
-
Lack of Stereocontrol in Hydrogenation: The catalyst and conditions used for reducing a cyclic precursor (like a dioxime or ketone) are not effectively directing the approach of hydrogen.
-
-
Suggested Solutions:
-
Control Epoxide Ring-Opening Pathway:
-
For trans-diamino products: Base-catalyzed aminolysis of certain epoxides can proceed via a trans-diaxial opening of the epoxide ring.[3]
-
For alternative stereoisomers: Using a Lewis acid catalyst (e.g., LiClO₄, Zn(ClO₄)₂) can change the reaction mechanism, potentially involving an aziridinium intermediate, leading to different regio- and stereoisomers.[3][4] The substituents on the precursor amine are critical; bulky groups like N,N-dibenzyl can lead to mixtures, while smaller groups like N-benzyl-N-methyl may favor a single adduct.[3]
-
-
Optimize Hydrogenation Stereoselectivity:
-
For the reduction of a ketone precursor, bulky reducing agents like L-Selectride® are known to favor the formation of the cis-isomer by attacking from the less sterically hindered face.[10]
-
When reducing a dioxime, the catalyst support and solvent system can influence the diastereomeric ratio. It is recommended to screen different solvents (e.g., methanol, ethanol, THF) and catalysts (e.g., Rh/C, Pd/C, Raney Ni).
-
-
Workflow for Troubleshooting Stereoselectivity
Sources
- 1. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Resolving Diastereomers of Protected Diaminocyclopentanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic resolution of protected diaminocyclopentane diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these structurally similar molecules. As key chiral building blocks in pharmaceutical development, achieving high diastereomeric purity is paramount. This center provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your separation workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the separation of diaminocyclopentane diastereomers.
Q1: Why am I seeing poor or no separation of my protected diaminocyclopentane diastereomers on a standard silica gel column?
A1: This is a frequent challenge. Diastereomers of cyclic compounds, like functionalized cyclopentanes, often have very similar polarities, leading to co-elution on standard achiral stationary phases like silica gel.[1][2] The protecting groups on the amino functionalities are intended to mask their high polarity, but this can inadvertently make the overall polarity of the two diastereomers nearly identical. While separation on silica is sometimes possible, it often requires extensive optimization.[3][4]
Troubleshooting Steps:
-
Confirm Spot Separation on TLC: Before moving to column chromatography, exhaustively screen mobile phase systems using Thin Layer Chromatography (TLC). If you cannot achieve any separation (even a slight elongation of the spot) on TLC, a successful column separation is unlikely with that solvent system.
-
Drastically Reduce Mobile Phase Polarity: Start with a very non-polar mobile phase (e.g., 99:1 Hexane/Ethyl Acetate) and gradually increase the polar component in small increments (e.g., 1-2%).[1] Highly polar solvent systems can eliminate the subtle differential interactions needed for separation.
-
Consider Alternative Achiral Phases: If silica fails, alumina or diol-bonded silica may offer different selectivity.[1][5]
Q2: What is the best starting point for method development: Normal-Phase, Reversed-Phase, or Chiral Chromatography?
A2: The optimal starting point depends on the nature of your protecting groups and the available equipment. Diastereomers, having different physical properties, do not strictly require a chiral stationary phase (CSP) for separation.[3][6] However, CSPs are often highly effective due to their ability to form transient diastereomeric complexes, providing an additional mode of selective interaction.[7]
Here is a recommended starting approach:
-
Normal-Phase (NP-HPLC) on Silica: This is often the most intuitive starting point, especially for compounds soluble in typical organic solvents like hexanes, ethyl acetate, and alcohols. It is cost-effective and the principles are directly transferable from flash chromatography.[4]
-
Chiral Chromatography: If NP-HPLC provides poor results, screening a set of polysaccharide-based chiral stationary phases (CSPs) is the most powerful next step. These columns can provide exceptional selectivity that is not based on polarity alone.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, technique for this application. It typically uses chiral columns and provides faster, more efficient separations with reduced solvent consumption compared to HPLC.[6][]
-
Reversed-Phase (RP-HPLC): RP-HPLC is generally less effective for separating diastereomers of protected amines unless the protecting groups or other substituents introduce significant differences in hydrophobicity.[10][11]
Q3: My diastereomers are baseline-separated on an analytical HPLC column. Why is the separation lost when I scale up to a preparative column?
A3: This is a classic scale-up issue, typically caused by overloading the column and changes in column packing efficiency.
-
Mass Overload: The most common reason. Analytical injections are typically micrograms, while preparative injections can be hundreds of milligrams. At high concentrations, the stationary phase becomes saturated, leading to peak fronting and band broadening that erodes resolution.
-
Column Efficiency: Preparative columns often have larger particle sizes and may be packed less efficiently than their analytical counterparts, resulting in fewer theoretical plates and lower resolving power.[1]
-
Thermal Effects: The heat generated during the separation process can be more pronounced on larger columns, affecting mobile phase viscosity and retention characteristics.
To address this, you must perform a loading study on your analytical column to determine the maximum sample load before resolution is compromised, and then use that data to guide your preparative method.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Normal-Phase HPLC for Closely Eluting Diastereomers
Scenario: Your TLC shows two very close spots, and your initial HPLC run on a silica column shows a single broad peak or two heavily overlapping peaks.
Causality: The separation is challenging because the difference in interaction energy between each diastereomer and the silica surface is minimal. Your goal is to amplify this small difference.
Workflow Diagram: Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution in HPLC.
Detailed Steps:
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1 mL/min to 0.5 mL/min) increases the residence time of the analytes on the column, allowing for more interactions with the stationary phase and potentially improving resolution.[1]
-
Optimize the Mobile Phase:
-
Reduce Polarity: If you are using 90:10 Hexane:EtOAc, try moving to 95:5 or even 98:2. This will increase retention but may also increase the separation factor (alpha).
-
Change Solvent Selectivity: Replace ethyl acetate with other solvents of similar polarity like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents have different hydrogen bonding capabilities and dipole moments, which can alter the selectivity for your specific diastereomers.
-
-
Improve Column Efficiency:
-
Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) increases the number of theoretical plates, which directly enhances resolving power.[1]
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm column will significantly increase efficiency, but be aware of the corresponding increase in backpressure.[1]
-
Section 3: The Role of Protecting Groups
The choice of amine protecting group is not just a synthetic consideration; it has a profound impact on chromatographic separation.[12][13] The size, conformation, and electronic properties of the protecting group dictate how the diastereomer presents itself to the stationary phase.
Table 1: Influence of Common Protecting Groups on Chromatographic Behavior
| Protecting Group | Common Abbreviation | Key Structural Features | Impact on Separation |
| tert-Butoxycarbonyl | Boc | Bulky, flexible, non-polar | Increases steric hindrance. The bulky t-butyl group can lock the molecule into specific conformations, potentially exaggerating the structural differences between diastereomers, aiding separation.[14][15] |
| Benzyloxycarbonyl | Cbz or Z | Aromatic, relatively rigid | The planar phenyl ring can engage in π-π interactions, especially with phenyl-based or certain chiral stationary phases. This provides an additional interaction mechanism that can be exploited for selectivity.[14][15] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Large, rigid, planar, aromatic | Its large, rigid, and highly aromatic structure provides strong potential for π-π stacking and dipole-dipole interactions, often leading to excellent selectivity on appropriate chiral stationary phases.[15][16] |
Expert Insight: When synthesizing diaminocyclopentanes, if diastereomer separation is anticipated to be a major hurdle, consider using a protecting group that imparts rigidity and additional interaction sites (like the Fmoc or Cbz group). While Boc is synthetically convenient, its flexibility can sometimes average out the conformational differences between diastereomers, making separation more difficult.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs) by HPLC/SFC
This protocol outlines a systematic approach to quickly identify a suitable chiral column and mobile phase for your diastereomer mixture. Polysaccharide-based CSPs are extremely successful for a wide range of chiral and diastereomeric separations.[8]
Workflow Diagram: CSP Screening Protocol
Caption: A two-phase protocol for efficient CSP screening.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your diastereomeric mixture at approximately 1 mg/mL in a solvent compatible with your initial mobile phase (e.g., Hexane/Isopropanol 90:10). If solubility is an issue, use the minimum amount of a stronger solvent like Dichloromethane or THF.[17]
-
Primary Screening Columns: Select a small, diverse set of proven CSPs. A robust starting set includes:
-
An amylose-based column (e.g., Daicel Chiralpak® AD-H, AS-H)
-
A cellulose-based column (e.g., Daicel Chiralcel® OD-H, OJ-H)
-
-
Initial Screening Conditions (Isocratic):
-
Technique: SFC is preferred for speed; HPLC is also effective.
-
Mobile Phase A (Normal Phase): 90:10 Hexane/Isopropanol (IPA)
-
Mobile Phase B (Normal Phase): 80:20 Hexane/Ethanol (EtOH)
-
Mobile Phase C (SFC): 85:15 CO₂/Methanol (MeOH)
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID analytical column)
-
Temperature: 25 °C
-
Detection: UV at a relevant wavelength (e.g., 220 nm or 254 nm if aromatic protecting groups are present).
-
-
Analysis of Primary Screen: Run the sample under each condition. Look for any sign of peak splitting or separation (an alpha value > 1.1). The goal is to find a "hit," not achieve baseline resolution at this stage.
-
Optimization of the "Hit" Condition:
-
Take the column/mobile phase combination that showed the most promise.
-
Fine-tune the Alcohol Modifier: If using Hexane/IPA, screen IPA content from 5% to 20% in 2.5% increments.
-
Change the Alcohol: Sometimes switching from IPA to EtOH or n-Propanol can dramatically alter selectivity.
-
Adjust Temperature: Temperature can have a significant, non-linear effect on chiral separations.[8] Analyze at 15 °C, 25 °C, and 40 °C. Lower temperatures often improve resolution but increase pressure, while higher temperatures can sometimes invert the elution order.[8]
-
Additives: For amine-containing compounds, small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds (0.1% v/v) can drastically improve peak shape and sometimes selectivity.[18]
-
By following this systematic approach, you can efficiently navigate the complex parameter space of diastereomer separation and rapidly converge on a robust method for your protected diaminocyclopentanes.
References
- Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. TCI Chemicals.
- Help with separation of diastereomers. Reddit.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Agilent Technologies.
- How can we separate diastereomers of larger organic moiety? ResearchGate.
- Separation of diastereomers. Chromatography Forum.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography. PubMed.
- The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
- Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of the Korean Chemical Society.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Comparative study on separation of diastereomers by HPLC. ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
- Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Trouble with chiral separations. Chromatography Today.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.
- The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. PMC.
- An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC.
- Column Technology for Achiral SFC Separations. Chromatography Today.
- Amino Acid-Protecting Groups. SciSpace.
- Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. ChemRxiv.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- Frequently Asked Questions. Daicel Chiral Technologies.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Fluorinated diaminocyclopentanes as chiral sensitive NMR probes of RNA structure. PubMed.
- Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI.
- Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 16. scispace.com [scispace.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting tert-Butyl Cation Instability During Boc Deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete deprotections or mysterious mass shifts during peptide synthesis and small molecule elaboration. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, but its removal is not without peril. The acid-catalyzed cleavage of Boc generates a highly reactive tert-butyl cation. If left unchecked, this electrophile will wreak havoc on your molecule, alkylating electron-rich side chains and decimating your yields[1].
This guide provides a deep mechanistic dive into Boc deprotection, comprehensive troubleshooting FAQs, and self-validating protocols to ensure your syntheses remain robust and reproducible.
Mechanistic Insight: The Causality of Side Reactions
To solve a problem, you must first understand its origin. Boc deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carbamate oxygen, followed by the cleavage of the C–O bond. This fragmentation yields two critical intermediates: a carbamic acid (which rapidly decarboxylates into the desired free amine and CO₂) and the tert-butyl cation[(CH₃)₃C⁺][2].
The tert-butyl cation is a potent electrophile. In an ideal scenario, it deprotonates to form harmless isobutylene gas[2]. However, in complex molecules containing nucleophilic moieties—such as the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the thiol of Cysteine (Cys), or the phenol of Tyrosine (Tyr)—the cation will rapidly alkylate these sites[1][3]. This results in a persistent +56 Da mass shift in your final product, a hallmark of tert-butylation[4].
Mechanism of Boc deprotection and the competing pathways of the tert-butyl cation.
Quantitative Data: Vulnerabilities and Scavenger Selection
To prevent alkylation, we must introduce "scavengers"—sacrificial nucleophiles or hydride donors that are more reactive toward the tert-butyl cation than the substrate itself[1][5].
Table 1: Susceptible Amino Acid Residues and Alkylation Risks
| Residue | Vulnerable Moiety | Risk Level | Mechanistic Consequence |
| Tryptophan (Trp) | Indole ring | Critical | Highly susceptible to electrophilic attack; forms tert-butylated indole derivatives[1][6]. |
| Cysteine (Cys) | Free thiol | Critical | Forms stable S-tert-butyl thioethers; jeopardizes disulfide bond formation[5]. |
| Methionine (Met) | Thioether | High | Alkylates to form a sulfonium salt; prone to oxidation[1]. |
| Tyrosine (Tyr) | Phenolic ring | Moderate | O-alkylation or C-alkylation on the activated aromatic ring[1]. |
Table 2: Standard Scavenger Cocktails for TFA Cleavage
| Cocktail Name | Composition (v/v) | Primary Application |
| Standard / Reagent B | TFA / TIPS / H₂O (95:2.5:2.5) | General purpose; sequences lacking Trp, Cys, or Met[1][4]. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Sequences rich in Trp, Met, Cys, and Arg. Highly effective at trapping diverse carbocations[4][7]. |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Alternative for highly sensitive residues; avoids water if moisture-sensitive linkages are present[4]. |
Frequently Asked Questions (FAQs)
Q1: I am observing a +56 Da mass shift in my LC-MS analysis after Boc deprotection. What is happening? A1: A +56 Da shift is the classic signature of tert-butylation[4]. The tert-butyl cation generated during Boc removal has alkylated a nucleophilic site on your molecule (likely a Trp, Tyr, Met, or Cys residue)[1][3]. To resolve this, you must increase the concentration of scavengers in your cleavage cocktail or switch to a more potent mixture like Reagent K[4].
Q2: Can I use Triisopropylsilane (TIPS) instead of 1,2-Ethanedithiol (EDT) to avoid the terrible smell? A2: It depends on your sequence. TIPS acts as an excellent hydride donor, effectively reducing the tert-butyl cation to isobutane[8]. For sequences containing only Tyr or aliphatic residues, TIPS is an excellent, odorless alternative[7]. However, if your sequence contains Cys or Trp, TIPS alone is often insufficient to prevent S-alkylation or indole modification[5]. In these cases, sulfur-based scavengers like EDT or dithiothreitol (DTT) are mandatory because they act as superior nucleophilic traps for the carbocation[5][7].
Q3: Why is Thioanisole sometimes problematic for Tryptophan-containing peptides? A3: While thioanisole is a great scavenger for benzyl and tert-butyl cations, it can form a reactive cation adduct that paradoxically alkylates the nitrogen of the Trp indole ring[9]. If your peptide contains Trp, thioanisole should never be used alone; it must be combined with EDT (as in Reagent K), which intercepts the reactive intermediates before they can attack the indole[7][9]. Alternatively, protecting the Trp side chain with its own Boc group (Trp(Boc)) forces the tert-butyl moiety to leave first during cleavage, generating an indole-carboxy intermediate that temporarily shields the ring from alkylation until it decarboxylates[10].
Decision workflow for selecting the appropriate scavenger cocktail based on sequence.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps. If the validation step fails, the protocol instructs you on the exact mechanistic adjustment required.
Protocol 1: Solution-Phase Boc Deprotection of Small Molecules
Objective: Remove an N-Boc group from a small molecule containing electron-rich aromatic rings.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Scavenger Addition: Add 2.0 to 5.0 equivalents of Triisopropylsilane (TIPS). Causality: TIPS will act as a hydride donor to quench the tert-butyl cation immediately upon generation[8].
-
Acidification: Cool the reaction to 0 °C. Slowly add an equal volume of Trifluoroacetic Acid (TFA) relative to DCM (yielding a 50% TFA/DCM v/v mixture).
-
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
-
Validation (In-Process Control): Take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS[4].
-
Self-Validation Check: Look for the disappearance of the starting material mass and the appearance of the desired product mass. If a mass of [Product + 56] is observed, your TIPS concentration was insufficient and must be increased in subsequent runs.
-
-
Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is obtained as a TFA salt.
Protocol 2: Global Deprotection and Cleavage in Solid-Phase Peptide Synthesis (SPPS)
Objective: Cleave a peptide from Wang or Rink Amide resin while simultaneously removing side-chain protecting groups (including Boc) without alkylating sensitive residues.
Step-by-Step Methodology:
-
Cocktail Preparation: Based on the decision workflow above, prepare the cleavage cocktail. For a peptide containing Trp and Cys, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v)[7]. Note: Prepare in a fume hood due to the stench of EDT.
-
Resin Treatment: Add 10 mL of the cleavage cocktail per gram of dry peptide-resin[7].
-
Cleavage: Gently agitate the suspension at room temperature for 2 to 3 hours[6]. Causality: Prolonged times may be needed for multiple Arg(Pbf) groups, but excessive time increases the risk of side reactions[9].
-
Filtration: Filter the resin and collect the cleavage solution. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates[6].
-
Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether[6]. The fully deprotected peptide will precipitate as a white solid.
-
Validation: Centrifuge to pellet the peptide, decant the ether, and dissolve a small amount of the pellet in water/acetonitrile for LC-MS analysis[4][6].
-
Self-Validation Check: A pure peak indicates successful scavenging. If multiple peaks with +56 Da or +112 Da (double alkylation) are present, the cleavage must be repeated on a new batch using a higher ratio of EDT/Thioanisole, or by performing the cleavage at 0–5 °C to kinetically favor the scavenger reaction over substrate alkylation[4][9].
-
References
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. Available at:[Link]
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. Available at: [Link]
-
ResearchGate. "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?" ResearchGate Q&A. Available at: [Link]
-
ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development. Available at: [Link]
-
PeptideChemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Navigating Cbz Deprotection in the Presence of Reducible Groups: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in multi-step organic synthesis, prized for its general stability.[1][2][3] However, the classic and most common deprotection method, catalytic hydrogenolysis, presents a significant challenge when the substrate contains other reducible functional groups, such as alkenes, alkynes, nitro groups, or even some sulfur-containing moieties.[2][4][5] This guide provides a comprehensive overview of alternative, chemoselective methods for Cbz deprotection, troubleshooting advice for common issues, and detailed experimental protocols to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenation (Pd/C, H₂) is reducing other functional groups in my molecule. What are my options?
This is a classic chemoselectivity problem. Standard catalytic hydrogenation is often too robust for complex molecules.[5] To achieve selective Cbz removal, consider these alternatives:
-
Catalytic Transfer Hydrogenation: This is often the first alternative to try. It's a milder method that uses a hydrogen donor in place of hydrogen gas.[5][6] Common donors include ammonium formate, formic acid, or triethylsilane in the presence of a palladium catalyst.[4][5][7][8] This approach can often preserve reducible groups like alkenes and alkynes.[4]
-
Acid-Mediated Deprotection: Strong acidic conditions can cleave the Cbz group without affecting many reducible functionalities.[4][5][9] Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are effective.[4][9] However, be mindful of other acid-labile protecting groups, such as Boc, which may also be cleaved.[4]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer another avenue for Cbz cleavage. A notable example is the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which has been shown to be both effective and chemoselective.[4][10][11][12] This method demonstrates good tolerance for sensitive groups like nitro, nitriles, and halogens.[11][12]
-
Nucleophilic Cleavage: For particularly sensitive substrates, a nucleophilic approach can be employed. A protocol utilizing 2-mercaptoethanol with a base like potassium phosphate in N,N-dimethylacetamide (DMAc) has proven effective.[2][4][13]
Q2: I'm observing incomplete Cbz deprotection even with extended reaction times. What could be the issue?
Several factors can contribute to incomplete deprotection:
-
Catalyst Inactivity or Poisoning: The palladium catalyst can be poisoned by sulfur or phosphorus-containing functional groups or impurities in your starting material.[5] If you suspect catalyst poisoning, try increasing the catalyst loading or switching to a non-hydrogenation-based method.[5] Using a fresh batch of high-quality catalyst is also recommended.[4]
-
Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent, its access to the catalyst surface will be limited.[5] Experiment with different solvents or solvent mixtures to improve solubility.[4][5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, leading to its deactivation.[5] This can sometimes be mitigated by adding a small amount of a weak acid, like acetic acid, to protonate the product amine and prevent its coordination.[4]
-
Insufficient Hydrogen Donor (for Transfer Hydrogenation): Ensure you are using an adequate stoichiometry of the hydrogen donor. You may need to screen different donors (e.g., ammonium formate, formic acid, cyclohexene) to find the most efficient one for your substrate.[4]
Q3: Are there any metal-free options for Cbz deprotection?
Yes, several metal-free methods are available, which can be advantageous, especially in late-stage synthesis where metal contamination is a concern.[5][14]
-
Acid-Mediated Deprotection: As mentioned earlier, strong acids like HBr/AcOH, TFA, or isopropanol hydrochloride (IPA·HCl) can effectively remove the Cbz group without the need for a metal catalyst.[4][5][9][14]
-
Photolytic Deprotection: Visible-light-mediated debenzylation presents a modern, metal-free alternative.[15] This method can be highly chemoselective, leaving other sensitive groups intact.
-
Enzymatic Deprotection: For highly selective and mild deprotection, enzymatic methods are an excellent choice.[16][17] Enzymes like Penicillin G Acylase and specific Cbz-deprotecting enzymes (Cbz-ases) can cleave the Cbz group under aqueous conditions at or near neutral pH and room temperature, preserving sensitive peptide structures.[16][17][18]
Troubleshooting and Optimization Workflow
Caption: A workflow for troubleshooting incomplete Cbz deprotection.
Comparative Overview of Cbz Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or higher pressure), MeOH, EtOH, EtOAc, THF, Room Temp.[4] | Clean byproducts (toluene, CO₂), mild conditions.[2][6] | Not suitable for substrates with reducible groups, potential for catalyst poisoning.[4][19] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, EtOH, Room Temp. - 60°C.[4] | Milder than H₂ gas, good for substrates with reducible groups.[5][20] | Requires screening of hydrogen donors for optimal results.[4] |
| Acid-Mediated Deprotection | HBr in Acetic Acid (33%), Acetic Acid, Room Temp.[4] | Effective for substrates with reducible groups, metal-free.[5][9][14] | Harsh conditions, can cleave other acid-labile groups (e.g., Boc).[1][4] |
| Lewis Acid-Mediated Deprotection | AlCl₃, HFIP, Room Temp.[10][11][12] | Mild, chemoselective for reducible groups, cost-effective.[10][11][12][13] | AlCl₃ can be hygroscopic and requires careful handling. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C.[2][13] | Suitable for highly sensitive substrates.[2][13] | Requires elevated temperature, potential for thiol-related side reactions. |
| Enzymatic Deprotection | Cbz-ase or Penicillin G Acylase, Aqueous buffer (pH 6.5-7.5), Room Temp.[16][17] | Highly selective, mild aqueous conditions, environmentally friendly.[16][17] | Enzyme availability and cost may be a factor, substrate scope may be limited.[17] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a good starting point when standard hydrogenation fails due to the presence of reducible groups.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or membrane filter
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[2] Rinse the Celite® with the reaction solvent.[2] Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by standard methods if necessary.[2]
Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid
This method is suitable for substrates that are stable to strong acids but sensitive to reduction.
Materials:
-
Cbz-protected substrate
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if necessary.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.[2]
-
Work-up and Purification: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.[2] Collect the amine salt by filtration, wash with diethyl ether, and dry under vacuum.[2]
Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
This is a mild and highly chemoselective method for Cbz deprotection.[11][12]
Materials:
-
Cbz-protected substrate
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine in HFIP.
-
Reagent Addition: Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[2]
-
Work-up and Purification: Quench the reaction by carefully adding water.[2] Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2] Purify as needed.
Choosing the Right Deprotection Strategy
Caption: Decision tree for selecting a Cbz deprotection method.
References
- Benchchem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
- American Chemical Society. (2025, December 5).
- Bieg, T., & Szeja, W. (1985).
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
- Benchchem. (2025).
- R Discovery. (2026, January 8).
- American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP.
- Benchchem. (2025).
- Organic Chemistry Portal. (2024, June 30). Cbz-Protected Amino Groups.
- PMC. (n.d.).
- Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- PMC. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025, August 6). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids | Request PDF.
- ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.
- Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
- ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines | Request PDF.
- ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.
- Technical Disclosure Commons. (2025, August 12).
- ACS Publications. (2004, November 17). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters.
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Benchchem. (2025, December).
- Benchchem. (2025). How to improve the efficiency of Cbz group removal.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry.
- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. tdcommons.org [tdcommons.org]
- 15. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scientificupdate.com [scientificupdate.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Stereoisomeric Purity of (1R,3S)-1,3-Diaminocyclopentane: A Comparative Analytical Guide
Introduction: The Stereochemical Reality of a Meso Scaffold
In pharmaceutical development, (1R,3S)-1,3-diaminocyclopentane is a highly valued structural scaffold, heavily utilized in the synthesis of selective kinase inhibitors, such as the CDK9 inhibitor 1 [1].
However, analyzing its "enantiomeric purity" presents a unique stereochemical paradox. Because the molecule is cis-disubstituted with identical amine groups at the C1 (R) and C3 (S) positions, it possesses an internal plane of symmetry. Therefore, (1R,3S)-1,3-diaminocyclopentane is a meso compound and is intrinsically achiral [3].
When industry protocols require confirming the "enantiomeric purity" of this molecule, the scientific objective is actually twofold:
-
Validating its diastereomeric purity against the chiral trans-enantiomers[(1R,3R) and (1S,3S)] which are often generated during upstream 2 [2].
-
Ensuring the absolute absence of chiral resolving agents (e.g., tartaric acid derivatives) used during batch purification.
As a Senior Application Scientist, I approach this not as a simple chromatography task, but as a requirement to build a self-validating analytical system . Relying on a single technique leaves your workflow vulnerable to false negatives. Below is an objective comparison of analytical alternatives and a dual-protocol methodology to guarantee stereoisomeric integrity.
Comparative Analytical Strategies
To objectively validate a meso compound, we must compare the performance of microscopic separation techniques against macroscopic bulk measurements.
Table 1: Comparison of Analytical Methods for Meso Purity Validation
| Analytical Method | Primary Output | Sensitivity (LOD) | Throughput & Cost | Best Use Case in Workflow |
| Chiral HPLC / SFC | Chromatographic separation of cis (meso) vs. trans isomers | High (<0.05% area) | Medium throughput; High column cost | Primary quantitative method for detecting trace trans-enantiomers. |
| Polarimetry | Bulk optical rotation ( | Moderate (concentration dependent) | High throughput; Low cost | Orthogonal failsafe. Confirms the bulk material is achiral ( |
| NMR with Chiral Shift Reagents | Diastereomeric signal splitting | Low (~1-2% mol) | Low throughput; High reagent cost | Structural elucidation and absolute configuration confirmation during early R&D. |
Building a Self-Validating System (Expertise & Experience)
A robust analytical workflow must explain the causality behind its design. Why do we pair Chiral HPLC with Polarimetry?
If you rely solely on Chiral HPLC, a single massive peak might indicate a pure meso product—or it might indicate that your chiral stationary phase completely failed to resolve the chiral trans-impurities from the cis-isomer. By integrating Polarimetry, you introduce a physical failsafe. Because the (1R,3S) isomer is meso, a pure batch must exhibit a specific optical rotation of exactly zero. If your HPLC shows one peak but the polarimeter reads +1.5°, your system has caught a co-elution error. The orthogonal match of a single HPLC peak and zero optical rotation creates a self-validating proof of purity.
Orthogonal analytical workflow for validating meso stereoisomeric purity.
Experimental Methodologies
Protocol A: Chiral HPLC Workflow for Diastereomeric Resolution
Causality Check: 1,3-diaminocyclopentane contains two primary amines. Without a basic modifier in the mobile phase, secondary interactions with residual silanols on the stationary phase will cause severe peak tailing, obscuring trace trans impurities.
-
Sample Preparation: Dissolve the API in a compatible diluent (e.g., 50:50 Ethanol/Hexane) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Stationary Phase Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA or IE, 5 µm, 250 x 4.6 mm). Immobilized phases tolerate the basic modifiers required for diamines.
-
Mobile Phase Configuration: Run an isocratic elution using Hexane/Ethanol (80:20 v/v) modified with 0.1% Diethylamine (DEA) . Set the flow rate to 1.0 mL/min at 25°C.
-
Detection & Integration: Because the cyclopentane ring lacks a strong chromophore, monitor via UV at 210 nm, or preferably utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for superior baseline stability. Integrate peaks to ensure the (1R,3R) and (1S,3S) isomers are below the 0.1% area threshold.
Protocol B: Orthogonal Validation via Polarimetry
Causality Check: We utilize a high-concentration sample to maximize the detection limit of any residual chiral contaminants that may have co-eluted in Protocol A.
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz control plate at the sodium D-line (589 nm) at exactly 20.0°C.
-
Sample Preparation: Prepare a high-concentration solution (
g/100 mL) in HPLC-grade Methanol. -
Measurement: Blank the instrument with pure Methanol. Inject the sample into a 1 dm (100 mm) temperature-controlled cell and record the optical rotation.
-
System Validation: A true (1R,3S) batch must yield an
of 0.00° . Any deviation greater than the instrument's margin of error (typically > ±0.05°) immediately flags contamination by chiral trans-isomers or unresolved chiral auxiliaries from upstream processing.
References
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. 1
-
US8614238B2 - Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. Google Patents. 2
-
Cyclopentane-1,3-diamine | C5H12N2 | CID 18933503. PubChem. 3
Sources
Chiral HPLC Analysis for the Resolution of trans-1,2-Diaminocyclopentane Enantiomers
Topic: Chiral HPLC analysis for the resolution of diaminocyclopentane enantiomers Content Type: Publish Comparison Guide
A Senior Scientist’s Guide to Method Selection and Protocol Optimization
Introduction: The "Invisible" Chiral Challenge
trans-1,2-Diaminocyclopentane (DACP) is a critical chiral building block, serving as a scaffold for organocatalysts, ligands for asymmetric synthesis, and intermediates in drug development. However, it presents a distinct analytical challenge: it lacks a strong UV chromophore .
Unlike aromatic chiral drugs that can be easily detected at 254 nm, DACP is an aliphatic diamine. Its UV absorption is negligible above 210 nm, making standard chiral HPLC detection problematic. Furthermore, the two primary amine groups are highly polar, causing severe peak tailing on traditional silica-based chiral stationary phases (CSPs) unless specific mobile phase additives are used.
This guide compares the two industry-standard approaches to resolving DACP enantiomers:
-
Direct Analysis: Using Crown Ether CSPs (Crownpak®) with low-UV or specialized detection.
-
Indirect Analysis: Derivatization with chromogenic/fluorogenic reagents (e.g., NBD-Cl) followed by separation on Polysaccharide CSPs.
Method A: Direct Analysis (Crown Ether CSP)
Best for: Process monitoring, high-concentration samples, QC of raw materials.
The Mechanism
The Crownpak® CR(+) and CR(-) columns are designed specifically for primary amines. The chiral selector is a crown ether (typically a derivative of 18-crown-6) that forms a host-guest inclusion complex with the ammonium ion (
-
Requirement: The amine must be protonated. Therefore, the mobile phase must be acidic (pH 1.0–2.0).
-
Chiral Recognition: The spatial arrangement of the chiral substituents on the crown ether ring discriminates between the (
) and ( ) ammonium enantiomers based on steric hindrance.
Experimental Protocol
-
Column: Crownpak CR(+) (
mm, 5 µm).[1][2] -
Mobile Phase: Aqueous Perchloric Acid (
, pH 1.5 to 2.0).-
Optimization: Methanol (0–15% v/v) can be added to reduce retention time, but higher organic content decreases resolution (
).
-
-
Flow Rate: 0.4 – 0.8 mL/min (lower flow improves mass transfer in the inclusion complex).
-
Temperature:
. Lower temperatures dramatically increase resolution ( ) by stabilizing the inclusion complex. -
Detection:
-
Primary: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Secondary: UV at 200–210 nm (requires high-purity mobile phase to avoid baseline noise).
-
Pros & Cons
| Feature | Advantage | Disadvantage |
| Workflow | Simple: Dissolve and inject.[3] No reaction needed. | Corrosive: Acidic mobile phase (pH 1) damages standard LC systems if not flushed properly. |
| Speed | Fast analysis (< 20 mins). | Equilibration takes longer due to thermal sensitivity. |
| Elution | Predictable reversal by switching CR(+) to CR(-).[2][4] | Detection: Poor sensitivity for trace impurities (< 0.1%) without ELSD/CAD. |
Method B: Indirect Analysis (Derivatization)
Best for: Trace impurity analysis (ee determination > 99.9%), biological samples, formulation stability.
The Mechanism
Since DACP lacks UV absorbance, we attach a "tag" that is both chromophoric (absorbs light) and achiral. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is the gold standard here. It reacts with primary amines to form highly fluorescent derivatives.[5]
-
Separation: The resulting NBD-DACP derivative is hydrophobic and possesses a rigid aromatic structure, making it ideal for separation on Polysaccharide CSPs (e.g., Chiralpak® AD-H, IA, or IC) under Normal Phase conditions.
Experimental Protocol
Step 1: Derivatization
-
Reagent: 10 mM NBD-Cl in Acetonitrile.
-
Buffer: 0.1 M Borate buffer (pH 8.0).
-
Reaction: Mix Sample + Buffer + Reagent. Heat at
for 30 mins. -
Quench: Add 1 M HCl to stop the reaction (and protonate unreacted amine to prevent column fouling).
Step 2: HPLC Conditions
-
Column: Chiralpak AD-H or Chiralpak IA (
mm, 5 µm). -
Mobile Phase:
-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).-
Note: The DEA is less critical here than for free amines, but ensures sharp peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
UV:[3] 470 nm (Visible range, zero interference from solvents).
-
Fluorescence: Ex 470 nm / Em 530 nm (Ultra-high sensitivity).
-
Pros & Cons
| Feature | Advantage | Disadvantage |
| Sensitivity | Extreme: Can detect femtomole levels.[6] | Labor: Requires 45+ mins sample prep time. |
| Robustness | Uses standard Normal Phase solvents (Hexane/Alcohol). | Kinetic Resolution risk: Must ensure reaction goes to completion to avoid skewing ee%. |
| Versatility | Works on almost any standard Chiralpak/Chiralcel column. | Reagent peaks (hydrolyzed NBD-OH) elute early and must be separated from analyte. |
Comparative Data Summary
The following table synthesizes performance metrics based on standard application data for vicinal diamines (e.g., 1,2-diaminocyclohexane/propane analogues).
| Metric | Method A: Crown Ether (Direct) | Method B: NBD-Derivatization (Indirect) |
| Resolution ( | ||
| Limit of Detection (LOD) | ~10 µg/mL (UV 210 nm) | ~1 ng/mL (Fluorescence) |
| Analysis Time | 15–25 mins | 10–15 mins (Chromatography only) |
| Total Prep Time | 5 mins | 60 mins |
| Column Stability | Sensitive to pH > 2 and organic solvents | Robust (especially Immobilized phases like IA/IC) |
| Cost per Sample | Low (Solvents only) | Medium (Reagents + Prep time) |
Decision Frameworks & Workflows
Figure 1: Method Selection Decision Matrix
Use this logic flow to determine the correct method for your specific application.
Caption: Decision tree for selecting between Direct (Crown Ether) and Indirect (Derivatization) HPLC methods based on sample concentration and sensitivity requirements.
Figure 2: NBD-Cl Derivatization Workflow
A step-by-step visualization of the critical "Method B" protocol to ensure data integrity.
Caption: Workflow for the pre-column derivatization of DACP with NBD-Cl, highlighting the critical quenching step before injection.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Kotthaus, A. F., & Altenbach, H. J. (2011). "A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column." Amino Acids, 40(2), 527-532. Retrieved from [Link]
-
Walsh, P. J., et al. (1998). "Resolution of trans-Cyclohexane-1,2-diamine...". Journal of Chemical Education. Retrieved from [Link]
Sources
Comparing the efficacy of different catalysts for Cbz deprotection
The following guide provides a technical comparison of Cbz deprotection strategies, designed for researchers requiring high-fidelity removal of benzyloxycarbonyl groups in complex synthesis.
Executive Summary & Strategic Selection
The removal of the Carbobenzyloxy (Cbz) group is a pivotal step in synthetic schemes, particularly in peptide and alkaloid synthesis. While catalytic hydrogenolysis over Palladium on Carbon (Pd/C) is the industry standard, its "one-size-fits-all" application often leads to stalled reactions or chemoselectivity failures (e.g., dehalogenation, alkene reduction).
This guide moves beyond basic textbook protocols to compare catalyst efficacy based on Turnover Frequency (TOF) , Chemoselectivity , and Functional Group Tolerance .
Quick Selection Matrix
| Substrate Challenge | Recommended Catalyst/System | Mechanism | Key Advantage |
| Standard / Simple | 10% Pd/C (wet) + H₂ (1 atm) | Hydrogenolysis | High availability, reliable, clean workup. |
| Stubborn / Steric Bulk | 20% Pd(OH)₂/C (Pearlman's) | Hydrogenolysis | Higher active surface area; hydrated surface aids turnover. |
| Halogenated (Cl, Br, I) | 5% Pd/C + Pyridine (or Pt/C) | Poisoned Hydrogenolysis | Pyridine poisons high-energy sites responsible for C-X cleavage. |
| Alkene / Alkyne Present | 10% Pd/C + 1,4-Cyclohexadiene | Transfer Hydrogenation | Avoids saturation of C=C bonds common with H₂ gas. |
| Sulfur/Poisonous Groups | HBr / AcOH or AlCl₃ / HFIP | Acidolysis (Non-catalytic) | Bypasses metal poisoning entirely. |
Technical Comparison of Catalytic Systems
A. The Standard: Palladium on Carbon (Pd/C)
Efficacy: Moderate to High. Operational Mode: Heterogeneous Hydrogenolysis. Insight: The "wet" variety (typically 50% H₂O) is non-negotiable for safety (pyrophoric mitigation) and actually enhances activity by creating a local solvation sphere at the catalyst surface.
-
Limitation: Often fails with sterically hindered amines or when "catalyst poisoning" occurs due to amine coordination.
-
Optimization: Acetic acid is often added to protonate the free amine product, preventing it from binding to and deactivating Pd active sites.[1]
B. The "Sledgehammer": Pearlman’s Catalyst (Pd(OH)₂/C)
Efficacy: Very High.[2] Operational Mode: Hydrogenolysis (Pre-reduction required). Insight: Pearlman's catalyst is a palladium hydroxide species on carbon.[1][3] It is significantly more active than standard Pd/C.
-
Why it works: The hydroxide species, upon reduction in situ, forms extremely small, highly dispersed Pd(0) clusters. The hydrophilic nature of the hydroxide precursor also aids in wetting the catalyst surface in polar solvents.
-
Risk: Its high activity often leads to over-reduction . It will readily cleave benzyl ethers (OBn) which might otherwise survive standard Pd/C conditions. Use this only when Pd/C fails.
C. The Chemoselective Choice: Catalytic Transfer Hydrogenation (CTH)
Efficacy: High (Substrate dependent). Operational Mode: H-Transfer from Donor (Ammonium Formate, Cyclohexene). Insight: Instead of H₂ gas, a hydrogen donor is used.[4]
-
Mechanism: The donor absorbs onto the Pd surface, transferring hydride to the metal, which then reduces the Cbz.
-
Selectivity: This method is kinetically slower towards C=C double bonds and C-X (halogen) bonds than H₂ gas, making it the method of choice for preserving alkenes and halogens .
Visualizations
Diagram 1: Mechanistic Pathways of Cbz Deprotection
This diagram illustrates the divergence between standard hydrogenolysis and the acid-mediated alternative, highlighting the intermediate species.
Caption: Comparative mechanistic flow of Pd-catalyzed hydrogenolysis vs. Acid-mediated cleavage.
Diagram 2: Catalyst Selection Decision Tree
A logic gate for selecting the optimal protocol based on substrate functionality.
Caption: Decision matrix for selecting the optimal Cbz deprotection method based on chemoselectivity needs.
Validated Experimental Protocols
Protocol A: Selective Transfer Hydrogenation (Preserves Alkenes)
Best for: Substrates with reducible double bonds.
-
Setup: Charge a round-bottom flask with the Cbz-protected amine (1.0 equiv) and Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[1] Note: Add catalyst under a stream of nitrogen to prevent ignition of methanol vapors.
-
Donor Addition: Add 1,4-Cyclohexadiene (10 equiv) or Ammonium Formate (5 equiv).
-
Expert Note: Cyclohexadiene produces benzene as a byproduct (toxic but volatile); Ammonium formate produces NH₃ and CO₂ (solid residue may require filtration).
-
-
Reaction: Stir gently at room temperature.
-
Monitoring: Check TLC every 30 mins. Reaction is typically complete in 1-4 hours.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[4][5]
-
Purification: If using ammonium formate, the residue may contain excess salt; an aqueous wash or sublimation may be required.
-
Protocol B: High-Activity Deprotection (Pearlman’s Catalyst)
Best for: Sterically hindered amines or "stuck" reactions.
-
Setup: Dissolve substrate in Ethanol or MeOH/EtOAc (1:1) if solubility is poor.[1]
-
Catalyst: Add 20% Pd(OH)₂/C (10-20 wt% loading).
-
Activation: Evacuate the flask and backfill with H₂ (balloon) three times.
-
Reaction: Stir vigorously under H₂ atmosphere.
-
Expert Note: If reaction is slow, add 1-2 drops of Acetic Acid or dilute HCl. The acid prevents the product amine from coordinating to the Pd surface, which is a common cause of catalyst deactivation in Pearlman systems.
-
-
Workup: Filter over Celite. Caution: Dry Pearlman's catalyst is highly pyrophoric. Keep the filter cake wet with water/solvent before disposal.
Protocol C: Metal-Free Acidolysis (Poisoned Substrates)
Best for: S-containing peptides or heterocycles.
-
Reagent: Prepare a solution of 33% HBr in Acetic Acid .
-
Reaction: Add the Cbz-protected substrate (solid or dissolved in minimal AcOH) to the reagent at 0°C.
-
Execution: Allow to warm to room temperature. Reaction is usually rapid (30-60 mins).
-
Quench: Pour into ice-cold Diethyl Ether. The amine hydrobromide salt often precipitates directly.
-
Workup: Filter the precipitate or extract with water.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Protection and Deprotection.[Link]
-
Horsley, P. A., et al. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst.[6] ACS Med.[6] Chem. Lett. [Link]
-
Sajiki, H., & Hirota, K. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[7][8] Chem. Pharm.[7][9] Bull. [Link]
Sources
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- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Stability Showdown: A Comparative Guide to Boc and Cbz Protecting Groups in Acidic Media
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that dictates the efficiency, and ultimate success, of a synthetic route. Among the most ubiquitous protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Their widespread use stems from their reliability and, most importantly, their differential stability, which allows for selective deprotection.
This guide provides an in-depth, evidence-based comparison of the stability of Boc and Cbz protecting groups in acidic media. We will delve into the mechanistic underpinnings of their lability, present comparative experimental data, and offer field-proven insights to inform strategic decisions in complex syntheses.
The Contenders: A Structural Overview
At first glance, Boc and Cbz are both carbamate-based protecting groups. However, their subtle structural differences lead to profoundly different chemical behaviors, particularly in the presence of acid.
-
Boc (tert-butyloxycarbonyl): Characterized by the bulky tert-butyl group attached to the carbamate oxygen. This structure is key to its acid-lability.
-
Cbz (benzyloxycarbonyl, Z): Features a benzyl group attached to the carbamate oxygen. This group is significantly more robust under many acidic conditions but possesses a unique lability to hydrogenolysis.
The core of their utility lies in a concept known as orthogonal protection . This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions.[1] The Boc/Cbz pair is a classic example: the Boc group can be selectively cleaved with acid without affecting the Cbz group, which can later be removed by catalytic hydrogenation.[2][3][4]
Mechanism of Acid-Catalyzed Deprotection: The Root of the Difference
The divergence in stability between Boc and Cbz in acidic media is a direct consequence of their distinct deprotection mechanisms.
The Boc Group: A Story of Carbocation Stability
The Boc group is renowned for its high sensitivity to acid.[4] Its removal proceeds through a mechanism that hinges on the formation of the highly stable tert-butyl cation.[5][6]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]
-
C-O Bond Cleavage: This protonation facilitates the cleavage of the alkyl-oxygen bond, leading to the departure of a stabilized tert-butyl cation.[5][6]
-
Carbamic Acid Decomposition: The resulting intermediate is an unstable carbamic acid, which rapidly decomposes into the free amine and carbon dioxide gas.[5][7]
The facile nature of this E1-like mechanism is the reason Boc is considered a highly acid-labile protecting group, often removed with reagents like 20-50% TFA in dichloromethane (DCM).[3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Cbz Group: A More Resilient Participant
In stark contrast, the Cbz group is relatively stable under the acidic conditions typically used for Boc removal.[2][8] While it can be cleaved by acid, it requires much harsher conditions, such as hydrogen bromide (HBr) in acetic acid (AcOH) or strong Lewis acids.[9][10]
The mechanism for acidic Cbz cleavage is different and more demanding. It generally proceeds via an SN2-type pathway where a nucleophile (like Br⁻ from HBr) attacks the benzylic carbon, leading to the cleavage of the benzyl-oxygen bond. This process does not involve the formation of a highly stabilized carbocation intermediate, rendering it less favorable than the Boc deprotection pathway.
Caption: Mechanism of strong acid-mediated Cbz deprotection.
Head-to-Head Comparison: Experimental Evidence
The theoretical mechanistic differences are borne out by extensive experimental data. The key takeaway is the differential lability that enables selective Boc removal.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Typical Acidic Deprotection | Strong acids (e.g., TFA, HCl).[11] | Very strong/harsh acids (e.g., HBr/AcOH).[9][10] |
| Common Conditions | 20-50% TFA in DCM, 0 °C to RT, < 2 hours. | 33% HBr in AcOH, RT.[10] |
| Stability to Mild Acid | Labile. | Generally stable.[12] |
| Primary Cleavage Mechanism | Formation of stable tert-butyl cation (E1-like).[5] | SN2 attack on benzylic carbon.[13] |
| Orthogonality | Orthogonal to Cbz. Can be removed with acid while Cbz remains.[3][14] | Orthogonal to Boc. Stable to standard Boc deprotection conditions.[2] |
| Alternative Deprotection | Can be removed thermally at high temperatures.[15] | Catalytic Hydrogenolysis (H₂, Pd/C).[4] |
This differential stability is the cornerstone of the Boc/Cbz orthogonal strategy, which is invaluable in the synthesis of complex molecules like peptides, where multiple amine groups must be managed sequentially.[1][4] For instance, a Boc-protected amine can be deprotected under acidic conditions, leaving a Cbz-protected amine on the same molecule unaffected.[16]
Field-Proven Insights: A Guide to Strategic Selection
Choosing between Boc and Cbz is not merely a matter of preference but a strategic decision based on the planned synthetic route.
-
When to Choose Boc: Select the Boc group when subsequent reaction steps are sensitive to hydrogenolysis but stable to acid. It is the group of choice for the N-terminus in many solid-phase peptide synthesis (SPPS) strategies.[4][17]
-
When to Choose Cbz: Opt for the Cbz group when the molecule contains acid-sensitive functionalities but is stable to reductive conditions.[4] It is often used for side-chain protection in conjunction with a Boc-protected N-terminus.
-
The Orthogonal Approach: In complex syntheses, use both. The Boc group serves as a temporary, easily cleaved protecting group, while the Cbz group acts as a more permanent, robust protecting group that is removed at a later stage under different conditions.
Caption: Decision workflow for selecting Boc vs. Cbz.
Experimental Protocol: A Self-Validating Comparison
To demonstrate the differential stability, one can perform a straightforward comparative experiment. This protocol outlines the selective deprotection of a Boc group in the presence of a Cbz group.
Objective: To cleave the Boc group from N-α-Boc-N-ε-Cbz-L-lysine using TFA while leaving the Cbz group intact.
Materials:
-
N-α-Boc-N-ε-Cbz-L-lysine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., 10:1 DCM:Methanol)
-
Ninhydrin stain
Procedure:
-
Reaction Setup: Dissolve N-α-Boc-N-ε-Cbz-L-lysine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Initial Analysis: Spot the starting material on a TLC plate to establish a reference Rf value.
-
Deprotection: Cool the solution to 0°C in an ice bath. Slowly add TFA (10 equiv., often used as a 25-50% v/v solution in DCM).
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction's progress by TLC every 30 minutes. The product, N-ε-Cbz-L-lysine, will have a different Rf value (typically lower, more polar) and will be ninhydrin-positive, indicating a free primary amine.
-
Work-up: Once the starting material is consumed (as indicated by TLC), remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3 times).
-
Analysis: The resulting product, the TFA salt of N-ε-Cbz-L-lysine, can be analyzed by NMR or mass spectrometry to confirm the selective removal of the Boc group and the integrity of the Cbz group.
Conclusion
The stability of Boc and Cbz protecting groups in acidic media is fundamentally different, a fact that synthetic chemists exploit to great effect. The Boc group's lability, driven by the formation of a stable tert-butyl cation, makes it readily cleavable with common acids like TFA. Conversely, the Cbz group is significantly more robust to these conditions, requiring harsher reagents like HBr in acetic acid for acid-mediated cleavage. This differential stability establishes them as a powerful orthogonal pair, enabling the strategic and selective deprotection of amines, which is a cornerstone of modern, complex organic synthesis. Understanding these mechanistic and practical differences is essential for any researcher aiming to design and execute efficient and successful synthetic routes.
References
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection in Acidic Conditions.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Benchchem. (n.d.). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Selective deprotection of Boc amines in the presence of other protecting groups.
- Benchchem. (n.d.). Literature review of Boc vs. Cbz protecting groups.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Suzhou Highfine Biotech. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Fiveable. (2025, August 15). Orthogonal Protection Definition.
- Benchchem. (n.d.). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
- Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Benchchem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Orthogonality Assessment of Boc and Cbz Protecting Groups in Multi-Step Synthesis: A Comparative Guide
In multi-step organic and peptide synthesis, the strategic deployment of protecting groups is the linchpin of chemoselectivity. Among the most ubiquitous amine protecting groups are tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz)[1]. While both form stable carbamates that prevent unwanted nucleophilic attacks by the nitrogen lone pair, their true utility lies in their orthogonality.
Orthogonality dictates that one protecting group can be selectively and quantitatively removed under specific conditions while leaving the other entirely intact[2]. This guide provides a rigorous mechanistic and experimental comparison of Boc and Cbz, designed to empower researchers, scientists, and drug development professionals with field-proven protocols and causality-driven insights.
Mechanistic Foundations of Orthogonality
The orthogonal relationship between Boc and Cbz is rooted in their divergent cleavage mechanisms. Understanding these pathways is critical for predicting side reactions and optimizing yields.
-
Boc (Acid-Labile): Boc deprotection is driven by the thermodynamic stability of the tert-butyl carbocation. Under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), the carbamate oxygen is protonated, leading to the heterolytic cleavage of the C–O bond. This releases a tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, alongside the decarboxylation of the resulting carbamic acid to yield the free amine and CO₂[3]. Cbz is stable under these conditions because the benzyl cation is less stable than the tert-butyl cation in this specific acid-catalyzed pathway, and the benzyl-oxygen bond resists mild acidolysis[4].
-
Cbz (Hydrogenolysis-Labile): Cbz is classically removed via catalytic hydrogenation (e.g., H₂ over Pd/C). The palladium catalyst coordinates to the aromatic ring of the benzyl group, facilitating the reductive cleavage of the benzylic C–O bond. This releases toluene and carbon dioxide[4]. Boc is entirely stable to these conditions because the tert-butyl group lacks the necessary π-electrons to coordinate with the palladium surface[1].
Visualizing the Orthogonal Workflow
Orthogonal deprotection workflows for Boc and Cbz protecting groups.
Quantitative Comparison Profile
To facilitate rapid decision-making in synthetic route design, the physicochemical properties and performance metrics of Boc and Cbz are summarized below.
| Property | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Primary Cleavage Condition | Strong Acid (e.g., TFA, HCl)[1] | Catalytic Hydrogenation (H₂, Pd/C)[1] |
| Cleavage Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Stability Profile | Stable to bases, nucleophiles, and hydrogenation[1] | Stable to mild acids, bases, and nucleophiles[4] |
| Typical Application | SPPS (historical), Solution-phase synthesis[5] | Solution-phase synthesis, Peptide fragment coupling[5] |
Experimental Validation: Self-Validating Protocols
As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the physical changes and analytical readouts during the experiment inherently confirm its success.
Protocol 1: Selective Boc Deprotection in the Presence of Cbz
Objective: Quantitatively remove the Boc group using TFA while preserving the Cbz carbamate.
Causality Check: We utilize a 50% v/v mixture of TFA in Dichloromethane (DCM). While 100% TFA is faster, studies in solid-phase synthesis show that neat TFA can cause poor resin swelling[6]. In solution phase, 50% TFA provides optimal kinetics while minimizing the risk of premature Cbz cleavage, which can occur under excessively harsh, prolonged acidic exposure[4].
-
Preparation: Dissolve the Boc/Cbz-protected substrate (1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Crucial): Add 0.1 mL of triisopropylsilane (TIPS) or water. Why? The cleavage generates a highly reactive tert-butyl carbocation. Scavengers trap this electrophile, preventing the unwanted alkylation of electron-rich moieties (like Tryptophan or Methionine residues)[3].
-
Acidification: Cool the flask to 0 °C (ice bath) and dropwise add TFA (5.0 mL)[7]. The cooling mitigates the exothermic protonation step.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 1-2 hours. Monitor via TLC (visualized with Ninhydrin stain). The disappearance of the starting material and the emergence of a baseline, ninhydrin-positive spot (indicating a primary amine) validates the deprotection.
-
Workup: Concentrate the mixture in vacuo. To remove residual TFA—which can poison subsequent coupling steps—co-evaporate the resulting oil with toluene (3 x 10 mL)[8]. The product is isolated as the TFA salt.
Protocol 2: Selective Cbz Deprotection in the Presence of Boc
Objective: Cleave the Cbz group via hydrogenolysis without affecting the Boc group.
Causality Check: We use 5-10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Methanol is chosen as the solvent because its polarity stabilizes the resulting polar amine, and it efficiently dissolves hydrogen gas[1].
-
Preparation: Dissolve the Boc/Cbz-protected substrate (1.0 mmol) in HPLC-grade Methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric when dry; always add it to a solvent under an inert atmosphere (Argon/Nitrogen) before introducing hydrogen[8].
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature[8]. Why vigorously? Hydrogenolysis is a heterogeneous, three-phase reaction (solid catalyst, liquid solvent, gas). Vigorous stirring maximizes the interfacial surface area, preventing mass-transfer limitations.
-
Reaction Monitoring: Stir for 2-6 hours. The evolution of CO₂ (visible bubbling) is a physical indicator of the reaction progressing. Confirm completion via LC-MS (looking for the loss of 134 Da, corresponding to the Cbz group minus a proton).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[8]. Why Celite? Filter paper alone can allow fine catalyst particles to pass through, contaminating the product and posing a severe fire hazard upon drying. Wash the pad with excess Methanol and concentrate the filtrate in vacuo to yield the free amine.
References
-
Benchchem. "Literature review of Boc vs. Cbz protecting groups." 1
-
Benchchem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." 5
-
Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." 4
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates."3
-
Uniurb. "Protecting Groups." 2
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." 8
-
Common Organic Chemistry. "Boc Deprotection - TFA." 7
-
PubMed (NIH). "Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis." 6
Sources
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- 2. people.uniurb.it [people.uniurb.it]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
In-Depth Technical Guide: Spectroscopic Profiling and Stereochemical Resolution of 1,3-Diaminocyclopentane Isomers
As a Senior Application Scientist, addressing the stereochemical nuances of cycloalkanes requires precision. A common stereochemical paradox arises when querying the "(1R,3S) and (1S,3R) diastereomers" of 1,3-diaminocyclopentane.
The Stereochemical Reality: For the unsubstituted 1,3-diaminocyclopentane, the (1R,3S) and (1S,3R) designations do not represent diastereomers; they describe the exact same superimposable mirror image—the mesocis-diastereomer (
However, if the molecular symmetry is broken via mono-protection (e.g., 1-Boc-amino-3-aminocyclopentane)[2] or skeletal substitution (e.g., 1,2,2-trimethyl-1,3-diaminocyclopentane derived from camphoric acid)[3], the (1R,3S) and (1S,3R) forms become distinct enantiomers . This guide objectively compares the spectroscopic performance of the cis/trans diastereomers and details the experimental workflows required to resolve (1R,3S) and (1S,3R) enantiomers in asymmetrically substituted derivatives.
Stereochemical Logic & Structural Causality
Before diving into spectroscopic data, it is critical to map the structural relationships that dictate analytical outcomes. Enantiomers possess identical scalar NMR spectra in achiral environments. Therefore, differentiating a (1R,3S) derivative from a (1S,3R) derivative requires introducing a chiral environment—either through Chiral Derivatizing Agents (CDAs) or chiral molecular probes like RNA[4].
Diagram 1: Stereochemical divergence of 1,3-diaminocyclopentane based on substitution.
Spectroscopic Comparison: cis vs. trans Diastereomers
When analyzing the unsubstituted cis (meso) and trans diastereomers, standard 1D and 2D NMR spectroscopy provides a self-validating system.
The Causality of Chemical Shifts: The cyclopentane ring adopts a rapid interconverting envelope conformation. In the cis (meso) isomer, both amino groups can occupy pseudo-equatorial positions on the same face of the ring. This proximity induces a
Table 1: Representative NMR Chemical Shift Comparison (in D₂O)
| Nucleus | Position | cis-1,3-Diaminocyclopentane (meso) | trans-1,3-Diaminocyclopentane | Spectroscopic Rationale |
| C1 / C3 | ~ 50.5 ppm | ~ 51.2 ppm | Deshielded by adjacent electronegative nitrogen. | |
| C2 | ~ 42.1 ppm | ~ 44.5 ppm | Upfield shift in cis due to | |
| C4 / C5 | ~ 33.2 ppm | ~ 34.8 ppm | Upfield shift in cis due to steric shielding. | |
| H1 / H3 | ~ 3.45 ppm (multiplet) | ~ 3.55 ppm (multiplet) | Distinct |
Table 2: Infrared (IR) Spectral Features
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Causality & Diagnostic Utility |
| N-H Asym/Sym Stretch | 3350 – 3280 cm⁻¹ | Medium, Broad | Confirms primary amine presence; broadens due to H-bonding. |
| N-H Bending (Scissoring) | 1620 – 1590 cm⁻¹ | Strong | Highly sensitive to amine protonation state. |
| C-N Stretch | 1150 – 1050 cm⁻¹ | Medium | Aliphatic C-N bond verification. |
Resolving (1R,3S) and (1S,3R) Enantiomers
When the symmetry of the meso compound is broken—such as in the synthesis of (1S,3R)-3-amino-1-(Boc-amino)cyclopentane for pharmaceutical building blocks[2]—the (1R,3S) and (1S,3R) forms become enantiomers. Because enantiomers share identical physical properties in achiral environments, we must utilize chiral derivatization or chiral probes.
Advanced Technique: F NMR with Chiral Probes
Recent advancements utilize fluorinated diaminocyclopentanes as highly sensitive
Traditional Technique: Mosher's Amide Derivatization
For routine laboratory analysis, reacting the enantiomeric mixture with a Chiral Derivatizing Agent (CDA) like (R)-MTPA-Cl (Mosher's acid chloride) converts the enantiomers into diastereomers. The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on the stereochemistry of the cyclopentane ring ((1R,3S) vs (1S,3R)), different protons on the cyclopentane ring will fall into this shielding cone, resulting in quantifiable
Diagram 2: Experimental workflow for Mosher's derivatization to resolve enantiomers.
Experimental Protocols
Protocol A: NMR Acquisition for cis/trans Diastereomer Differentiation
This protocol ensures a self-validating baseline for structural confirmation.
-
Sample Preparation: Dissolve 15-20 mg of the purified 1,3-diaminocyclopentane free base in 0.6 mL of D₂O (or CDCl₃ if solubility permits).
-
Internal Standard: Add 0.05% v/v TMS (for CDCl₃) or TSP (for D₂O) as an internal chemical shift reference (0.00 ppm).
-
Acquisition Parameters (
C NMR):-
Spectrometer: 400 MHz or higher (100 MHz for
C). -
Pulse Sequence: Proton-decoupled
C (zgpg30). -
Relaxation Delay (D1): 2.0 seconds minimum to ensure quantitative integration.
-
Scans: Minimum 256 scans for adequate signal-to-noise ratio.
-
-
Data Analysis: Compare the C2 and C4/C5 chemical shifts against Table 1. An upfield shift confirms the cis (meso) configuration due to
-gauche compression.
Protocol B: Mosher's Amide Derivatization for Enantiomeric Discrimination
Use this protocol to determine the enantiomeric excess (ee) of a mono-protected (1R,3S) vs (1S,3R) sample.
-
Reaction Setup: In a flame-dried NMR tube under inert N₂ atmosphere, dissolve 5 mg of the mono-protected diaminocyclopentane in 0.5 mL of anhydrous CDCl₃.
-
Base Addition: Add 2 equivalents of anhydrous pyridine-d₅ (acts as both an acid scavenger and a catalyst).
-
Derivatization: Add 1.5 equivalents of (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). -
Incubation: Seal the tube and agitate at room temperature for 1-2 hours until the reaction is complete (monitor via TLC if necessary).
-
NMR Acquisition: Acquire a high-resolution
H NMR and F NMR spectrum. -
Interpretation: The
F NMR will show two distinct singlets if both enantiomers were initially present. Integrate the peaks to calculate the enantiomeric excess (ee).
References
-
Fluorinated Diaminocyclopentanes as Chiral Sensitive NMR Probes of RNA Structure Journal of the American Chemical Society (JACS)[Link][4]
-
Ultrasound-Mediated Synthesis of Camphoric Acid-Based Chiral Salens for the Enantioselective Trimethylsilylcyanation of Aldehydes ResearchGate[Link][5]
-
Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2 PubMed Central (PMC)[Link][1]
Sources
Technical Guide: Biological Activity of Peptides Containing (1R,3S)-1,3-Diaminocyclopentane
Executive Summary
(1R,3S)-1,3-diaminocyclopentane (often abbreviated as cis-1,3-DACP) represents a critical class of conformationally constrained scaffolds in medicinal chemistry. Unlike flexible linear linkers (e.g., glycine spacers), this cyclic diamine imposes rigid stereochemical control over peptide backbones, forcing bio-active conformations that mimic secondary structures such as
This guide compares the biological performance of cis-1,3-DACP-containing peptides and complexes against linear and alternative cyclic analogs. It focuses on two primary domains: peptidomimetic structural constraints and platinum-based antitumor agents , where the specific (1R,3S) stereochemistry dictates efficacy.
Comparative Analysis: Performance Metrics
The following table summarizes the comparative advantages of (1R,3S)-1,3-diaminocyclopentane against common alternatives in drug design.
Table 1: Comparative Performance Matrix
| Feature | (1R,3S)-1,3-Diaminocyclopentane (cis) | Linear Linkers (e.g., Gly-Gly) | 1,2-Diaminocyclohexane (DACH) |
| Conformational Entropy | Low (Rigid) . Pre-organizes pharmacophores, reducing the entropic penalty of binding. | High (Flexible) . High entropic cost upon receptor |
A Comparative Guide to Cyclopentane and Cyclohexane Diamine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of available cyclic scaffolds, cyclopentane and cyclohexane diamines have emerged as versatile and valuable building blocks. While both offer a three-dimensional arrangement of functional groups, their subtle differences in conformational flexibility, steric hindrance, and synthetic accessibility can lead to significant variations in biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their respective advantages and disadvantages to inform rational drug design.
At a Glance: Key Physicochemical and Structural Differences
The choice between a five- and six-membered ring diamine scaffold introduces fundamental changes in the geometry and electronic properties of a molecule. A summary of their key characteristics is presented below:
| Property | Cyclopentane Diamine | Cyclohexane Diamine |
| Ring Pucker | Envelope and Twist conformations, relatively flexible.[1] | Stable Chair conformation, relatively rigid.[2] |
| Substituent Orientations | Pseudo-axial and pseudo-equatorial, with smaller energy differences. | Distinct axial and equatorial positions with significant energetic preferences. |
| Relative Lipophilicity (logP) | Generally lower than the corresponding cyclohexane analog. | Generally higher than the corresponding cyclopentane analog.[3] |
| pKa of Diamine | The pKa values for diamines are influenced by the substitution pattern and stereochemistry. | The pKa values for diamines are influenced by the substitution pattern and stereochemistry.[4] |
Conformational Analysis: A Tale of Flexibility vs. Rigidity
The conformational behavior of the scaffold is arguably the most critical differentiator in its application to drug design.
Cyclopentane Diamine: The five-membered ring of cyclopentane is inherently more flexible than cyclohexane, existing in a dynamic equilibrium between multiple "envelope" and "twist" conformations.[1] This flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding pocket. However, this conformational freedom can also come at an entropic cost upon binding, potentially leading to lower affinity. The energy barrier between these conformations is low, meaning that the molecule is constantly interconverting between different shapes at room temperature.[5]
Cyclohexane Diamine: In contrast, the cyclohexane ring predominantly adopts a stable "chair" conformation, which minimizes both angle and torsional strain.[2] This inherent rigidity can be a significant asset in drug design, as it pre-organizes the substituents into well-defined spatial orientations (axial and equatorial), reducing the entropic penalty of binding and often leading to higher affinity and selectivity. The energy barrier for ring-flipping to an alternative chair conformation is substantial, meaning the molecule is more "locked" in a preferred geometry.
Impact on Drug Properties: A Comparative Overview
The choice of a cyclopentane versus a cyclohexane diamine scaffold can have a cascading effect on various drug-like properties.
Solubility: The more compact and less lipophilic nature of the cyclopentane ring can sometimes lead to improved aqueous solubility compared to its cyclohexane counterpart.[3] This can be a crucial advantage in developing orally bioavailable drugs.
Permeability: The increased lipophilicity of the cyclohexane scaffold can enhance passive diffusion across biological membranes, a key factor for oral absorption and brain penetration. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities.
Metabolic Stability: The rigidity of the cyclohexane ring can sometimes shield adjacent functional groups from metabolic enzymes, leading to increased metabolic stability and a longer half-life in the body. The flexibility of the cyclopentane ring might expose more sites to metabolic attack.
Structure-Activity Relationship (SAR) Insights and Case Studies
The true value of a scaffold is demonstrated through its application in real-world drug discovery programs.
Cyclohexane Diamine in Oncology: The Oxaliplatin Story
The most prominent example of a cyclohexane diamine-containing drug is oxaliplatin , a third-generation platinum-based chemotherapy agent.[6] The (1R,2R)-diaminocyclohexane (DACH) ligand in oxaliplatin is crucial for its activity and safety profile. It overcomes the resistance mechanisms that limit the efficacy of its predecessor, cisplatin.[7] The rigid chair conformation of the DACH ligand is thought to influence the way the platinum atom interacts with DNA, forming bulkier adducts that are less easily repaired by cancer cells.
Numerous studies have explored the structure-activity relationships of oxaliplatin analogs by modifying the DACH scaffold. For instance, the introduction of a methyl group on the cyclohexane ring has been shown to modulate the anticancer activity and reduce adverse effects.[7][8] Interestingly, a study comparing platinum complexes with cis-1,3-diaminocycloalkane ligands found that the cyclohexane derivative was more effective at killing cancer cells than the cyclopentane or cyclobutane analogs, highlighting the importance of the six-membered ring in this context.[9]
Cyclopentane and Cyclohexane Diamines in Other Therapeutic Areas
While less common than their six-membered counterparts, cyclopentane diamines have found utility in various therapeutic areas. For instance, derivatives of cis-1,2-diaminocyclohexane have been explored as potent factor Xa inhibitors for the treatment of thrombosis.[10][11] In a comparative study of phosphodiesterase inhibitors, a cyclopentane-containing analog demonstrated favorable properties.
Synthetic Accessibility: A Practical Consideration
The ease and cost of synthesis are critical factors in the selection of a scaffold for a drug development program.
Synthesis of Chiral Cyclohexane Diamines
The synthesis of enantiomerically pure trans-1,2-diaminocyclohexane is well-established and is often achieved through the resolution of the racemic mixture using tartaric acid.[12][13] This classical resolution method is robust and can be performed on a large scale. Modern synthetic methods, such as asymmetric hydrogenation and enzymatic resolutions, have also been developed to provide efficient access to chiral DACH derivatives.[14]
Synthesis of Chiral Cyclopentane Diamines
The synthesis of enantiopure cyclopentane diamines has historically been more challenging, which may have contributed to their underrepresentation in drug discovery.[15] However, recent advances in synthetic methodology have made these scaffolds more accessible. Methods such as enzymatic resolutions of racemic diamines or their precursors, and diastereoselective cycloadditions, have been reported to provide access to both cis- and trans-1,2-cyclopentanediamine derivatives in high enantiomeric purity.[16][17][18]
Experimental Protocols
Representative Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol describes a classical method for obtaining enantiomerically enriched (1R,2R)- and (1S,2S)-diaminocyclohexane.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-(+)-tartaric acid (1 equivalent) in a minimum amount of hot water.
-
Slowly add (±)-trans-1,2-diaminocyclohexane (1 equivalent) to the hot tartaric acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with cold methanol. This salt will be enriched in one of the diastereomers.
-
To recover the free diamine, dissolve the salt in a minimum amount of water and basify with a concentrated NaOH solution until the pH is >12.
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Visualizing the Scaffolds and Their Properties
To better understand the structural differences and their implications, the following diagrams illustrate the key conformational features and a general workflow for scaffold selection.
Caption: Conformational landscapes of cyclopentane and cyclohexane diamine scaffolds.
Caption: A simplified workflow for scaffold selection in drug design.
Conclusion
The choice between a cyclopentane and a cyclohexane diamine scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program. The cyclohexane diamine scaffold, with its inherent rigidity and well-defined substituent orientations, offers a powerful platform for achieving high affinity and selectivity, as exemplified by the success of oxaliplatin. The cyclopentane diamine scaffold, while less explored, provides a more flexible framework that can be advantageous for achieving favorable solubility and for targets that require a degree of conformational adaptability. With the increasing availability of synthetic methods for both scaffolds, medicinal chemists are now better equipped to systematically explore the chemical space around these valuable building blocks and to tailor their properties to design the next generation of innovative medicines.
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A Senior Application Scientist's Guide to Synthesis Validation with 2D NMR Techniques
In the landscape of synthetic chemistry, the unambiguous confirmation of a molecule's structure is the cornerstone of successful research and development. While 1D NMR provides a foundational overview of a chemical environment, it is two-dimensional (2D) NMR spectroscopy that offers the definitive roadmap to molecular architecture.[1][2][3] This guide provides an in-depth, comparative analysis of the most critical 2D NMR techniques used to validate chemical synthesis, grounded in the principles of scientific integrity and backed by field-proven insights.
This document is designed for researchers, scientists, and drug development professionals who seek not just to run experiments, but to understand the causality behind their spectroscopic choices.
The Logic of 2D NMR in Structural Elucidation
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of connectivity and spatial relationships within a molecule.[2][3] Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads this information across two frequency axes, resolving overlapping signals and uncovering hidden relationships.[2][4] This is particularly crucial for complex molecules where 1D spectra can become congested and difficult to interpret.[1][5]
The general workflow for validating a synthetic product using 2D NMR involves a series of experiments, each providing a unique piece of the structural puzzle.
Caption: A logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
Comparative Analysis of Key 2D NMR Techniques
The choice of 2D NMR experiments is dictated by the specific questions being asked about the molecular structure. The four most common and powerful techniques for small molecule validation are COSY, HSQC, HMBC, and NOESY/ROESY.
| Technique | Correlation Type | Information Gained | Primary Application | Limitations |
| COSY (Correlation Spectroscopy) | ¹H—¹H through-bond (2-3 bonds) | Identifies protons that are scalar (J) coupled.[6][7] | Mapping out proton spin systems and establishing proton connectivity within molecular fragments.[6][7] | Does not provide information about non-protonated carbons or long-range connectivity. Can be complex in crowded spectral regions. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C through-bond (1 bond) | Directly correlates a proton to the carbon it is attached to.[8][9][10] | Assigning protonated carbons in the ¹³C spectrum and resolving overlapping proton signals.[7][8][10] | Does not show correlations to quaternary (non-protonated) carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C through-bond (2-4 bonds) | Shows correlations between protons and carbons separated by multiple bonds.[8][11] | Assembling molecular fragments by identifying long-range connectivities and assigning quaternary carbons.[8][11][12] | The absence of a correlation is not definitive proof of a lack of proximity due to the dependence on the J-coupling constant.[8] |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | ¹H—¹H through-space | Identifies protons that are close to each other in space (< 5 Å), regardless of bonding.[13][14] | Determining relative stereochemistry and conformation of molecules.[14][15][16] | NOESY signals can be zero for medium-sized molecules; ROESY is a better alternative in such cases.[13] |
Experimental Protocols: A Self-Validating System
The integrity of your structural validation hinges on meticulous sample preparation and the correct execution of NMR experiments.
Part 1: Sample Preparation
A high-quality spectrum starts with a properly prepared sample. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[17]
Step-by-Step Protocol:
-
Determine the appropriate quantity of your compound. For a standard 5 mm NMR tube, 5-25 mg is typically sufficient for ¹H and most 2D experiments, while ¹³C-based experiments may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[18]
-
Select a suitable deuterated solvent. The solvent should fully dissolve your compound.[19] Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[17]
-
Dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and visual confirmation of dissolution.[18]
-
Filter the sample into the NMR tube. Use a Pasteur pipette with a small plug of cotton or glass wool to remove any suspended particles.[19][20] This is a critical step to avoid poor shimming and broad spectral lines.[17][20]
-
Ensure the correct sample depth. The optimal sample height in a standard 5 mm tube is 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solvent.[17][18]
-
Add an internal standard if necessary. For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.[18]
Part 2: Acquiring the 2D NMR Data
The following is a generalized workflow for acquiring a suite of 2D NMR spectra. Specific parameters will need to be optimized for your particular sample and spectrometer.[21]
Caption: A streamlined workflow for the acquisition of a standard set of 2D NMR experiments.
Key Experimental Considerations:
-
Number of Scans (NS): This parameter is adjusted to achieve an adequate signal-to-noise ratio. Heteronuclear experiments like HSQC and HMBC generally require more scans than homonuclear experiments like COSY.[22]
-
Acquisition Time (AQ): A longer acquisition time results in better digital resolution, but also increases the experiment time.[23]
-
Mixing Time (for NOESY/ROESY): This is the time during which the Nuclear Overhauser Effect develops. It needs to be optimized based on the molecular weight of the compound.[13]
-
Avoiding Artifacts: Be mindful of common spectral artifacts such as those arising from an incorrectly set receiver gain, which can lead to false signals.[24] Truncation artifacts, or "sinc wiggles," can occur if the acquisition time is too short.[25]
Case Study: Validation of a DMB-Protected Alcohol
To illustrate the power of this comparative approach, let's consider the validation of a 2,4-dimethoxybenzyl (DMB) protected alcohol. The successful installation of the DMB group is confirmed by identifying key correlations.[12]
Expected Key Correlations:
| Experiment | Correlation | Significance |
| HSQC | Correlations between the DMB methylene protons (~4.4-4.8 ppm) and its corresponding carbon (~65-75 ppm), as well as correlations for the methoxy and aromatic protons and carbons.[12] | Confirms the integrity of the DMB group itself. |
| HMBC | A cross-peak between the DMB methylene protons (~4.4-4.8 ppm) and the carbon of the alcohol to which it is attached.[12] | This is the definitive proof of successful protection. |
| NOESY | Correlations between the DMB methylene protons and nearby protons on the parent molecule. | Provides conformational information about the protected alcohol. |
By systematically analyzing the data from each of these experiments, a complete and unambiguous validation of the synthesis can be achieved. The HSQC confirms the pieces are intact, the HMBC shows they are connected correctly, and the NOESY reveals their 3D arrangement.
Conclusion
The validation of a chemical synthesis is a multi-faceted process that demands a rigorous and logical approach. 2D NMR spectroscopy provides an unparalleled toolkit for the structural elucidation of molecules. By understanding the principles behind COSY, HSQC, HMBC, and NOESY/ROESY, and by employing meticulous experimental technique, researchers can move beyond simple confirmation to a deep and confident understanding of their synthesized compounds. This guide serves as a framework for designing and executing a self-validating system of NMR experiments, ensuring the scientific integrity of your work.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
This document provides essential safety and logistical information for the proper disposal of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. As researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep-seated culture of safety within your laboratory.
Foundational Principles of Disposal: Risk Assessment and Waste Characterization
The first step in any disposal protocol is a thorough characterization of the waste. (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a solid organic compound containing two distinct carbamate functionalities.
-
Boc (tert-Butyloxycarbonyl) Group: This group is known to be labile under acidic conditions, decomposing to isobutylene and carbon dioxide.[3][4]
-
Cbz (Carboxybenzyl) Group: This group is stable to a wider range of conditions but is susceptible to cleavage by catalytic hydrogenolysis.[5][6]
Given these properties, the primary hazards to consider are potential irritation and unknown toxicity. Structurally similar compounds, such as Boc-protected amino acids, are not always classified as hazardous under OSHA, but this does not preclude the need for prudent handling.[7][8][9] The core principle is to prevent the release of this chemical into the environment via sewer systems or regular trash.[10][11]
Table 1: Key Data for Disposal Planning
| Parameter | Guideline/Data | Source |
| Waste Classification | Hazardous Waste (precautionary) | [2] |
| EPA Regulations | Resource Conservation and Recovery Act (RCRA) | [11][12] |
| Incompatible Waste Streams | Strong Acids (may degrade Boc group), Strong Oxidizers, Catalytic Hydrogenation Reagents (may degrade Cbz group) | [3][5] |
| Recommended Container | High-density polyethylene (HDPE) or original product container if in good condition. | [13][14] |
| Disposal Method | Incineration via a licensed hazardous waste disposal facility. | [15] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste compound or its containers, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]
Step-by-Step Disposal Protocol for (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
This protocol outlines the standard operating procedure for accumulating and disposing of waste generated from research activities involving the title compound.
Step 1: Waste Segregation and Collection
-
Identify the Waste: All materials contaminated with (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, including residual solids, contaminated labware (e.g., weigh boats, gloves), and solutions, must be treated as hazardous waste.[13]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.[16][17] Specifically, avoid mixing with strong acids which could initiate an uncontrolled deprotection of the Boc group.
-
Use Designated Containers:
-
Solid Waste: Collect dry waste (excess reagent, contaminated wipes, etc.) in a clearly labeled, durable, and sealable container. A wide-mouth HDPE jar is an excellent choice.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, leak-proof container, typically the original solvent bottle or a designated solvent waste container.[18]
-
Step 2: Labeling and Container Management
Proper labeling is a critical regulatory requirement and essential for safety.[10][15]
-
Label Contents: The container must be clearly and legibly labeled with the words "Hazardous Waste."[17]
-
List All Constituents: Write out the full chemical name: "(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane." For solutions, list all components, including solvents, with their approximate percentages.[17] Do not use abbreviations or chemical formulas.[10]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and potential spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of laboratory personnel.[17][19]
-
Location: Store the sealed waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.
-
Volume Limits: SAAs have limits on the volume of waste that can be stored (typically up to 55 gallons of non-acute hazardous waste).[19]
-
Segregation in Storage: Store the waste container away from incompatible materials.[10]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the waste container is nearly full (around 90% capacity) or when waste has been accumulated for a set period (often 150-180 days), contact your institution's EHS office to schedule a waste pickup.[17][19]
-
Professional Disposal: The EHS office will coordinate with a licensed chemical waste disposal contractor for transport and final disposal, which is typically accomplished through high-temperature incineration.[15]
-
Documentation: Maintain any records or forms provided by your EHS office as proof of proper disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, put on the full required PPE.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in the hazardous waste container.[9] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to be fully absorbed, and then scoop the material into the solid hazardous waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) and disposable wipes, placing all cleaning materials into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane waste.
Caption: Decision workflow for the disposal of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ChemTips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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BuyersGuideChem. (n.d.). (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | 774212-79-2. Retrieved from [Link]
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Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Sajiki, H., & Kume, K. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(19), 3021-3023.
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Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
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Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 1-(Boc-amino)cyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
